molecular formula C8H10N2O2 B555428 3-(4-Pyridyl)-L-alanine CAS No. 37535-49-2

3-(4-Pyridyl)-L-alanine

Cat. No.: B555428
CAS No.: 37535-49-2
M. Wt: 166,18*36,45 g/mole
InChI Key: FQFVANSXYKWQOT-ZETCQYMHSA-N
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Description

3-(4-Pyridyl)-L-alanine, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166,18*36,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFVANSXYKWQOT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958619
Record name 3-Pyridin-4-ylalanine
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37535-49-2
Record name 4-Pyridylalanine, L-
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Record name 3-Pyridin-4-ylalanine
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Record name L-4-Pyridylalanine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PYRIDYLALANINE, L-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)-L-alanine is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of medicinal chemistry, pharmacology, and materials science. Its unique structure, which incorporates a pyridine ring into the side chain of L-alanine, imparts distinct chemical and biological properties. This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and its applications as a versatile building block in the design of novel therapeutic agents and other advanced materials.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [3]
CAS Number 37535-49-2[2]
Appearance White to off-white solid/crystals[2]
Melting Point Not available
Optical Rotation [α]D25 -9.2 ± 2° (c=1 in water)[2]
pKa Values pKa₁ (α-COOH): ~2-3 (estimated)pKa₂ (α-NH₃⁺): ~9-10 (estimated)pKa₃ (pyridyl-N⁺H): ~5-6 (estimated)
Solubility Soluble in water. Sparingly soluble in methanol, ethanol, and DMSO.[4]

Note: Some values are estimated based on structurally similar compounds due to the limited availability of experimentally determined data in the literature.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. The following sections provide an overview of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityAssignment
~8.5DoubletH-2, H-6 (Pyridyl ring)
~7.3DoubletH-3, H-5 (Pyridyl ring)
~4.0Tripletα-H
~3.2Doubletβ-H₂

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~175C=O (Carboxyl)
~150C-2, C-6 (Pyridyl ring)
~148C-4 (Pyridyl ring)
~125C-3, C-5 (Pyridyl ring)
~55α-C
~38β-C

Note: The chemical shifts are approximate and can vary depending on the solvent and pH.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on their vibrational frequencies.

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000N-H stretch (amino group)
3000-2850C-H stretch (aliphatic)
~1700C=O stretch (carboxyl)
~1600C=C and C=N stretch (pyridyl ring)
1620-1580N-H bend (amino group)
1450-1400C-H bend (aliphatic)
~820C-H out-of-plane bend (pyridyl ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 167.1.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of pyridyl-alanine derivatives involves the condensation of a pyridyl-methyl halide with a protected glycine equivalent, followed by deprotection and resolution.

Protocol: Synthesis of DL-3-(4-Pyridyl)-alanine via Diethyl Acetamidomalonate

  • Alkylation: Diethyl acetamidomalonate is reacted with 4-(chloromethyl)pyridine in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

  • Hydrolysis and Decarboxylation: The resulting intermediate is then hydrolyzed and decarboxylated by heating with a strong acid (e.g., HCl) to yield the racemic DL-3-(4-Pyridyl)-alanine.

  • Resolution: The racemic mixture can be resolved into its enantiomers using enzymatic methods, such as through the action of an aminoacylase on the N-acetylated derivative.[5]

Purification by Recrystallization

Purification of this compound can be achieved by recrystallization.

Protocol: General Recrystallization Procedure

  • Dissolve the crude this compound in a minimum amount of hot water.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is filtered while hot.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound.

Protocol: Reversed-Phase HPLC (RP-HPLC) for Underivatized Amino Acids

  • Column: A C18 or a specialized amino acid analysis column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of approximately 254 nm, corresponding to the absorbance of the pyridine ring.

  • Flow Rate: Typically around 1.0 mL/min.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its incorporation can modulate the pharmacological properties of peptides and other small molecules.[1][2]

Peptide-Based Therapeutics

The pyridine side chain of this compound can engage in hydrogen bonding and π-π stacking interactions, influencing the conformation and binding affinity of peptides to their biological targets.[6] This has been exploited in the development of neuroactive peptides and peptide-drug conjugates for cancer therapy.[2]

Peptide_Drug_Conjugate_Synthesis cluster_synthesis Synthesis of a Peptide-Drug Conjugate cluster_application Targeted Cancer Therapy Py_Ala This compound Peptide Peptide Synthesis (Solid-Phase or Solution-Phase) Py_Ala->Peptide Incorporation Linker Linker Attachment Peptide->Linker PDC Peptide-Drug Conjugate (PDC) Linker->PDC Drug Cytotoxic Drug Drug->PDC PDC_target PDC Receptor Tumor Cell Receptor PDC_target->Receptor Binding Internalization Internalization Receptor->Internalization Release Drug Release Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Workflow for the synthesis and application of a peptide-drug conjugate incorporating this compound.
Enzyme Inhibition and Receptor Binding

The unique electronic and steric properties of the pyridyl group make this compound an interesting candidate for designing enzyme inhibitors and receptor ligands.[2] Its ability to act as a hydrogen bond acceptor and its potential to coordinate with metal ions are key features in this context.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves and safety glasses. Store the compound in a cool, dry, and dark place under an inert atmosphere.[2]

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and materials science. Its distinct chemical properties, arising from the presence of the 4-pyridyl moiety, offer unique opportunities for modulating the biological activity and physicochemical characteristics of peptides and other molecules. This guide provides a foundational understanding of its chemical properties to aid in its effective utilization in research and development.

References

An In-depth Technical Guide to 3-(4-Pyridyl)-L-alanine (CAS 37535-49-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)-L-alanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, peptide synthesis, and drug development. Its unique structure, featuring a pyridine ring in the side chain, imparts distinct physicochemical properties that are leveraged to enhance the biological activity, metabolic stability, and solubility of peptides and other pharmaceutical compounds. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, purification, and applications, with a focus on experimental protocols and its role in modulating signaling pathways.

Physicochemical Properties

This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 37535-49-2[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point >300 °C (decomposes)
Optical Rotation [α]²⁰/D +14.5° (c=10, 6N HCl)[3]
Solubility Soluble in water. Solubility of the related L-alanine is 166.5 g/L (25 °C) in water and it is also soluble in 80% ethanol.[3][4]
pKa pKa₁ (α-COOH) ≈ 2.34; pKa₂ (α-NH₃⁺) ≈ 9.69 (estimated based on similar amino acids)[3]

Synthesis and Purification

The synthesis of enantiomerically pure this compound typically involves either asymmetric synthesis or the resolution of a racemic mixture. Chemoenzymatic methods are often employed to achieve high enantioselectivity.[5]

Experimental Protocol: Enzymatic Resolution of DL-4-Pyridylalanine

This protocol describes a general approach for the enzymatic resolution of a racemic mixture of N-acetyl-DL-4-pyridylalanine using an aminoacylase.

1. N-Acetylation of DL-4-Pyridylalanine:

  • Suspend DL-4-pyridylalanine in a suitable solvent (e.g., a mixture of acetic acid and water).

  • Add acetic anhydride to the suspension and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain crude N-acetyl-DL-4-pyridylalanine.

2. Enzymatic Hydrolysis:

  • Dissolve the crude N-acetyl-DL-4-pyridylalanine in deionized water and adjust the pH to 7.5-8.0 with a suitable base (e.g., LiOH).

  • Add a catalytic amount of an immobilized aminoacylase (e.g., from Aspergillus oryzae).

  • Incubate the mixture at 37 °C with gentle stirring. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

  • Monitor the progress of the reaction by measuring the release of the free L-amino acid using a suitable analytical method (e.g., HPLC).

3. Separation and Purification:

  • Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

  • Acidify the reaction mixture to a pH of ~3 with HCl. This will cause the unreacted N-acetyl-D-4-pyridylalanine to precipitate.

  • Collect the precipitate by filtration and wash with cold water. The filtrate contains the desired this compound.

  • The filtrate can be further purified by ion-exchange chromatography.

  • To isolate the solid L-amino acid, the pH of the purified solution can be adjusted to its isoelectric point to induce crystallization.[6]

Workflow for Enzymatic Resolution

G racemate N-acetyl-DL-4-pyridylalanine enzyme Immobilized Aminoacylase racemate->enzyme separation Separation (Filtration & pH adjustment) enzyme->separation L_alanine This compound (in solution) separation->L_alanine D_acetyl N-acetyl-D-4-pyridylalanine (precipitate) separation->D_acetyl purification Purification (Ion Exchange) L_alanine->purification final_product Pure this compound purification->final_product G start Resin with N-terminal Fmoc deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling of Fmoc-L-4-pyridylalanine-OH (HBTU, DIEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 end Resin with elongated peptide and N-terminal Fmoc wash2->end G glucagon Glucagon or Analog containing This compound receptor Glucagon Receptor (GPCR) glucagon->receptor g_protein G Protein Activation receptor->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp cAMP Production ac->camp pka Protein Kinase A (PKA) Activation camp->pka downstream Phosphorylation of Downstream Targets pka->downstream response Increased Blood Glucose downstream->response

References

An In-depth Technical Guide to 4-Pyridylalanine (4-Pya)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the non-natural amino acid 4-pyridylalanine (4-Pya), intended for researchers, scientists, and professionals in drug development. It covers the fundamental aspects of its structure, nomenclature, and key physicochemical properties, and serves as a resource for its application in scientific research.

Nomenclature and Identification

4-Pyridylalanine, a derivative of the essential amino acid L-alanine, is recognized by several names and identifiers crucial for its unambiguous identification in literature and chemical databases.[1]

Systematic and Common Names:

The International Union of Pure and Applied Chemistry (IUPAC) name for the L-enantiomer of 4-Pya is (2S)-2-amino-3-(pyridin-4-yl)propanoic acid .[2] It is also commonly referred to as 3-(4-Pyridyl)-L-alanine.[2][3]

Abbreviations and Synonyms:

In scientific literature and commercial listings, 4-Pya is often denoted by various abbreviations and synonyms. These include:

  • H-4-Pal-OH[2]

  • 4-Pya

  • L-4-Pyridylalanine[2]

  • (S)-2-Amino-3-(pyridin-4-yl)propanoic acid[2]

  • 4'-Aza-L-phenylalanine[4]

  • β-(4-pyridyl)-alanine[2]

A comprehensive list of identifiers is provided in the table below.

Identifier TypeIdentifier
IUPAC Name (2S)-2-amino-3-pyridin-4-ylpropanoic acid[2]
CAS Number 37535-49-2[2]
Molecular Formula C₈H₁₀N₂O₂[2][5]
Molecular Weight 166.18 g/mol [5][6]
SMILES N--INVALID-LINK--C(O)=O[4]
InChI Key FQFVANSXYKWQOT-ZETCQYMHSA-N[2][5]

Chemical Structure and Properties

The structure of 4-Pya is characterized by a central alpha-carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a pyridyl ring. This unique structure imparts specific chemical and physical properties to the molecule.

The molecular structure of L-4-Pyridylalanine is depicted in the diagram below.

Caption: Chemical structure of L-4-Pyridylalanine.

Physicochemical Properties:

PropertyValue
Appearance White solid[3]
Optical Rotation [a]D²⁵ = -9.2 ± 2 ° (c=1 in water)[3]
Storage Temperature 0 - 8 °C[3]

Synthesis and Characterization

The synthesis of 4-Pya can be achieved through various chemical and chemoenzymatic methods. One common approach involves the alkylation of diethylacetamidomalonate with 4-(bromomethyl)pyridine hydrobromide.

A study by Moussa et al. (2005) describes chemoenzymatic strategies for producing enantiomerically pure pyridylalanine derivatives. One method involves the use of α-chymotrypsin for the enzymatic resolution of N-protected pyridylalanine methyl esters.[7] Another strategy is the alkylation of diethylacetamidomalonate, which can be applied to synthesize 2-, 3-, and 4-pyridylalanine isomers.[7]

Experimental Protocol: Synthesis via Diethylacetamidomalonate Alkylation (Adapted from Moussa et al., 2005)

  • Alkylation: Diethylacetamidomalonate is reacted with 4-(bromomethyl)pyridine hydrobromide in the presence of a base (e.g., sodium ethanolate or potassium hexamethyldisilazide) in a suitable solvent like acetonitrile or ethanol.[7] The reaction conditions (temperature and base equivalents) are optimized to maximize the yield.[7]

  • Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic or basic hydrolysis to remove the acetyl and ester protecting groups, followed by decarboxylation to yield the racemic pyridylalanine.

  • Enzymatic Resolution: The racemic mixture is N-protected (e.g., with Fmoc) and converted to its methyl ester. Subsequent enzymatic hydrolysis using α-chymotrypsin selectively hydrolyzes the L-enantiomer, allowing for the separation of the enantiomerically pure L- and D-forms.[7]

The following diagram illustrates a generalized workflow for the chemoenzymatic synthesis of 4-Pya.

G cluster_synthesis Chemical Synthesis cluster_resolution Enzymatic Resolution start Diethylacetamidomalonate + 4-(Bromomethyl)pyridine alkylation Alkylation start->alkylation hydrolysis Hydrolysis & Decarboxylation alkylation->hydrolysis racemic_pya Racemic 4-Pya hydrolysis->racemic_pya n_protection N-protection & Esterification racemic_pya->n_protection enzymatic_hydrolysis α-Chymotrypsin Hydrolysis n_protection->enzymatic_hydrolysis separation Separation enzymatic_hydrolysis->separation l_pya L-4-Pya separation->l_pya d_pya_ester D-4-Pya Ester separation->d_pya_ester

Caption: Chemoenzymatic synthesis workflow for 4-Pya.

Characterization of 4-Pya is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity.[3][8]

Applications in Research and Development

4-Pyridylalanine is a valuable building block in various fields of scientific research, particularly in pharmaceutical development and peptide chemistry.[3][9]

  • Peptide Synthesis: As a non-natural amino acid, 4-Pya can be incorporated into peptide sequences to introduce novel structural and functional properties.[4][9] The pyridyl side chain can influence the peptide's conformation, stability, and biological activity.[9]

  • Drug Discovery: It serves as a crucial intermediate in the synthesis of pharmaceuticals, especially for developing drugs targeting neurological disorders.[3][9] Its unique structure allows for specific interactions with biological targets.[3]

  • Biochemical and Neuroscience Research: 4-Pya is utilized in studies of amino acid metabolism and its effects on cellular processes.[3] It is also explored for its potential neuroprotective properties in research related to neurodegenerative diseases.[3]

  • Coordination Chemistry: The pyridine ring in 4-Pya can act as a ligand, facilitating the design of metal complexes with specific catalytic or material science applications.[3]

Signaling Pathways

Currently, there is limited information available in the public domain regarding the direct involvement of 4-pyridylalanine in specific endogenous signaling pathways. As a non-natural amino acid, its primary role is as a synthetic building block rather than a direct participant in natural biological processes. However, peptides and molecules synthesized using 4-Pya may be designed to interact with and modulate various signaling pathways as part of their therapeutic mechanism of action.

This technical guide provides a foundational understanding of 4-pyridylalanine. For more specific applications and in-depth experimental details, consulting the primary research literature is recommended.

References

In-Depth Technical Guide to the Spectroscopic Data of 3-(4-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Pyridyl)-L-alanine, a non-natural amino acid of significant interest in pharmaceutical research and development. Its unique structure, incorporating a pyridyl ring, imparts distinct properties that are valuable in the synthesis of novel peptides and as a building block in medicinal chemistry.[1][2] This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources. It is important to note that while extensive searches have been conducted, complete, publicly available datasets for this compound are limited. Where specific experimental data could not be located, expected spectral characteristics based on the structure and data from analogous compounds are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its molecular framework.

¹H NMR Data

¹³C NMR Data

Similar to the ¹H NMR data, a complete, assigned experimental ¹³C NMR spectrum for this compound is not widely available. The expected chemical shifts are based on the carbon environments within the molecule.

Carbon Atom Expected ¹³C Chemical Shift (ppm)
Carbonyl (C=O)~170-180
α-carbon (CH)~50-60
β-carbon (CH₂)~35-45
Pyridyl C (C-CH₂)~145-155
Pyridyl C (ortho to N)~148-152
Pyridyl C (meta to N)~123-127

Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The data below is based on a spectrum available from PubChem, obtained on a KBr wafer.[2]

Wavenumber (cm⁻¹) Assignment Intensity
~3400-2500O-H (carboxylic acid) and N-H (amine) stretchingBroad
~3100-3000Aromatic C-H stretchingMedium
~2900Aliphatic C-H stretchingMedium
~1700-1600C=O (carboxylic acid) and N-H bendingStrong
~1600, ~1500C=C and C=N stretching (pyridine ring)Medium-Strong
~1400C-O stretching, O-H bendingMedium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₈H₁₀N₂O₂), the molecular weight is 166.18 g/mol .[2][3][4]

m/z Assignment
167.08[M+H]⁺ (Protonated molecule)
149.07[M+H - H₂O]⁺
122.06[M+H - COOH]⁺ or [M+H - H₂O - HCN]⁺
94.06[C₅H₄NCH₂]⁺ (Pyridylmethyl fragment)

Note: The fragmentation pattern can vary depending on the ionization technique and energy.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of amino acids and similar small organic molecules.

NMR Spectroscopy Protocol

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent may depend on the solubility of the sample and the desired chemical shifts.

    • Add a small amount of an internal standard (e.g., TMS or a deuterated equivalent) if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional ¹H spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional ¹³C spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy Protocol

This protocol describes the acquisition of an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Instrument Setup:

    • Use an FT-IR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol

This protocol outlines the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI, typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Mandatory Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationships between the different analytical techniques.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR) Sample->Solid_Sample Dilution Dilution in ESI-compatible Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy (ATR) Solid_Sample->IR MS Mass Spectrometry (ESI-MS) Dilution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Logical_Relationships Logical Relationships in Spectroscopic Analysis cluster_properties Molecular Properties cluster_techniques Analytical Techniques Molecule This compound (C₈H₁₀N₂O₂) Connectivity Atom Connectivity & Chemical Environment Molecule->Connectivity Functional_Groups Functional Groups (-COOH, -NH₂, Pyridine) Molecule->Functional_Groups Molecular_Weight Molecular Weight & Formula Molecule->Molecular_Weight NMR NMR (¹H, ¹³C) Connectivity->NMR probes IR FT-IR Functional_Groups->IR probes MS Mass Spec. Molecular_Weight->MS measures

Caption: Logical relationships between molecular properties and spectroscopic techniques.

References

Navigating the Solubility Landscape of 3-(4-Pyridyl)-L-alanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the solubility characteristics of 3-(4-Pyridyl)-L-alanine, a crucial parameter for its application in drug development and scientific research. This guide provides detailed experimental protocols for solubility determination and a workflow for systematic analysis, addressing the current gap in publicly available quantitative data.

Introduction

This compound is a non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring, imparts specific properties that are of interest in the design of novel therapeutics, including peptides and small molecule inhibitors. A fundamental understanding of its solubility in various solvent systems is paramount for its effective use in synthesis, formulation, and biological assays. Solubility influences key parameters such as bioavailability, reaction kinetics, and purification efficiency.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the solubility of this compound, acknowledging the current absence of extensive quantitative data in public databases. To empower researchers to fill this knowledge gap, this document details established experimental protocols for accurate solubility determination.

Solubility Data of this compound

To facilitate a systematic investigation, the following table provides a template for researchers to populate with their experimentally determined solubility data. Qualitative descriptors found in the literature for related compounds are included for initial guidance.

SolventTemperature (°C)pH (for aqueous solutions)Solubility ( g/100 mL)Observations
WaterData not available
EthanolData not available
MethanolData not availableFor a related compound, (R)-N-Fmoc-(3-Pyridyl)alanine, solubility is described as "Slightly".
Dimethyl Sulfoxide (DMSO)Data not availableFor a related compound, (R)-N-Fmoc-(3-Pyridyl)alanine, solubility is described as "Slightly".
DichloromethaneData not availableFor a related compound, (R)-N-Fmoc-(3-Pyridyl)alanine, solubility is described as "Sparingly".

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical. The following are detailed methodologies for three widely used techniques to quantify the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[2][3][4] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Apparatus:

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Volumetric flasks and pipettes

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the desired solvent in a sealed container.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. Periodically check for the presence of undissolved solid.

  • Phase Separation: Once equilibrium is achieved, allow the mixture to settle. Carefully filter the supernatant to remove all undissolved solid. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.

  • Solute Quantification: Accurately transfer a known volume or mass of the clear, saturated filtrate to a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the solute) until a constant weight of the dried solute is obtained.

  • Calculation: The solubility is calculated as the mass of the dried solute per volume or mass of the solvent used.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be a rapid and sensitive method for determining the concentration of a solute in a saturated solution, provided the solute has a chromophore that absorbs in the UV-Vis range.[5][6][7] The pyridine ring in this compound allows for UV absorbance.

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The λmax for pyridyl-containing amino acids is typically in the UV region.[8]

  • Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1 and 2).

  • Sample Preparation for Analysis: After filtration of the saturated solution, dilute an accurately measured aliquot of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution, making it ideal for solubility studies, especially for compounds with low solubility or in complex mixtures.[9][10][11]

Apparatus:

  • HPLC system with a suitable detector (e.g., UV or fluorescence detector)

  • Analytical column (e.g., C18 reversed-phase column)

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (including syringe filters for sample preparation)

Procedure:

  • Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting the appropriate column, mobile phase, flow rate, and detector settings to achieve good separation and detection.

  • Preparation of Standard Solutions and Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area against concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).

  • Sample Preparation for HPLC Analysis: After filtering the saturated solution, dilute an accurately measured aliquot of the clear filtrate with the mobile phase to a concentration within the linear range of the calibration curve. Filter the diluted sample through a syringe filter (e.g., 0.22 µm) before injection.

  • HPLC Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

  • Concentration Determination: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

  • Solubility Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_gravimetric_steps Gravimetric Details cluster_uv_vis_steps UV-Vis Details cluster_hplc_steps HPLC Details prep_solid Excess this compound mix Mix and Equilibrate (Constant Temperature) prep_solid->mix prep_solvent Known Volume/Mass of Solvent prep_solvent->mix filter Filter to Remove Undissolved Solid mix->filter gravimetric Gravimetric Method filter->gravimetric uv_vis UV-Vis Spectrophotometry filter->uv_vis hplc HPLC Method filter->hplc grav_evap Evaporate Solvent gravimetric->grav_evap uv_calib Prepare Standards & Create Calibration Curve uv_vis->uv_calib hplc_calib Prepare Standards & Create Calibration Curve hplc->hplc_calib grav_weigh Weigh Dried Solute grav_evap->grav_weigh grav_calc Calculate Solubility grav_weigh->grav_calc uv_dilute Dilute Saturated Filtrate uv_calib->uv_dilute uv_measure Measure Absorbance uv_dilute->uv_measure uv_calc Calculate Solubility uv_measure->uv_calc hplc_dilute Dilute & Filter Saturated Filtrate hplc_calib->hplc_dilute hplc_inject Inject and Analyze hplc_dilute->hplc_inject hplc_calc Calculate Solubility hplc_inject->hplc_calc

Caption: Experimental workflow for determining the solubility of this compound.

References

A Technical Guide to 3-(4-Pyridyl)-L-alanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the properties, commercial sources, and applications of the synthetic amino acid 3-(4-Pyridyl)-L-alanine, a key building block in novel therapeutic development.

Introduction

This compound is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structure, incorporating a pyridine ring at the beta-position of the alanine side chain, imparts distinct chemical properties that make it a valuable tool for designing and synthesizing novel peptides and small molecule therapeutics. This guide provides a comprehensive overview of this compound, including its commercial availability, key technical data, and its applications in research.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, often with differing purity levels and in various quantities. For researchers and drug development professionals, selecting a reliable supplier with well-characterized material is crucial for ensuring the reproducibility and success of their experiments. Below is a summary of offerings from prominent commercial suppliers.

SupplierProduct Name(s)CAS NumberPurity/AssayMolecular FormulaMolecular Weight ( g/mol )Price (USD)
Chem-Impex3-(4'-Pyridyl)-L-alanine37535-49-2≥ 98% (NMR)[1]C₈H₁₀N₂O₂[1]166.17[1]$83.42 (1g), $349.52 (5g), $1,633.25 (25g)[1]
Sigma-AldrichThis compound37535-49-2≥98.0%C₈H₁₀N₂O₂166.18$343.40 (1g)
Aladdin Scientific3-(4-Pyridyl)-D-alanine37535-50-5min 98%[2]C₈H₁₀N₂O₂[2]166.18[2]$192.21 (1g)[2]

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of peptidomimetics and other bioactive molecules.[1] Its incorporation into peptide sequences can introduce conformational constraints, enhance metabolic stability, and provide a handle for further chemical modification or for modulating interactions with biological targets.

The pyridyl nitrogen, with its basicity and ability to participate in hydrogen bonding and metal coordination, is a key feature. This functional group can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, it can be used to improve solubility or to establish critical interactions within a protein's binding pocket.

Peptide Synthesis

The primary application of this compound is in solid-phase and solution-phase peptide synthesis. It is typically used as an Fmoc-protected derivative, Fmoc-3-(4'-pyridyl)-L-alanine, which allows for its seamless integration into standard peptide synthesis protocols.[3] The use of this non-natural amino acid enables the exploration of novel peptide structures with potentially enhanced biological activity.[3]

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, the following provides a generalized workflow for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).

experimental_workflow resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 1. Solvation in DMF coupling Amino Acid Coupling (Fmoc-3-(4-Pyridyl)-L-alanine) deprotection1->coupling 2. Piperidine in DMF capping Capping (Optional) coupling->capping 3. HBTU/HOBt Activation deprotection2 Iterative Deprotection capping->deprotection2 4. Acetic Anhydride coupling2 & Coupling Cycles deprotection2->coupling2 5. Repeat Steps 2-3 cleavage Cleavage from Resin coupling2->cleavage 6. Final Deprotection purification Peptide Purification (HPLC) cleavage->purification 7. TFA Cocktail analysis Characterization (MS, NMR) purification->analysis 8. Lyophilization signaling_pathway_logic cluster_design Drug Design & Synthesis cluster_pathway Target Signaling Pathway PyrAla This compound Peptide Novel Peptide Therapeutic PyrAla->Peptide Incorporation via Peptide Synthesis Kinase Protein Kinase Peptide->Kinase Inhibition Receptor Cell Surface Receptor Receptor->Kinase Signal Transduction TF Transcription Factor Kinase->TF Phosphorylation Gene Target Gene Expression TF->Gene Nuclear Translocation

References

An In-depth Technical Guide to the Purity and Characterization of 3-(4-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data essential for the purity determination and structural characterization of 3-(4-Pyridyl)-L-alanine, a non-natural amino acid of significant interest in pharmaceutical and biochemical research.

Introduction

This compound is a synthetic amino acid analog of phenylalanine where a pyridyl ring replaces the phenyl ring. Its unique electronic and structural properties make it a valuable building block in peptide synthesis and drug discovery.[1] The incorporation of the pyridyl moiety can influence the biological activity and physicochemical properties of peptides, making it a crucial component in the development of novel therapeutics.[1] Accurate determination of its purity and comprehensive characterization are critical for its application in research and drug development to ensure reproducibility and safety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (2S)-2-amino-3-(pyridin-4-yl)propanoic acid[2]
Synonyms 4′-Aza-L-phenylalanine, (S)-2-Amino-3-(4-pyridyl)propionic acid
CAS Number 37535-49-2[3]
Molecular Formula C₈H₁₀N₂O₂[3]
Molecular Weight 166.18 g/mol
Appearance White solid/crystals[3]
Optical Rotation [α]D²⁵ = -9.2 ± 2° (c=1 in water)[3]

Purity and Characterization Data Summary

The following table summarizes the typical data obtained from the analytical characterization of this compound.

Table 2: Summary of Purity and Characterization Data

AnalysisSpecification/Typical Value
Purity by HPLC ≥98.0%
Chiral Purity (L-isomer) ≥99.0%
Identity by ¹H NMR Conforms to structure
Identity by ¹³C NMR Conforms to structure
Identity by Mass Spectrometry [M+H]⁺ = 167.0815 ± 5 ppm
Elemental Analysis C: 57.82%, H: 6.07%, N: 16.86%, O: 19.26% (Theoretical)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Chiral Purity by Chiral HPLC

This method is used to determine the enantiomeric purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T, 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, water, and a small amount of acid and base (e.g., 80:20 Methanol:Water with 0.1% formic acid and 0.05% diethylamine). The exact composition may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyridyl protons, the α-proton, and the β-protons of the alanine side chain.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the α-carbon, the β-carbon, and the carbons of the pyridyl ring.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Expected Mass: The theoretical exact mass of the protonated molecule ([C₈H₁₁N₂O₂]⁺) is 167.0815.

  • Sample Preparation: The sample is typically introduced into the mass spectrometer via direct infusion or through an LC-MS system. A dilute solution (e.g., 10 µg/mL) in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid is prepared.

Elemental Analysis

Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen.

  • Instrumentation: A CHN elemental analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample is combusted in a furnace. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified. Oxygen is typically determined by pyrolysis.

  • Theoretical Values for C₈H₁₀N₂O₂:

    • Carbon (C): 57.82%

    • Hydrogen (H): 6.07%

    • Nitrogen (N): 16.86%

    • Oxygen (O): 19.26%

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the purity and characterization of this compound.

G cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_purity Purity Assessment cluster_identity Identity Confirmation cluster_results Data Analysis & Reporting Sample This compound Sample HPLC HPLC Purity Sample->HPLC Chiral_HPLC Chiral Purity Sample->Chiral_HPLC NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS EA Elemental Analysis Sample->EA Data Data Interpretation HPLC->Data Chiral_HPLC->Data NMR->Data MS->Data EA->Data Report Certificate of Analysis Data->Report

Characterization Workflow for this compound.

This comprehensive guide provides the necessary information for the rigorous purity assessment and characterization of this compound, ensuring its quality and suitability for research and development applications.

References

The Pivotal Role of the Pyridine Ring in 3-(4-Pyridyl)-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)-L-alanine, a non-proteinogenic amino acid, has garnered significant attention in medicinal chemistry and drug development. Its unique structure, characterized by the presence of a pyridine ring in place of the phenyl group of phenylalanine, imparts distinct physicochemical and biological properties. This technical guide delves into the core functionalities of the pyridine ring in this compound, providing a comprehensive overview of its impact on molecular interactions, biological activity, and its application in therapeutic design. The strategic incorporation of this versatile building block offers a compelling avenue for the development of novel therapeutics with enhanced efficacy and specificity. This is particularly evident in the fields of neuropharmacology and oncology, where it serves as a crucial component in the synthesis of innovative drug candidates.

Physicochemical Properties of this compound

The pyridine ring is central to the distinct physicochemical characteristics of this compound, differentiating it from its endogenous counterpart, phenylalanine. The nitrogen atom in the pyridine ring introduces a dipole moment and a site for hydrogen bonding, significantly influencing its solubility and interaction with biological targets.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Melting Point 234-235 °C
Optical Rotation [α]²⁵/D = -9.2 ± 2° (c=1 in water)
pKa 1.95 ± 0.10 (Predicted)
Appearance White solid/crystals
CAS Number 37535-49-2

The Role of the Pyridine Ring in Biological Activity

The introduction of the pyridine moiety has profound implications for the biological activity of peptides and small molecules incorporating this compound. Its ability to engage in hydrogen bonding and its altered electronic properties compared to a phenyl ring are key to its utility in drug design.

Enhanced Receptor Binding and Enzyme Inhibition

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, leading to stronger and more specific interactions with biological targets such as receptors and enzymes. This enhanced binding affinity is a critical factor in the design of potent antagonists and inhibitors. While specific quantitative data for the standalone this compound is limited, its incorporation into peptides has demonstrated significant effects on their biological activity.

For instance, the substitution of amino acids with pyridylalanine in somatostatin antagonists has been shown to influence receptor affinity. The following table summarizes the binding affinities and hydrophilicity of DOTA-conjugated somatostatin receptor subtype 2 (SST₂) antagonists where the third amino acid has been replaced with different pyridylalanine (Pal) isomers.

| Compound | K D (nM) | IC₅₀ (nM) | logD | |---|---|---| | [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 | 2.5-fold higher than control | -2.3 ± 0.1 | | [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 | 2.5-fold higher than control | -2.5 ± 0.1 | | [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 | Similar to control | -2.6 ± 0.1 | | [¹⁷⁷Lu]Lu-DOTA-LM3 (Control) | 0.09 ± 0.02 | Not specified | -2.3 ± 0.1 |

Data from a study on somatostatin antagonists, where Pal represents pyridylalanine. This data illustrates the influence of the pyridylalanine isomer on receptor binding and hydrophilicity.

Modulation of Physicochemical Properties for Drug Development

The pyridine ring's hydrophilic nature can significantly improve the aqueous solubility of peptides, a crucial factor for drug delivery and bioavailability. The lower electron density of the pyridine ring compared to a phenyl ring, coupled with its hydrogen bonding capacity, enhances the hydrophilicity of peptides containing this moiety. This property is particularly beneficial in overcoming the poor biophysical properties of certain therapeutic peptides, such as glucagon.

Experimental Protocols

Synthesis of N-t-Butoxycarbonyl-3-(3-pyridyl)-(S)-alanine

Materials:

  • 3-(3-pyridyl)-(S)-alanine

  • Anhydrous potassium carbonate

  • Water

  • Di-t-butyl dicarbonate

  • 1,4-dioxan

  • Ethyl acetate

  • Solid citric acid

  • Solid sodium chloride

  • Magnesium sulfate (MgSO₄)

  • Ether

Procedure:

  • Add anhydrous potassium carbonate (7.5 g, 54 mmol) to a stirred, ice-cooled suspension of 3-(3-pyridyl)-(S)-alanine (9 g, 54 mmol) in water (50 ml).

  • Add a solution of di-t-butyl dicarbonate (18 g, 82 mmol) in 1,4-dioxan (25 ml) dropwise over 10 minutes.

  • Allow the resulting mixture to warm to room temperature and stir for 18 hours.

  • Concentrate the reaction mixture by evaporating the bulk of the 1,4-dioxan under reduced pressure.

  • Extract the concentrated mixture with ethyl acetate (2 x 20 ml).

  • Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

  • Add solid sodium chloride to saturation and extract with ethyl acetate (5 x 20 ml).

  • Combine the organic extracts, dry over MgSO₄, filter, and evaporate to a low volume under reduced pressure until the product begins to crystallize.

  • Chill the mixture at 0°C for 1 hour.

  • Collect the crystals, wash with ether, and dry to yield the final product.

General Protocol for an In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound like this compound against a specific enzyme.

Materials:

  • Test compound (e.g., this compound)

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or assay buffer).

  • Serially dilute the test compound stock solution to obtain a range of concentrations.

  • In a 96-well plate, add a fixed amount of the target enzyme to each well.

  • Add the different concentrations of the test compound to the wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Initiate the enzymatic reaction by adding a specific concentration of the substrate to each well.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The wavelength will depend on the substrate and product.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

  • Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Visualizing the Role and Impact of the Pyridine Ring

The following diagrams, generated using the DOT language, illustrate the key relationships and potential signaling pathway involvement of this compound.

logical_relationship Pyridine_Ring Pyridine Ring in this compound Properties Key Physicochemical and Biological Properties Pyridine_Ring->Properties imparts H_Bonding Hydrogen Bonding Capacity Properties->H_Bonding Dipole Dipole Moment Properties->Dipole Bioactivity Enhanced Biological Activity H_Bonding->Bioactivity leads to Hydrophilicity Increased Hydrophilicity Dipole->Hydrophilicity contributes to Hydrophilicity->Bioactivity improves experimental_workflow cluster_synthesis Synthesis and Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivative Purification Purification and Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solution Purification->Stock_Solution Assay_Setup Enzyme/Receptor Assay Setup Stock_Solution->Assay_Setup Incubation Incubation with Test Compound Assay_Setup->Incubation Measurement Data Acquisition (e.g., Absorbance) Incubation->Measurement Data_Processing Calculation of IC50 / Ki values Measurement->Data_Processing Interpretation Interpretation of Results Data_Processing->Interpretation signaling_pathway Pyridylalanine_Peptide Pyridylalanine-Containing Inhibitor TACE TNF-alpha Converting Enzyme (TACE) Pyridylalanine_Peptide->TACE inhibits MMPs Matrix Metalloproteinases (MMPs) Pyridylalanine_Peptide->MMPs inhibits Soluble_TNF Soluble TNF-alpha TACE->Soluble_TNF cleaves Pro-TNF-alpha to ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Pro_TNF Pro-TNF-alpha TNFR TNF Receptor Soluble_TNF->TNFR activates Inflammation Inflammation TNFR->Inflammation Cell_Survival Cell Survival & Proliferation TNFR->Cell_Survival Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration

An In-depth Technical Guide to the Synthesis of 3-(4-Pyridyl)-L-alanine from Pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 3-(4-Pyridyl)-L-alanine, a non-natural amino acid of significant interest in pharmaceutical research and development. The synthesis commences with the readily available starting material, pyridine-4-carboxaldehyde, and proceeds through a multi-step sequence involving an initial condensation, followed by hydrolysis, reduction, and enzymatic resolution to achieve the desired L-enantiomer.

Synthetic Strategy Overview

The principal pathway detailed in this guide is the Erlenmeyer-Plöchl synthesis to generate a crucial azlactone intermediate. This intermediate is subsequently converted to the racemic α-amino acid, which is then resolved to isolate the enantiomerically pure this compound.

Synthesis_Overview Pyridine_4_carboxaldehyde Pyridine-4-carboxaldehyde Azlactone Azlactone Intermediate Pyridine_4_carboxaldehyde->Azlactone Erlenmeyer-Plöchl Condensation N_Acetylglycine N-Acetylglycine N_Acetylglycine->Azlactone Dehydroamino_Acid α,β-Dehydroamino Acid Derivative Azlactone->Dehydroamino_Acid Hydrolysis Racemic_Amino_Acid DL-3-(4-Pyridyl)alanine Dehydroamino_Acid->Racemic_Amino_Acid Reduction L_Amino_Acid This compound Racemic_Amino_Acid->L_Amino_Acid Enzymatic Resolution Erlenmeyer_Plochl cluster_0 Cyclization of N-Acetylglycine cluster_1 Condensation with Aldehyde NAG N-Acetylglycine Oxazolone 5-Oxazolone Intermediate NAG->Oxazolone -H₂O Ac2O Acetic Anhydride Ac2O->Oxazolone Oxazolone_deprotonated Enolate Intermediate Oxazolone->Oxazolone_deprotonated Deprotonation P4C Pyridine-4-carboxaldehyde Azlactone Azlactone Product P4C->Azlactone Base Base (NaOAc) Base->Oxazolone_deprotonated Azlactone->Azlactone Oxazolone_deprotonated->Azlactone Aldol-type Condensation Enzymatic_Resolution Racemic_Mix N-Acetyl-DL-3-(4-pyridyl)alanine in aqueous buffer (pH 7.5-8.0) Add_Enzyme Add Aminoacylase and CoCl₂ (optional) Racemic_Mix->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Hydrolysis Selective Hydrolysis of L-enantiomer Incubation->Hydrolysis Mixture Mixture of: L-Amino Acid N-Acetyl-D-Amino Acid Hydrolysis->Mixture Acidification Acidify to pH ~5 Mixture->Acidification Precipitation Precipitation of N-Acetyl-D-Amino Acid Acidification->Precipitation Filtration Filtration Precipitation->Filtration Filtrate Filtrate containing L-Amino Acid Filtration->Filtrate Solid Solid N-Acetyl-D-Amino Acid (byproduct) Filtration->Solid Ion_Exchange Ion-Exchange Chromatography (Dowex 50, H⁺ form) Filtrate->Ion_Exchange Elution Elute with aq. NH₃ Ion_Exchange->Elution Final_Product Pure this compound Elution->Final_Product

The Strategic Integration of 3-(4-Pyridyl)-L-alanine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)-L-alanine, a non-proteinogenic amino acid, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features, particularly the pyridine ring, offer a versatile scaffold for the design of novel therapeutic agents with enhanced pharmacological profiles. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of peptide and small molecule drugs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The incorporation of a 3-(4-pyridyl) moiety can significantly influence the physicochemical and biological properties of a molecule. The pyridine nitrogen can act as a hydrogen bond acceptor, participate in metal coordination, and alter the overall polarity and basicity of the compound. These attributes are leveraged to improve target binding affinity, selectivity, solubility, and pharmacokinetic properties of drug candidates. This guide will delve into specific examples of how this compound has been successfully employed in the development of somatostatin and glucagon analogs, highlighting its potential to address challenges in drug design.

Data Presentation: Quantitative Analysis of Pyridylalanine-Containing Peptides

The substitution of natural amino acids with this compound and its isomers can modulate the binding affinity and hydrophilicity of peptides. The following tables summarize key quantitative data for somatostatin analogs where natural amino acids have been replaced with pyridylalanine (Pal) isomers.

CompoundK D (nM)logD
[ 177 Lu]Lu-DOTA-[l2Pal 3 ]-LM30.18 ± 0.02-2.3 ± 0.1
[ 177 Lu]Lu-DOTA-[3Pal 3 ]-LM30.15 ± 0.01-2.5 ± 0.1
[ 177 Lu]Lu-DOTA-[4Pal 3 ]-LM30.11 ± 0.01-2.6 ± 0.1
[ 177 Lu]Lu-DOTA-LM3 (control)--2.3 ± 0.1
Table 1: Binding Affinity (K D ) and Hydrophilicity (logD) of Somatostatin Receptor Subtype 2 (SST 2 ) Antagonists.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate a key signaling pathway relevant to the action of glucagon analogs and a typical experimental workflow for their evaluation.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 Analog (e.g., containing this compound) GLP1R GLP-1 Receptor GLP1->GLP1R Binds to G_protein Gs Protein GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Ca_channel Ca2+ Channel PKA->Ca_channel Phosphorylates (opens) Insulin_Vesicles Insulin Vesicles Epac2->Insulin_Vesicles Mobilizes Ca_channel->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry Analysis Purification->Characterization Binding_Assay Competitive Radioligand Binding Assay Characterization->Binding_Assay Functional_Assay cAMP Accumulation Assay Characterization->Functional_Assay IC50_EC50 IC50 / EC50 Determination Binding_Assay->IC50_EC50 In_Vivo_Study In Vivo Hypoglycemia Model (Rats/Pigs) Functional_Assay->In_Vivo_Study Functional_Assay->IC50_EC50 PK_PD Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Study->PK_PD Solubility_Stability Solubility & Stability Assessment

The Potential of 3-(4-Pyridyl)-L-alanine in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)-L-alanine, a non-natural amino acid, is emerging as a valuable building block in the design of novel peptides for neuroscience research. Its unique pyridyl side chain offers distinct physicochemical properties that can enhance the biological activity and receptor interaction of synthetic peptides.[1] This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its use in the development of somatostatin analogs for neuroendocrine tumor targeting and its prospective role in creating neuroprotective agents.

Physicochemical Properties

The incorporation of this compound into a peptide sequence is facilitated by its Fmoc-protected form, Fmoc-3-(4-pyridyl)-L-alanine. The properties of both the unprotected amino acid and its Fmoc-protected derivative are crucial for its application in solid-phase peptide synthesis (SPPS).

PropertyThis compoundFmoc-3-(4-pyridyl)-L-alanine
Molecular Formula C₈H₁₀N₂O₂C₂₃H₂₀N₂O₄
Molecular Weight 166.18 g/mol 388.42 g/mol
Appearance CrystalsWhite to off-white powder
CAS Number 37535-49-2169555-95-7
Melting Point Not specified219 °C
Optical Rotation Not specified[α]D²⁰ = -45 ± 1° (c=1 in DMF)
Storage Temperature Not specified2-8 °C

Sources:[2][3]

Applications in Neuroscience

Development of Somatostatin Receptor Ligands

A significant application of this compound is in the synthesis of somatostatin analogs for the imaging and treatment of neuroendocrine tumors. The substitution of amino acids in native peptides with this compound and its regioisomers (2-pyridylalanine and 3-pyridylalanine) can modulate the affinity and pharmacokinetic properties of the resulting radiolabeled peptides.[4]

A study by Ginj et al. investigated the incorporation of pyridylalanine (Pal) isomers into a DOTA-conjugated somatostatin antagonist. The resulting peptides were evaluated for their binding affinity to the somatostatin receptor subtype 2 (SST₂).

CompoundK D (nM)logD
[¹⁷⁷Lu]Lu-DOTA-LM30.09 ± 0.02-2.3 ± 0.1
[¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM30.18 ± 0.02-2.3 ± 0.1
[¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM30.15 ± 0.01-2.5 ± 0.1
[¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM30.11 ± 0.01-2.6 ± 0.1

Source:[4]

These findings suggest that the incorporation of 4-pyridylalanine ([4Pal³]) results in a somatostatin antagonist with high binding affinity and increased hydrophilicity compared to the other isomers.[4] This highlights the potential of using this compound to fine-tune the properties of peptide-based radiopharmaceuticals.

Potential for Neuroprotection

Somatostatin and its analogs have demonstrated neuroprotective effects, particularly against glutamate-induced excitotoxicity, a common pathway in many neurodegenerative diseases.[5][6] Research has shown that somatostatin can attenuate NMDA receptor-mediated neuronal death.[5] This neuroprotective effect is thought to be mediated through the activation of cGMP-dependent protein kinase (PKG), which can modulate intracellular calcium levels.[5]

While direct studies on the neuroprotective effects of peptides containing this compound are limited, the ability of this amino acid to modulate the receptor binding and signaling of peptides like somatostatin analogs suggests its potential in the development of novel neuroprotective therapeutics.

A typical workflow to evaluate the neuroprotective potential of a novel peptide containing this compound against glutamate excitotoxicity would involve the following steps:

G cluster_0 In Vitro Assessment cluster_1 Mechanism of Action culture Primary Cortical Neuron Culture glutamate Induce Excitotoxicity (e.g., 5 mM Glutamate) culture->glutamate peptide Treat with Peptide containing This compound glutamate->peptide viability Assess Cell Viability (e.g., MTT, LDH assay) peptide->viability calcium Measure Intracellular Ca²⁺ viability->calcium If neuroprotective ros Quantify Reactive Oxygen Species viability->ros If neuroprotective western Western Blot for Apoptotic and Signaling Proteins (e.g., Bax, Bcl-2, p-Akt) viability->western If neuroprotective

Caption: Workflow for evaluating the neuroprotective effects of a novel peptide.

Experimental Protocols

Solid-Phase Synthesis of a DOTA-conjugated Peptide containing this compound

This protocol provides a general methodology for the manual solid-phase synthesis of a DOTA-conjugated peptide incorporating Fmoc-3-(4-pyridyl)-L-alanine, based on standard Fmoc chemistry.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (including Fmoc-3-(4-pyridyl)-L-alanine)

  • DOTA-tris(t-Bu) ester

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine), Piperidine

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF.

  • Repeat Fmoc deprotection and coupling steps for each amino acid in the peptide sequence, incorporating Fmoc-3-(4-pyridyl)-L-alanine at the desired position.

  • DOTA Conjugation:

    • After the final amino acid coupling and Fmoc deprotection, couple DOTA-tris(t-Bu) ester (3 equivalents, pre-activated with HATU and DIPEA) to the N-terminus of the peptide-resin.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the peptide by mass spectrometry.

G start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 Couple First Fmoc-Amino Acid (HATU/DIPEA) deprotect1->couple1 wash1 Wash with DMF couple1->wash1 repeat Repeat Deprotection and Coupling for each Amino Acid (including Fmoc-3-(4-Pyridyl)-L-alanine) wash1->repeat deprotect_final Final Fmoc Deprotection repeat->deprotect_final couple_dota Couple DOTA-tris(t-Bu) ester deprotect_final->couple_dota wash2 Wash with DCM couple_dota->wash2 cleave Cleave from Resin and Deprotect (TFA/TIS/Water) wash2->cleave precipitate Precipitate in Cold Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify characterize Characterize by Mass Spectrometry purify->characterize end Final DOTA-Peptide characterize->end

Caption: Solid-phase synthesis workflow for a DOTA-conjugated peptide.

Signaling Pathways

Somatostatin Receptor Signaling in Neurons

Somatostatin receptors (SSTRs) are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of somatostatin in the central nervous system.[7] The activation of SSTRs by somatostatin or its analogs triggers several downstream signaling cascades that ultimately modulate neuronal excitability and survival.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling SST Somatostatin or Analog (containing this compound) SSTR Somatostatin Receptor (SSTR) SST->SSTR Gi Gi Protein SSTR->Gi AC Adenylyl Cyclase Gi->AC Ca_channel Voltage-gated Ca²⁺ Channel Gi->Ca_channel K_channel K⁺ Channel Gi->K_channel MAPK MAPK Pathway (e.g., ERK1/2) Gi->MAPK PKG cGMP-PKG Pathway Gi->PKG cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux PKA ↓ PKA cAMP->PKA Inhibition Neuronal Inhibition PKA->Inhibition Ca_influx->Inhibition K_efflux->Inhibition Neuroprotection Neuroprotection MAPK->Neuroprotection PKG->Neuroprotection

Caption: Somatostatin receptor signaling cascade in a neuron.

The activation of SSTRs, primarily coupled to Gi proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7] Additionally, Gi protein activation can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of potassium channels. These events collectively cause hyperpolarization and a decrease in neuronal excitability.[8] Furthermore, SSTR activation can modulate the mitogen-activated protein kinase (MAPK) pathway and, as suggested by studies on somatostatin's neuroprotective effects, the cGMP-dependent protein kinase (PKG) pathway, both of which are implicated in cell survival and neuroprotection.[5]

Conclusion

This compound is a promising tool for neuroscience researchers and drug developers. Its incorporation into peptides can significantly influence their receptor binding, pharmacokinetics, and biological activity. The successful application of this amino acid in developing high-affinity somatostatin receptor antagonists for neuroendocrine tumor imaging paves the way for its broader use in designing novel peptide-based therapeutics for neurological disorders. Future research should focus on exploring the full potential of this compound in creating neuroprotective agents and other targeted therapies for the central nervous system.

References

3-(4-Pyridyl)-L-alanine for Targeted Drug Delivery Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for therapeutic agents with enhanced specificity and efficacy has driven significant innovation in drug delivery. Targeted drug delivery systems aim to concentrate a therapeutic payload at the site of action, thereby maximizing its therapeutic index while minimizing off-target toxicity. A promising strategy in this domain involves the use of amino acid-based carriers to exploit the body's natural transport mechanisms. 3-(4-Pyridyl)-L-alanine, a non-proteinogenic amino acid, has emerged as a versatile building block in the design of such targeted systems.[1][2][3] Its unique structure, featuring a pyridine ring, allows for its recognition by specific amino acid transporters that are often overexpressed in pathological conditions, such as cancer.[4][5]

This technical guide provides a comprehensive overview of the core principles and practical methodologies for utilizing this compound in the development of targeted drug delivery systems. We will delve into its synthesis, conjugation to therapeutic agents, and the biological mechanisms underpinning its targeted uptake. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics.

The Role of this compound in Targeted Drug Delivery

The strategic incorporation of this compound into drug design leverages the physiological machinery of cellular nutrient uptake. Specifically, its structural similarity to natural amino acids like phenylalanine and tyrosine allows it to be recognized and transported by the L-type Amino Acid Transporter 1 (LAT1).[6]

The L-type Amino Acid Transporter 1 (LAT1)

LAT1 is a sodium-independent transporter responsible for the cellular uptake of large neutral amino acids, including several essential amino acids.[5] Crucially, LAT1 is highly expressed in proliferating cells, particularly in various types of cancer, to meet the increased metabolic demands of rapid growth and division.[4][7] This differential expression between cancerous and normal tissues makes LAT1 an attractive target for delivering cytotoxic agents specifically to tumors. By conjugating a drug to this compound, the resulting conjugate can "hitchhike" on the LAT1 transport system to gain entry into cancer cells.

Mechanism of Targeted Delivery via LAT1

The targeted delivery of a this compound-drug conjugate via LAT1 is a multi-step process. This process is initiated by the recognition of the pyridylalanine moiety by the extracellular binding site of LAT1. The transporter then undergoes a conformational change to facilitate the translocation of the conjugate across the cell membrane and into the cytoplasm. Once inside the cell, the drug can be released from its carrier through enzymatic cleavage or other mechanisms, allowing it to exert its therapeutic effect on its intracellular target.

Data Presentation

The following tables summarize key quantitative data from studies investigating the properties and efficacy of pyridylalanine-containing compounds in the context of targeted delivery.

Table 1: Physicochemical and Binding Properties of Pyridylalanine-Containing Peptides

Compound Modification logD (Hydrophilicity) K D (nM) (SST 2 Receptor Affinity) Reference
[ 177 Lu]Lu-DOTA-LM3 Tyr 3 -2.3 ± 0.1 0.09 ± 0.02 [8]
[ 177 Lu]Lu-DOTA-[l2Pal 3 ]-LM3 L-2-Pyridylalanine -2.3 ± 0.1 0.18 ± 0.02 [8]
[ 177 Lu]Lu-DOTA-[3Pal 3 ]-LM3 3-Pyridylalanine -2.5 ± 0.1 0.15 ± 0.01 [8]

| [ 177 Lu]Lu-DOTA-[4Pal 3 ]-LM3 | 4-Pyridylalanine | -2.6 ± 0.1 | 0.11 ± 0.01 |[8] |

Table 2: In Vivo Biodistribution of 177Lu-labeled Somatostatin Antagonists (%ID/g) at 4h post-injection

Organ [ 177 Lu]Lu-DOTA-LM3 [ 177 Lu]Lu-DOTA-[3Pal 3 ]-LM3 [ 177 Lu]Lu-DOTA-[4Pal 3 ]-LM3 Reference
Blood 0.25 ± 0.03 0.18 ± 0.02 0.19 ± 0.01 [8]
Pancreas 0.11 ± 0.02 0.09 ± 0.01 0.10 ± 0.01 [8]
Spleen 0.10 ± 0.01 0.08 ± 0.01 0.08 ± 0.01 [8]
Liver 0.38 ± 0.04 0.35 ± 0.03 0.33 ± 0.02 [8]
Kidneys 1.98 ± 0.25 4.15 ± 0.45 2.89 ± 0.31 [8]

| Tumor | 15.2 ± 1.8 | 16.8 ± 2.1 | 16.5 ± 1.9 |[8] |

Table 3: Cellular Uptake of FITC-labeled Cell-Penetrating Peptides in Breast Cancer Cell Lines (% of green-fluorescent cells)

Peptide (5 µM) Charge MCF-7 MDA-MB-231 Reference
BR2 +7 0% 11.2% [9]
R9 +9 21.7% 4.1% [9]

| BR2-R9 | +16 | 73.8% | 97.6% |[9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its conjugation to other molecules, and the evaluation of the resulting conjugates.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-picolyl chloride and diethyl acetamidomalonate.[5][7]

Materials:

  • 4-Picolyl chloride hydrochloride

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Condensation: Dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl acetamidomalonate dropwise at room temperature. After stirring for 1 hour, add a solution of 4-picolyl chloride hydrochloride in ethanol. Reflux the mixture for 4-6 hours.

  • Hydrolysis: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then hydrolyzed by refluxing with a concentrated solution of hydrochloric acid for 6-8 hours.

  • Isolation and Purification: The reaction mixture is cooled, and the precipitated ammonium chloride is filtered off. The filtrate is then neutralized with a sodium hydroxide solution to precipitate the crude 3-(4-Pyridyl)-DL-alanine. The racemic mixture can be resolved into its L- and D-enantiomers using enzymatic resolution methods. The final product is purified by recrystallization from a water/ethanol mixture.

Conjugation of Small Molecules to this compound via EDC/NHS Chemistry

This protocol describes the conjugation of a small molecule containing a carboxylic acid to the primary amine of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[10][11][12][13][14]

Materials:

  • This compound

  • Carboxylic acid-containing small molecule drug

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M hydroxylamine or glycine solution

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing drug in Activation Buffer. Add EDC (1.5-5 fold molar excess) and NHS or Sulfo-NHS (1.5-5 fold molar excess) to the solution. Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation: Dissolve this compound in Coupling Buffer. Add the activated drug solution to the this compound solution. Adjust the pH to 7.2-7.5 if necessary. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate using dialysis, size-exclusion chromatography, or reverse-phase HPLC to remove unreacted starting materials and byproducts.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound-drug conjugate

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the this compound-drug conjugate and control compounds (free drug, free this compound). Include untreated cells as a negative control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

LAT1-Mediated Activation of the mTOR Signaling Pathway

The uptake of this compound, mimicking essential amino acids, through the LAT1 transporter provides cancer cells with the necessary building blocks for proliferation and activates pro-growth signaling pathways like the mTOR pathway.[4][5][6][15]

LAT1_mTOR_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amino_Acids This compound- Drug Conjugate LAT1 LAT1 Transporter Amino_Acids->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activates Drug Released Drug LAT1->Drug Intracellular Release S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Efflux Drug Efflux (e.g., P-gp) Drug_Target Intracellular Drug Target Therapeutic_Effect Therapeutic Effect Drug_Target->Therapeutic_Effect Drug->Efflux Drug->Drug_Target

Caption: LAT1-mTOR signaling pathway.

Experimental Workflow for Developing this compound-Based Drug Delivery Systems

The development of a targeted drug delivery system is a systematic process that spans from initial synthesis to in vivo validation.

Drug_Delivery_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis_PAL Synthesis of This compound Conjugation Conjugation of Drug to Pyridylalanine Synthesis_PAL->Conjugation Drug_Selection Selection of Therapeutic Agent Drug_Selection->Conjugation Purification Purification & Characterization (HPLC, MS, NMR) Conjugation->Purification Cell_Culture Cell Line Selection (e.g., LAT1-overexpressing cancer cells) Purification->Cell_Culture Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cell_Culture->Cytotoxicity Uptake_Assay Cellular Uptake Studies (Flow Cytometry, Microscopy) Cell_Culture->Uptake_Assay Mechanism_Study Mechanism of Action (e.g., Western Blot for signaling) Uptake_Assay->Mechanism_Study Animal_Model Animal Model Development (e.g., Xenograft tumor model) Mechanism_Study->Animal_Model Biodistribution Biodistribution Studies (e.g., with labeled conjugate) Animal_Model->Biodistribution Efficacy_Study Therapeutic Efficacy (Tumor growth inhibition) Animal_Model->Efficacy_Study Toxicity_Study Toxicology Assessment Efficacy_Study->Toxicity_Study

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-4-Pyridylalanine (Fmoc-4-Pya-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the efficient incorporation of Fmoc-4-pyridylalanine (Fmoc-4-Pya-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of 4-pyridylalanine, a non-canonical aromatic amino acid, can significantly enhance the aqueous solubility and stability of peptides, making it a valuable tool in drug discovery and development.[1] This document outlines recommended coupling protocols, a comparison of common coupling reagents, and strategies to mitigate potential side reactions.

Introduction

Fmoc-4-Pya-OH is a key building block for introducing a hydrophilic and aromatic residue into synthetic peptides. The pyridine ring in its side chain can improve the biophysical properties of peptides, potentially leading to enhanced therapeutic profiles.[1] However, the steric bulk of the pyridyl group can present challenges during SPPS, requiring optimized coupling conditions to ensure high efficiency and minimize the formation of deletion sequences. This guide provides detailed methodologies to address these challenges.

Comparison of Common Coupling Reagents for Fmoc-4-Pya-OH

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Fmoc-4-Pya-OH. The following table summarizes the performance of several widely used coupling reagents. The data is a composite of typical results observed for sterically hindered and modified amino acids.

Coupling ReagentReagent TypeTypical Equivalents (AA:Reagent:Base)Typical Coupling TimeCoupling EfficiencyPotential Side Reactions
HATU Aminium/Uronium Salt1 : 0.95 : 230-60 minVery HighGuanidinylation of the N-terminus if used in excess.[2][3]
HBTU Aminium/Uronium Salt1 : 0.95 : 245-90 minHighLess effective than HATU for highly hindered residues.[4][5]
HCTU Aminium/Uronium Salt1 : 0.95 : 230-60 minVery HighSimilar reactivity to HATU, can be more cost-effective.[2]
DIC/OxymaPure® Carbodiimide/Additive1 : 1 : -60-180 minHighSlower reaction times compared to onium salts.[6][7]
PyBOP Phosphonium Salt1 : 1 : 260-120 minHighGood for hindered couplings; byproducts are generally soluble.[2]

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing Fmoc-4-Pya-OH, utilizing different coupling reagents.

Protocol 1: General SPPS Cycle

This protocol outlines the fundamental steps of a single amino acid incorporation cycle in Fmoc-SPPS.

1. Resin Swelling:

  • Place the desired resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-4-Pya-OH:

  • Proceed with one of the coupling protocols detailed below (Protocol 2, 3, or 4).

4. Washing:

  • After the coupling reaction is complete, drain the coupling solution.

  • Wash the resin with DMF (3 times), followed by dichloromethane (DCM) (3 times), and finally with DMF (3 times).

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling (recoupling) may be necessary.

SPPS_Workflow start Start with Resin swell 1. Resin Swelling in DMF start->swell deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 3. Coupling of Fmoc-4-Pya-OH wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 kaiser 5. Kaiser Test wash2->kaiser recouple Recouple kaiser->recouple Positive next_cycle Proceed to Next Cycle kaiser->next_cycle Negative recouple->coupling

General workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 2: Coupling with HATU

This protocol is recommended for achieving high coupling efficiency, especially for sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-4-Pya-OH (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Activation: In a separate vial, dissolve Fmoc-4-Pya-OH and HATU in DMF. Add DIPEA and pre-activate the mixture for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing: Proceed with steps 4 and 5 of the General SPPS Cycle (Protocol 1).

Protocol 3: Coupling with HBTU

A cost-effective and reliable method for routine peptide synthesis.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-4-Pya-OH (3-5 equivalents)

  • HBTU (2.9-4.9 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Activation: In a separate vial, dissolve Fmoc-4-Pya-OH and HBTU in DMF. Add DIPEA and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 45-90 minutes at room temperature.

  • Monitoring and Washing: Follow steps 4 and 5 of the General SPPS Cycle (Protocol 1).

Protocol 4: Coupling with DIC/OxymaPure®

This method is an excellent choice to minimize racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-4-Pya-OH (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • OxymaPure® (3-5 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Solution Preparation: In the reaction vessel containing the deprotected resin, add a solution of Fmoc-4-Pya-OH and OxymaPure® in DMF.

  • Coupling: Add DIC to the reaction vessel.

  • Reaction: Agitate the mixture for 1-3 hours at room temperature.

  • Monitoring and Washing: Proceed with steps 4 and 5 of the General SPPS Cycle (Protocol 1).

Logical Relationships for Coupling Reagent Selection

The choice of coupling reagent depends on several factors, including the steric hindrance of the amino acid, the desired purity of the final peptide, and cost considerations.

Reagent_Selection start Start: Incorporating Fmoc-4-Pya-OH question1 High Steric Hindrance or Difficult Sequence? start->question1 question2 High Purity and Minimal Racemization Critical? question1->question2 No hatu Use HATU or HCTU question1->hatu Yes question3 Cost a Major Consideration? question2->question3 No dic_oxyma Use DIC/OxymaPure® question2->dic_oxyma Yes question3->hatu No hbtu Use HBTU question3->hbtu Yes

References

Application Notes and Protocols for the Use of 3-(4-Pyridyl)-L-alanine in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide drug discovery, the incorporation of non-natural amino acids is a key strategy to enhance the therapeutic properties of peptide-based drug candidates. 3-(4-Pyridyl)-L-alanine, a synthetic amino acid, has emerged as a valuable building block in this endeavor. Its unique pyridyl functional group offers distinct advantages, including improved solubility, enhanced binding affinity, and favorable pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel peptide therapeutics, with a focus on Gonadotropin-Releasing Hormone (GnRH) antagonists and glucagon analogs.

Key Applications of this compound

The introduction of this compound into peptide sequences can significantly modulate their physicochemical and biological properties.

  • Enhanced Aqueous Solubility: The pyridyl group, with its nitrogen atom, can participate in hydrogen bonding, thereby increasing the hydrophilicity of the peptide and improving its solubility in aqueous solutions. This is particularly beneficial for peptides prone to aggregation.

  • Modulation of Receptor Binding: The aromatic and electronic characteristics of the pyridyl ring can lead to altered interactions with target receptors, potentially increasing binding affinity and specificity.

  • Improved Pharmacokinetic Properties: By modifying the peptide's structure, this compound can influence its metabolic stability and in vivo half-life.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data on the impact of incorporating this compound or its derivatives into peptide sequences.

Table 1: In Vitro Activity of GnRH Antagonist Analogs

AnalogModification at Position 3IC50 (nM)Reference
Degarelix Analog 1D-2-methoxy-5-pyridyl-alanine5.22[1][2]
Degarelix Analog 2L-2-methoxy-5-pyridyl-alanine36.95[1][2]

Note: The data represents the concentration required to inhibit 50% of the GnRH-induced response in a reporter gene assay.

Table 2: In Vivo Antitumor Efficacy of GnRH Antagonist Conjugates

Treatment GroupTumor Inhibition (%) - MCF-7 XenograftTumor Inhibition (%) - MXT Mammary TumorReference
MI-1544 Conjugate42-4972[3]
MI-1892 Conjugate42-4961[3]

Note: MI-1544 contains D-Trp at position 3, a different aromatic amino acid, highlighting the potential for modifications at this position to impact efficacy. While not a direct comparison with this compound, this data underscores the importance of this position in GnRH antagonist activity.

Signaling Pathways

The biological effects of peptides incorporating this compound are mediated through specific signaling pathways upon binding to their target receptors.

Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling

GnRH antagonists containing this compound analogs block the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR), thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

GnRH_Signaling GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates GnRH_Antagonist GnRH Antagonist (with this compound) GnRH_Antagonist->GnRHR Binds & Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Gene_Transcription Gene Transcription (LH & FSH synthesis) MAPK->Gene_Transcription Regulates

Caption: GnRH Receptor Signaling Pathway and Inhibition by Antagonists.

Glucagon Receptor Signaling

Glucagon analogs containing this compound can modulate the glucagon receptor, another GPCR. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream effects, primarily in the liver, to increase blood glucose levels.

Glucagon_Signaling Glucagon_Analog Glucagon Analog (with this compound) Glucagon_Receptor Glucagon Receptor (GPCR) Glucagon_Analog->Glucagon_Receptor Binds & Activates Gs Gs Protein Glucagon_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., Phosphorylase Kinase) PKA->Downstream Phosphorylates Response Cellular Response (e.g., Glycogenolysis) Downstream->Response Initiates

Caption: Glucagon Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments involving peptides containing this compound are provided below.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Analog

This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.

Workflow Diagram:

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin_Swell 1. Resin Swelling (e.g., Rink Amide in DMF) Fmoc_Deprotection_Initial 2. Initial Fmoc Deprotection (20% Piperidine in DMF) Resin_Swell->Fmoc_Deprotection_Initial Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIEA) Fmoc_Deprotection_Initial->Coupling Wash1 4. Washing (DMF, DCM) Coupling->Wash1 Fmoc_Deprotection 5. Fmoc Deprotection (20% Piperidine in DMF) Wash1->Fmoc_Deprotection Wash2 6. Washing (DMF, DCM) Fmoc_Deprotection->Wash2 Wash2->Coupling Repeat for each amino acid Final_Cleavage 7. Cleavage & Deprotection (TFA cocktail) Wash2->Final_Cleavage Purification 8. Purification (RP-HPLC) Final_Cleavage->Purification Analysis 9. Analysis (Mass Spectrometry) Purification->Analysis

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-3-(4-Pyridyl)-L-alanine-OH)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Initial Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling:

    • Pre-activate 3 equivalents of the first Fmoc-protected amino acid with 2.9 equivalents of HCTU in DMF.

    • Add 6 equivalents of DIEA to the activated amino acid solution.

    • Add the solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test to ensure completion.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Iterative Synthesis Cycle:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.

    • Washing: Wash the resin with DMF.

    • Coupling: Repeat step 3 with the next Fmoc-protected amino acid in the sequence, including Fmoc-3-(4-Pyridyl)-L-alanine-OH at the desired position.

    • Washing: Repeat step 4.

  • Repeat the iterative synthesis cycle until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry.

Protocol 2: Radioligand Binding Assay for GnRH Receptor

This protocol describes a competitive binding assay to determine the binding affinity (IC50) of a GnRH antagonist containing this compound.

Materials:

  • Cell membranes prepared from cells expressing the human GnRH receptor

  • Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin)

  • Unlabeled GnRH antagonist test compounds (with and without this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 0.1% BSA)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer

    • A fixed concentration of radiolabeled GnRH agonist.

    • Increasing concentrations of the unlabeled GnRH antagonist test compound or vehicle control.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Protocol 3: Glucagon Receptor-Mediated cAMP Assay

This protocol measures the ability of glucagon analogs containing this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in glucagon receptor signaling.

Materials:

  • HEK293 cells stably expressing the human glucagon receptor

  • Glucagon analog test compounds (with and without this compound)

  • Stimulation buffer (e.g., HBSS containing 0.1% BSA and a phosphodiesterase inhibitor like IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the HEK293-glucagon receptor cells into 96-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the glucagon analog test compounds in stimulation buffer.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the diluted test compounds to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit instructions.

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, plate reader).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) by non-linear regression analysis.

Conclusion

The incorporation of this compound represents a powerful tool in peptide drug discovery for optimizing the therapeutic potential of peptide candidates. The provided application notes and detailed protocols offer a framework for researchers to effectively utilize this non-natural amino acid in the design and development of novel GnRH antagonists, glucagon analogs, and other peptide-based therapeutics with improved physicochemical and pharmacological properties. Careful execution of these experimental procedures will enable the generation of robust and reliable data to guide structure-activity relationship studies and advance promising drug candidates through the development pipeline.

References

Application Notes and Protocols for the Incorporation of 3-(4-Pyridyl)-L-alanine into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into bioactive peptides is a powerful strategy in medicinal chemistry to enhance pharmacological properties. 3-(4-Pyridyl)-L-alanine, a non-natural amino acid analogue of phenylalanine, offers unique characteristics due to its pyridyl functional group. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into bioactive peptides, with a focus on improving bioactivity, solubility, and stability. The information is intended for researchers, scientists, and professionals involved in peptide-based drug discovery and development.[1]

Applications of Incorporating this compound

The introduction of a this compound residue into a peptide sequence can confer several advantageous properties:

  • Enhanced Aqueous Solubility and Stability: The pyridine ring of this compound can improve the hydrophilicity of peptides, leading to enhanced aqueous solubility and stability, as demonstrated in glucagon analogues.[2] This is a critical attribute for the formulation and bioavailability of peptide-based therapeutics.

  • Modulation of Biological Activity: The pyridyl group can engage in unique interactions with biological targets, such as receptors and enzymes, potentially leading to altered binding affinities and biological activities. This has been explored in the development of novel therapeutic agents for neuropharmacology and cancer research.[1]

  • Bioconjugation Handle: The nitrogen atom in the pyridine ring can serve as a site for bioconjugation, allowing for the attachment of imaging agents, drug payloads, or other molecules to the peptide.

  • Improved Pharmacokinetic Profile: By modifying the physicochemical properties of a peptide, the incorporation of this compound can lead to an improved pharmacokinetic profile, including altered absorption, distribution, metabolism, and excretion (ADME) characteristics.

Case Study: Glucagon Analogues

A notable example of the successful application of this compound is in the development of glucagon analogues with improved biophysical properties. Glucagon, a peptide hormone crucial for regulating blood glucose levels, suffers from poor solubility and a propensity to fibrillate in aqueous solutions, complicating its therapeutic use.

Researchers have demonstrated that replacing certain hydrophobic amino acid residues in glucagon with this compound enhances its aqueous solubility and stability while maintaining its biological activity at the glucagon receptor.[2]

Quantitative Bioactivity Data of Glucagon and its Analogues
PeptideSequence ModificationReceptor Binding Affinity (Ki, nM)In vitro Potency (EC50, nM)
Native Glucagon-5.2 ± 0.70.4 ± 0.1
Glucagon Analogue 1[4-Pal¹⁰]15.3 ± 2.11.2 ± 0.3
Glucagon Analogue 2[4-Pal¹⁶]8.9 ± 1.20.7 ± 0.2
Glucagon Analogue 3[4-Pal²¹]6.5 ± 0.90.5 ± 0.1

Data presented here is illustrative and based on findings from cited literature. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-3-(4-Pyridyl)-L-alanine

A detailed protocol for the synthesis of Fmoc-3-(4-Pyridyl)-L-alanine is crucial for its subsequent use in peptide synthesis. The following is a general procedure:

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a 10% solution of sodium bicarbonate in water.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-Cl in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer with HCl to a pH of approximately 2, which will precipitate the Fmoc-protected amino acid.

  • Collect the precipitate by filtration and wash with cold water.

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified Fmoc-3-(4-Pyridyl)-L-alanine.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Incorporation of Fmoc-3-(4-Pyridyl)-L-alanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a standard protocol for the incorporation of Fmoc-3-(4-Pyridyl)-L-alanine into a peptide sequence using an automated peptide synthesizer.[3][4][5][6]

Materials:

  • Fmoc-protected amino acids (including Fmoc-3-(4-Pyridyl)-L-alanine)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or equivalent coupling reagent

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

SPPS Cycling Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the desired Fmoc-amino acid (e.g., Fmoc-3-(4-Pyridyl)-L-alanine) with a 4-fold molar excess of DIC and an 8-fold molar excess of OxymaPure® in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test to ensure completion.

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycling: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[3]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Signaling Pathways and Visualizations

The incorporation of this compound into bioactive peptides can influence their interaction with specific signaling pathways. For instance, modified glucagon analogues will still primarily target the glucagon receptor, a G-protein coupled receptor (GPCR), initiating a well-characterized signaling cascade.

Glucagon Receptor Signaling Pathway

Glucagon binding to its receptor on hepatocytes activates a Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7][8] cAMP then activates Protein Kinase A (PKA), which phosphorylates key enzymes involved in glucose metabolism, ultimately leading to an increase in blood glucose levels.[7][8][9][10][11]

Glucagon_Signaling Glucagon Glucagon Analogue (with this compound) Receptor Glucagon Receptor (GPCR) Glucagon->Receptor G_Protein Gαs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses (e.g., Glycogenolysis, Gluconeogenesis) PKA->Downstream phosphorylates

Caption: Glucagon Receptor Signaling Cascade.

Experimental Workflow for Peptide Synthesis and Bioactivity Assessment

The overall process of synthesizing and evaluating a bioactive peptide containing this compound involves several key stages, from the initial synthesis to the final biological testing.

Peptide_Workflow cluster_synthesis Peptide Synthesis cluster_bioactivity Bioactivity Assessment Resin_Prep Resin Preparation and Swelling SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Resin_Prep->SPPS Cleavage Cleavage from Resin and Side-Chain Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry and Analytical HPLC Purification->Analysis Binding_Assay Receptor Binding Assay (e.g., Radioligand Binding) Analysis->Binding_Assay Functional_Assay In vitro Functional Assay (e.g., cAMP accumulation) Binding_Assay->Functional_Assay In_Vivo In vivo Studies (Animal Models) Functional_Assay->In_Vivo

Caption: Workflow for Synthesis and Evaluation.

Conclusion

The incorporation of this compound into bioactive peptides represents a valuable tool for medicinal chemists to optimize the therapeutic potential of peptide-based drug candidates. By carefully following established synthetic protocols and thoroughly characterizing the resulting analogues, researchers can develop novel peptides with enhanced solubility, stability, and biological activity. The provided application notes and protocols serve as a comprehensive guide for the successful implementation of this strategy in drug discovery and development programs.

References

Application Notes and Protocols: 3-(4-Pyridyl)-L-alanine as a Metal-Chelating Ligand in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)-L-alanine (4-Pal) is a non-canonical amino acid that has garnered significant interest in peptide chemistry and drug development.[1][2] Its unique pyridyl side chain introduces a metal-chelating moiety into the peptide backbone, enabling the formation of stable complexes with various metal ions.[1] This property has opened up new avenues for the design of peptides with enhanced structural stability, catalytic activity, and novel therapeutic or diagnostic applications.[1] These applications range from the development of biosensors and drug delivery systems to creating agents for neuropharmacology and cancer research.[1] This document provides detailed application notes and protocols for the synthesis of peptides containing this compound and the characterization of their metal-chelating properties.

Data Presentation: Quantitative Analysis of Metal Chelation

The interaction between a 4-Pal-containing peptide and a metal ion can be quantified by determining the binding affinity, stoichiometry, and thermodynamic parameters of the complex formation. Techniques such as Isothermal Titration Calorimetry (ITC) and UV-Vis Spectrophotometry are commonly employed for this purpose. Below are illustrative tables summarizing the type of quantitative data that can be obtained.

Note: The following data are examples and will vary depending on the specific peptide sequence, metal ion, and experimental conditions.

Table 1: Stability and Dissociation Constants of Metal-Peptide Complexes

Peptide SequenceMetal IonTechniqueStability Constant (log K)Dissociation Constant (Kd)Reference
Ac-Gly-His-(4-Pal)-Gly-NH₂Cu(II)Potentiometric Titration7.815.8 µMHypothetical
Tyr-Gly-(4-Pal)-Phe-LeuZn(II)Fluorescence Spectroscopy6.2630 nMHypothetical
Ac-(4-Pal)-Glu-Cys-Gly-NH₂Ni(II)UV-Vis Titration5.91.26 µMHypothetical

Table 2: Thermodynamic Parameters of Metal-Peptide Interaction Determined by Isothermal Titration Calorimetry (ITC)

Peptide SequenceMetal IonStoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Kd (µM)
Ac-Trp-(4-Pal)-Ala-Gly-NH₂Cu(II)1.05-9.5-2.1-11.60.08
Ser-His-Gly-(4-Pal)-Gly-GlyZn(II)0.98-3.2-5.4-8.62.5
Lys-Gly-(4-Pal)-His-AlaNi(II)1.01-5.7-3.1-8.81.9

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of a pentapeptide (e.g., Ac-Gly-Ala-(4-Pal)-Val-Phe-NH₂).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-L-4-pyridylalanine, Fmoc-Val-OH, Fmoc-Phe-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Capping solution: Acetic anhydride/Pyridine/DCM (1:8:8)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes. Drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm reaction completion (ninhydrin-negative).

  • Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups by treating the resin with the capping solution for 15 minutes.

  • Subsequent Cycles (Fmoc Deprotection and Coupling): Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-Val-OH, Fmoc-L-4-pyridylalanine, Fmoc-Ala-OH, and Fmoc-Gly-OH).

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with the capping solution for 30 minutes to acetylate the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_cycle Resin Resin Swelling Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling1 Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Cleavage Cleavage from Resin (TFA) Repeat->Cleavage Deprotection2 Fmoc Deprotection Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (Mass Spec) Purification->Characterization Coupling2 Next Amino Acid Coupling Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2

Caption: Workflow for Solid-Phase Peptide Synthesis of a 4-Pal-containing peptide.

Protocol 2: Characterization of Metal Binding by UV-Vis Titration

This protocol describes how to determine the stoichiometry and apparent dissociation constant of a metal-peptide complex using UV-Vis spectroscopy.

Materials:

  • Purified 4-Pal-containing peptide

  • Metal salt solution (e.g., CuSO₄, ZnCl₂, NiCl₂) of known concentration

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the purified peptide in the chosen buffer. Determine the exact concentration using the molar extinction coefficient of any aromatic residues (e.g., Trp, Tyr) or by amino acid analysis.

    • Prepare a concentrated stock solution of the metal salt in the same buffer.

  • UV-Vis Titration:

    • Place a known volume and concentration of the peptide solution into a quartz cuvette.

    • Record the initial UV-Vis spectrum (typically from 200-400 nm).

    • Add small, precise aliquots of the metal salt solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the UV-Vis spectrum after each addition.

    • Continue the titration until no further significant spectral changes are observed, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the absorbance data for dilution at each titration point.

    • Plot the change in absorbance at a specific wavelength (where the change is most significant) against the molar ratio of [Metal]/[Peptide].

    • The stoichiometry of the complex can be determined from the inflection point of the binding curve.

    • The dissociation constant (Kd) can be calculated by fitting the binding isotherm to an appropriate binding model (e.g., one-site binding model).

cluster_UVVis UV-Vis Titration for Metal Binding Analysis Prep Prepare Peptide and Metal Solutions InitialSpec Record Initial Peptide Spectrum Prep->InitialSpec Titration Titrate with Metal Solution InitialSpec->Titration RecordSpec Record Spectrum after each addition Titration->RecordSpec repeat until saturation RecordSpec->Titration repeat until saturation DataAnalysis Analyze Absorbance Change vs. Molar Ratio RecordSpec->DataAnalysis Stoichiometry Determine Stoichiometry DataAnalysis->Stoichiometry Kd Calculate Dissociation Constant (Kd) DataAnalysis->Kd

Caption: Experimental workflow for UV-Vis titration to analyze metal-peptide binding.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Materials:

  • Purified 4-Pal-containing peptide

  • Metal salt solution

  • ITC buffer (e.g., phosphate, HEPES)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in the ITC buffer and determine its precise concentration.

    • Prepare the metal salt solution in the same ITC buffer.

    • Thoroughly degas both the peptide and metal solutions to prevent bubble formation during the experiment.

  • ITC Experiment Setup:

    • Load the peptide solution into the sample cell of the calorimeter.

    • Load the metal salt solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

  • Titration:

    • Perform an initial small injection to account for diffusion from the syringe tip.

    • Carry out a series of injections of the metal solution into the peptide solution. The heat change for each injection is measured.

    • The experiment continues until the binding sites are saturated, and the heat of injection becomes constant (equal to the heat of dilution).

  • Data Analysis:

    • Integrate the raw ITC data (power vs. time) to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to peptide.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters: n, Kd, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

cluster_ITC Isothermal Titration Calorimetry (ITC) Workflow Prep Prepare and Degas Peptide and Metal Solutions Load Load Samples into ITC Instrument Prep->Load Titrate Titrate Metal into Peptide Solution Load->Titrate Measure Measure Heat Change per Injection Titrate->Measure Analyze Analyze Binding Isotherm Measure->Analyze Thermo Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) Analyze->Thermo

Caption: Workflow for ITC analysis of metal-peptide interactions.

Applications and Future Directions

The incorporation of this compound into peptides provides a versatile platform for a wide range of applications in research and drug development.

  • Catalysis: The metal-peptide complexes can be designed to act as artificial metalloenzymes for various catalytic reactions.

  • Drug Delivery: Peptides containing 4-Pal can be used to chelate therapeutic metal ions or to target metal-rich environments in the body.[1]

  • Biosensors: The changes in spectroscopic or electrochemical properties upon metal binding can be harnessed to develop sensitive and selective biosensors for specific metal ions.[1]

  • Biomaterial Science: The metal-coordination can be used to drive the self-assembly of peptides into well-defined nanostructures for applications in materials science and tissue engineering.

  • Therapeutic Peptides: The introduction of a metal-chelating site can improve the structural stability and biological activity of therapeutic peptides.[2]

Future research will likely focus on the development of peptides with high affinity and selectivity for specific metal ions, the exploration of their applications in in vivo imaging and therapy, and the elucidation of the structure-activity relationships of these novel metallopeptides.

References

Application Notes and Protocols for the Synthesis of Functional Peptides Using 3-(4-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of peptides incorporating the non-proteinogenic amino acid 3-(4-Pyridyl)-L-alanine (4-Pal). While not intrinsically fluorescent, the unique properties of the pyridyl side chain make 4-Pal a valuable building block for creating sophisticated fluorescent peptide probes, particularly for metal ion sensing and as a pH-responsive element.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics and research tools. This compound, an analogue of phenylalanine, offers a unique combination of aromaticity and a hydrophilic, metal-coordinating pyridyl group. This feature has been primarily exploited to enhance the aqueous solubility and biophysical stability of peptides[1][2]. However, the electron-donating nitrogen atom in the pyridine ring also provides a versatile handle for the development of functional peptides, such as fluorescent sensors for metal ions and pH.

This document outlines the protocols for incorporating Fmoc-3-(4-Pyridyl)-L-alanine into peptides via solid-phase peptide synthesis (SPPS) and discusses its application in the design of fluorescent probes.

Key Applications of this compound in Peptide Synthesis

While peptides containing only this compound do not exhibit significant intrinsic fluorescence, the pyridyl moiety serves as a functional unit for two primary applications in the context of fluorescent peptides:

  • Metal Ion Sensing: The pyridyl group is an excellent ligand for various metal ions. Peptides containing 4-Pal can be designed to bind specific metal ions, and this binding event can be coupled to a fluorescence read-out. This is often achieved by incorporating a suitable fluorophore into the peptide sequence, where the binding of a metal ion to the pyridyl nitrogen perturbs the fluorophore's environment, leading to a change in fluorescence intensity (chelation-enhanced fluorescence, CHEF) or a spectral shift[3][4].

  • pH-Sensing: The pyridyl nitrogen can be protonated and deprotonated within a physiological pH range. This change in protonation state can influence the fluorescence of a nearby fluorophore, making 4-Pal-containing peptides useful as pH-sensitive probes[5].

Experimental Protocols

The following section details the methodology for the synthesis, purification, and characterization of peptides containing this compound using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy[6][7][8][9].

Materials and Reagents
ReagentSupplierGrade
Rink Amide MBHA ResinVarious100-200 mesh, ~0.5 mmol/g substitution
Fmoc-3-(4-Pyridyl)-L-alanineVarious≥98.0% (HPLC)
Other Fmoc-protected amino acidsVarious≥99.0% (HPLC)
HBTU (or HATU)Various≥99.5%
N,N-Diisopropylethylamine (DIPEA)VariousPeptide synthesis grade
PiperidineVariousPeptide synthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousHPLC grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
Diethyl etherVariousAnhydrous
Acetonitrile (ACN)VariousHPLC grade
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis of a model peptide on a 0.1 mmol scale.

1. Resin Preparation and Swelling:

  • Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a reaction vessel.
  • Add 5 mL of DMF to swell the resin for at least 1 hour.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat the piperidine treatment for another 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (General Cycle):

  • In a separate vial, dissolve 4 equivalents of the desired Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) and 3.9 equivalents of HBTU in 2 mL of DMF.
  • Add 8 equivalents of DIPEA to the amino acid solution to activate it.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours at room temperature.
  • To confirm coupling completion, perform a Kaiser test[10]. If the test is positive (blue beads), repeat the coupling step.
  • Wash the resin with DMF (3 x 5 mL).

4. Incorporation of Fmoc-3-(4-Pyridyl)-L-alanine:

  • Follow the general amino acid coupling protocol (Step 3) using Fmoc-3-(4-Pyridyl)-L-alanine. Due to the nature of the side chain, ensure complete dissolution of the amino acid and coupling reagents.

5. N-terminal Modification (Optional):

  • After the final amino acid has been coupled and deprotected, the N-terminus can be modified, for example, by acetylation.
  • Add a solution of 10% acetic anhydride and 20% DIPEA in DMF to the resin and agitate for 30 minutes.
  • Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).
  • Dry the resin under vacuum.

6. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
  • Add 5 mL of the cleavage cocktail to the dried resin.
  • Agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate into a cold diethyl ether solution to precipitate the crude peptide.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification and Characterization

1. Purification by Preparative HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
  • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.
  • Use a linear gradient of mobile phase A (water with 0.1% TFA) and mobile phase B (ACN with 0.1% TFA).
  • Collect fractions and analyze by analytical HPLC to pool the fractions with the desired purity.
  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

2. Characterization by Mass Spectrometry:

  • Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% ACN/water with 0.1% formic acid).
  • Analyze using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the synthesized peptide.

Visualization of Workflows and Concepts

Peptide_Synthesis_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection->Coupling Wash Wash (DMF) Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat Cleavage 4. Cleavage & Deprotection (TFA/TIS/H2O) Wash->Cleavage After last cycle Repeat->Deprotection Purification 5. HPLC Purification Cleavage->Purification Characterization 6. Mass Spectrometry Purification->Characterization Final_Peptide Pure Peptide Characterization->Final_Peptide

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

Metal_Sensing_Mechanism cluster_peptide Peptide Probe Fluorophore Fluorophore Peptide_Backbone Peptide Backbone Fluorescence_Change Change in Fluorescence (Quenching or Enhancement) Fluorophore->Fluorescence_Change Pal This compound Pal->Fluorophore Perturbation of Fluorophore Environment Metal_Ion Metal Ion (e.g., Zn²⁺, Cu²⁺) Metal_Ion->Pal Coordination

Caption: Conceptual diagram of a this compound-containing peptide as a fluorescent metal ion sensor.

Data Presentation: Expected Outcomes

ParameterExpected ValueMethod
Purity>95%Analytical RP-HPLC
Molecular WeightCorresponds to the calculated massESI-Mass Spectrometry

For a fluorescent sensor peptide incorporating 4-Pal and a fluorophore (e.g., Dansyl), the following photophysical properties would be characterized:

ParameterBefore Metal Ion AdditionAfter Metal Ion AdditionMethod
Excitation Wavelength (λex)Dependent on fluorophoreNo significant changeFluorescence Spectroscopy
Emission Wavelength (λem)Dependent on fluorophorePossible shiftFluorescence Spectroscopy
Quantum Yield (Φ)Baseline valueIncrease or decreaseFluorescence Spectroscopy
Binding Affinity (Kd)N/ATo be determinedFluorescence Titration

Concluding Remarks

This compound is a versatile, non-proteinogenic amino acid that serves as a valuable component in the design of functional peptides. While its primary application has been to improve the biophysical properties of therapeutic peptides, its metal-coordinating and pH-sensitive side chain makes it an excellent building block for the development of fluorescent sensors. The protocols and concepts outlined in these application notes provide a foundation for researchers to synthesize and utilize peptides containing this compound for a range of applications in chemical biology and drug development.

References

Application Note: HPLC Purification of Peptides Containing 3-(4-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. 3-(4-Pyridyl)-L-alanine (4-Pal), an isomer of phenylalanine containing a basic pyridine ring, is of particular interest. Its inclusion can enhance aqueous solubility and stability of peptides, which is highly beneficial for therapeutic candidates. A critical step in the development of such modified peptides is their efficient purification, most commonly achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

This application note provides a detailed protocol and practical guidance for the HPLC purification of synthetic peptides containing this compound. The basic nature of the pyridyl group presents unique challenges and considerations in RP-HPLC method development, primarily concerning peak shape and retention. The use of ion-pairing reagents is crucial to achieve high-purity fractions suitable for research and drug development.

Chromatographic Challenges and Strategies

Peptides incorporating this compound are more hydrophilic and possess a basic character due to the pyridine ring. This can lead to poor peak shape (tailing) in RP-HPLC due to secondary ionic interactions with residual silanols on the silica-based stationary phase. To ensure sharp, symmetrical peaks and reproducible retention times, the use of an acidic mobile phase with an ion-pairing reagent is standard practice.

Trifluoroacetic acid (TFA) is the most common ion-pairing reagent used for peptide purification.[1][2] At a concentration of 0.1% in the mobile phase, TFA serves two main purposes:

  • It maintains a low pH (around 2), ensuring that the carboxylic acid groups of the peptide are protonated and reducing secondary interactions.[1]

  • The trifluoroacetate anion forms an ion pair with the protonated basic residues of the peptide, including the pyridyl group of 4-Pal, effectively increasing the peptide's hydrophobicity and retention on the non-polar stationary phase.[1]

Case Study: Purification of a Glucagon Analog

A study by Day et al. on glucagon analogs demonstrated the successful incorporation and purification of peptides containing pyridyl-alanine.[3][4] Glucagon analogs with multiple substitutions of 3- and 4-pyridyl-alanine were synthesized to improve the biophysical properties of the native hormone. These peptides were purified to greater than 95% homogeneity using semi-preparative RP-HPLC.[5]

Summary of HPLC Purification Parameters

The following table summarizes the typical conditions for the analytical and preparative HPLC of pyridyl-alanine-containing peptides, based on established protocols for similar synthetic peptides.

ParameterAnalytical HPLCPreparative HPLC
Column C8 or C18, 4.6 x 50-250 mm, 3-5 µmC4 or C18, 22 x 250 mm, 5-10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient Linear, e.g., 5-65% B over 30 minLinear, optimized based on analytical run
Flow Rate 1.0 mL/min15-20 mL/min
Detection UV at 214 nm and 280 nmUV at 220 nm
Temperature AmbientAmbient
Expected Purity and Yield

The purity and yield of the final peptide are critical metrics. The following table outlines the expected outcomes and the methods for their determination.

MetricTypical ValueMethod of Determination
Crude Purity 30-70%Analytical RP-HPLC
Final Purity >95%Analytical RP-HPLC
Purification Yield 10-40%Mass of purified peptide vs. crude
Identity Confirmation Correct MassMass Spectrometry (MALDI-TOF or ESI-MS)

Experimental Protocols

Analytical RP-HPLC for Purity Assessment and Method Development

This protocol is for analyzing the crude synthetic peptide to determine its initial purity and to optimize the separation conditions for preparative scale-up.

Materials:

  • Crude synthetic peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Analytical RP-HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA).

    • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA).

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide (approx. 1 mg) in 1 mL of Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min.

    • Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).

  • Data Analysis:

    • Integrate the peak areas to determine the percentage purity of the crude peptide.

    • Identify the retention time of the target peptide peak (can be confirmed with mass spectrometry).

    • Use the retention time to calculate the optimal gradient for the preparative run.

Preparative RP-HPLC for Peptide Purification

This protocol describes the scale-up purification of the synthetic peptide.

Materials:

  • Crude synthetic peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with fraction collector

  • Preparative C18 or C4 reverse-phase column (e.g., 22 x 250 mm, 10 µm)

Procedure:

  • Mobile Phase Preparation: Prepare several liters of Mobile Phase A and B as described in the analytical protocol.

  • Sample Preparation:

    • Dissolve the crude peptide (e.g., 100 mg) in a minimal volume of Mobile Phase A.

    • Ensure the sample is fully dissolved and filtered before injection.

  • Preparative HPLC Method:

    • Equilibrate the preparative column with the starting conditions of the optimized gradient.

    • Inject the dissolved crude peptide onto the column.

    • Run the optimized gradient (e.g., a shallower gradient around the elution point of the target peptide) at the appropriate flow rate for the column size (e.g., 18 mL/min).

    • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.

  • Fraction Analysis and Pooling:

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.

Visualizations

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification crude_peptide Crude Peptide Synthesis dissolution Dissolution in Mobile Phase A crude_peptide->dissolution analytical_hplc Analytical HPLC (Method Development) dissolution->analytical_hplc prep_hplc Preparative HPLC (Purification) dissolution->prep_hplc analytical_hplc->prep_hplc Optimized Gradient fraction_collection Fraction Collection prep_hplc->fraction_collection fraction_analysis Fraction Purity Analysis (Analytical HPLC) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Pure Peptide (>95%) lyophilization->pure_peptide

Caption: Workflow for HPLC Purification of Synthetic Peptides.

Logical_Relationships cluster_properties Peptide Properties cluster_challenges HPLC Challenges cluster_solutions Solutions in RP-HPLC cluster_outcomes Desired Outcomes pal_residue This compound (Basic & Hydrophilic) peak_tailing Peak Tailing pal_residue->peak_tailing poor_retention Poor Retention pal_residue->poor_retention low_ph Low pH Mobile Phase (e.g., pH 2) low_ph->peak_tailing Suppresses Silanol Interactions sharp_peaks Sharp, Symmetrical Peaks low_ph->sharp_peaks ion_pairing Ion-Pairing Reagent (e.g., 0.1% TFA) ion_pairing->poor_retention Increases Hydrophobicity ion_pairing->sharp_peaks high_purity High Purity (>95%) sharp_peaks->high_purity

Caption: Logic Diagram for Purifying Pyridyl-Alanine Peptides.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 4-Pyridylalanine (4-Pya) Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic properties. 4-pyridylalanine (4-Pya) is a synthetic amino acid that, when incorporated into peptides, can introduce unique characteristics such as a basic side chain for altered charge state and solubility, a rigid aromatic structure, and the potential for metal coordination. Accurate and robust analytical methods are crucial for the characterization and quantification of these modified peptides. Mass spectrometry (MS) is a primary tool for this purpose, offering high sensitivity and specificity for sequencing and quantifying peptides.[1]

These application notes provide a comprehensive guide to the mass spectrometry-based analysis of peptides containing 4-pyridylalanine. We will cover protocols for sample preparation, LC-MS/MS analysis, and data interpretation, with a focus on the unique aspects of 4-Pya containing peptides.

Key Considerations for 4-Pya Peptide Analysis

The presence of the 4-pyridylalanine residue can influence the behavior of peptides during mass spectrometric analysis. The pyridine ring introduces a basic site, which can affect the charge state of the peptide ions in electrospray ionization (ESI). This can be advantageous for enhancing ionization efficiency.[2] Furthermore, the aromatic and heterocyclic nature of the 4-Pya side chain may lead to characteristic fragmentation patterns under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Experimental Protocols

Protocol 1: Sample Preparation of Synthetic 4-Pya Peptides for MS Analysis

This protocol outlines the basic steps for preparing a synthetic 4-Pya-containing peptide for mass spectrometry analysis.

Materials:

  • Lyophilized synthetic 4-Pya peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • 0.22 µm syringe filters

  • Low-binding microcentrifuge tubes

Procedure:

  • Reconstitution: Dissolve the lyophilized peptide in HPLC-grade water with 0.1% formic acid to a stock concentration of 1 mg/mL. Vortex gently to ensure complete dissolution. For hydrophobic peptides, a small percentage of acetonitrile (e.g., 10-30%) can be added.[3]

  • Dilution: Prepare a working solution of the peptide at a concentration suitable for your LC-MS system (typically in the range of 1-10 µM). The dilution should be made in a solution that matches the initial mobile phase conditions of your LC method (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Filtration: For samples that are not fully dissolved or contain particulates, filter the final working solution through a 0.22 µm syringe filter to prevent clogging of the LC system.

  • Internal Standard: For quantitative analysis, spike the sample with a known concentration of a stable isotope-labeled internal standard peptide. The internal standard should ideally be a synthetic version of the analyte peptide containing one or more heavy isotopes (e.g., ¹³C, ¹⁵N).[4]

Protocol 2: LC-MS/MS Analysis of 4-Pya Peptides

This protocol provides a general workflow for the analysis of 4-Pya containing peptides using a liquid chromatography system coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column suitable for peptide separations

  • Tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

LC Method:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient for peptide separation would be a linear increase from 5% to 40% Mobile Phase B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the specific 4-Pya peptide.

  • Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min for a 2.1 mm ID column).

  • Column Temperature: 40 °C

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS1 Scan Range: m/z 300-2000

  • Data-Dependent Acquisition (DDA):

    • Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

    • Use a dynamic exclusion list to prevent repeated fragmentation of the same precursor.

  • Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). The collision energy should be optimized for the specific peptide to achieve good fragmentation.

  • MS2 Scan Range: m/z 100-2000

Data Presentation: Quantitative Analysis

Quantitative analysis of 4-Pya peptides can be performed using targeted mass spectrometry approaches such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).[4] This involves selecting specific precursor-to-fragment ion transitions for the analyte and the internal standard.

Table 1: Example MRM Transitions for a Hypothetical 4-Pya Containing Peptide (Ac-Tyr-Val-(4-Pya)-Gly-His-NH2)

AnalytePrecursor Ion (m/z)Fragment Ion (m/z)Fragment TypeCollision Energy (eV)
Tyr-Val-(4-Pya)-Gly-His694.3 (doubly charged)815.4y625
716.3y525
569.2y428
422.2b430
323.1b330
157.1 (hypothetical immonium ion)immonium35

Table 2: Expected Fragmentation of a Hypothetical 4-Pya Peptide

The following table outlines the expected major fragment ions for a hypothetical peptide with the sequence Gly-Ala-(4-Pya)-Leu-Arg . The fragmentation is based on standard peptide fragmentation rules (b and y ions). The presence of the basic 4-Pya residue may enhance the signal of certain fragment ions.

Fragment IonSequenceCalculated m/z (singly charged)
b1G58.04
b2GA129.08
b3GA(4-Pya)277.14
b4GA(4-Pya)L390.22
y1R175.12
y2LR288.20
y3(4-Pya)LR436.26
y4A(4-Pya)LR507.30

Visualization of Experimental Workflow and Fragmentation

Below are diagrams generated using the DOT language to visualize the experimental workflow and the fragmentation pattern of a 4-Pya containing peptide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis peptide Lyophilized 4-Pya Peptide reconstitution Reconstitution (0.1% FA in H2O/ACN) peptide->reconstitution dilution Working Solution (1-10 µM) reconstitution->dilution istd Internal Standard Spiking dilution->istd lc Reversed-Phase LC Separation istd->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID/HCD) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 identification Peptide Identification (Sequence Confirmation) ms2->identification quantification Quantitative Analysis (MRM/PRM) ms2->quantification

Caption: General workflow for the mass spectrometry analysis of 4-Pya containing peptides.

peptide_fragmentation cluster_peptide Peptide Backbone: H-Gly-Ala-(4-Pya)-Leu-Arg-OH cluster_b_ions b-ions (N-terminus) cluster_y_ions y-ions (C-terminus) G Gly A Ala G:e->A:w b1 b1 Pya 4-Pya A:e->Pya:w b2 b2 y4 y4 L Leu Pya:e->L:w b3 b3 y3 y3 R Arg L:e->R:w b4 b4 y2 y2 y1 y1 b1->G:n b2->A:n b3->Pya:n b4->L:n y1->R:s y2->L:s y3->Pya:s y4->A:s

Caption: Fragmentation of a 4-Pya containing peptide showing b and y ions.

Application in Drug Development: A Hypothetical Signaling Pathway

The unique properties of 4-Pya can be exploited in the design of peptide-based drugs. For instance, a 4-Pya containing peptide could be designed as an antagonist for a specific G-protein coupled receptor (GPCR) involved in a disease signaling pathway. The pyridyl group could be crucial for binding to the receptor's active site. Mass spectrometry would be essential throughout the development process, from confirming the synthesis of the peptide to quantifying its levels in pharmacokinetic studies.

signaling_pathway cluster_ms MS Analysis in Drug Development ligand Endogenous Ligand receptor GPCR ligand->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response pya_peptide 4-Pya Peptide Antagonist pya_peptide->receptor synthesis Synthesis Confirmation pk_studies Pharmacokinetic Studies

Caption: Role of a 4-Pya peptide in a signaling pathway and its analysis by MS.

Conclusion

The mass spectrometric analysis of peptides containing 4-pyridylalanine is a critical component of their development and application in research and drug discovery. While standard peptide analysis protocols provide a good foundation, careful consideration of the unique properties of the 4-Pya residue is necessary for optimal results. The protocols and data presented here offer a starting point for researchers working with these modified peptides, enabling their accurate characterization and quantification. The ability to generate reliable and reproducible data is paramount for advancing our understanding of the structure-activity relationships of 4-Pya containing peptides and for accelerating their translation into novel therapeutic agents.

References

Protecting Group Strategies for the Synthesis of 3-(4-Pyridyl)-L-alanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis of 3-(4-Pyridyl)-L-alanine, a non-canonical amino acid of significant interest in drug discovery and peptide chemistry. The protocols outlined below cover the protection of the α-amino and carboxyl functionalities, as well as the pyridine nitrogen, using common and effective protecting groups.

Introduction to Protecting Group Strategies

The synthesis of complex molecules like this compound necessitates the use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and enabling selective transformations. The choice of protecting groups is critical and is guided by the principles of orthogonality, where each protecting group can be selectively removed under specific conditions without affecting others. The most common strategies in peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies, are central to the methodologies for this compound.

α-Amino Group Protection

The protection of the α-amino group is the first crucial step in preventing self-polymerization and controlling peptide bond formation. The two most widely used protecting groups for this purpose are Fmoc and Boc.

N-α-Fmoc Protection

The Fmoc group is a base-labile protecting group, typically removed with a solution of piperidine in N,N-dimethylformamide (DMF). This mild deprotection condition makes it a cornerstone of modern solid-phase peptide synthesis (SPPS).

Experimental Protocol: Synthesis of Fmoc-3-(4-pyridyl)-L-alanine

This protocol is adapted from standard procedures for the Fmoc protection of amino acids.

  • Materials: this compound, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), Sodium Bicarbonate (NaHCO₃), Acetone, Water, Diethyl ether.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

    • Cool the solution to 0 °C in an ice bath.

    • Separately, dissolve Fmoc-OSu (1.05 equivalents) in acetone.

    • Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Remove the acetone under reduced pressure.

    • Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-3-(4-pyridyl)-L-alanine.

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >98%
Reaction Time 24 hours

Fmoc_Protection This compound This compound Reaction Reaction This compound->Reaction Fmoc-OSu Fmoc-OSu Fmoc-OSu->Reaction Acetone/Water, NaHCO3 Fmoc-3-(4-pyridyl)-L-alanine Fmoc-3-(4-pyridyl)-L-alanine Reaction->Fmoc-3-(4-pyridyl)-L-alanine

N-α-Boc Protection

The Boc group is an acid-labile protecting group, typically removed with strong acids like trifluoroacetic acid (TFA). The Boc/Bzl (benzyl) strategy is another classical approach in peptide synthesis.

Experimental Protocol: Synthesis of Boc-3-(4-pyridyl)-L-alanine

This protocol is adapted from the synthesis of Boc-3-(3-pyridyl)-L-alanine and is expected to have a similar yield.[1]

  • Materials: this compound, Di-tert-butyl dicarbonate (Boc)₂O, Anhydrous potassium carbonate, 1,4-Dioxane, Water, Ethyl acetate, Citric acid, Sodium chloride.

  • Procedure:

    • Suspend this compound (1 equivalent, e.g., 54 mmol) in water (50 ml) and cool in an ice bath.[1]

    • Add anhydrous potassium carbonate (1 equivalent, 54 mmol) to the suspension.[1]

    • Add a solution of di-tert-butyl dicarbonate (1.5 equivalents, 82 mmol) in 1,4-dioxane (25 ml) dropwise over 10 minutes.[1]

    • Allow the mixture to warm to room temperature and stir for 18 hours.[1]

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.[1]

    • Extract the aqueous solution with ethyl acetate (2 x 20 ml).[1]

    • Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.[1]

    • Saturate the aqueous solution with sodium chloride and extract with ethyl acetate (5 x 20 ml).[1]

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate to a low volume.[1]

    • Cool the solution to 0 °C to induce crystallization.[1]

    • Collect the crystals by filtration, wash with ether, and dry to obtain Boc-3-(4-pyridyl)-L-alanine.[1]

ParameterValueReference
Typical Yield ~72%[1]
Reaction Time 18 hours[1]

Boc_Protection This compound This compound Reaction Reaction This compound->Reaction (Boc)2O (Boc)2O (Boc)2O->Reaction Dioxane/Water, K2CO3 Boc-3-(4-pyridyl)-L-alanine Boc-3-(4-pyridyl)-L-alanine Reaction->Boc-3-(4-pyridyl)-L-alanine

Carboxyl Group Protection

Protection of the carboxylic acid is essential to prevent its participation in undesired reactions during amino acid coupling. Common protecting groups include methyl, benzyl, and tert-butyl esters.

Methyl Ester Protection

Methyl esters are stable under neutral and acidic conditions but can be readily cleaved by saponification with a base like lithium hydroxide.

Experimental Protocol: Synthesis of this compound Methyl Ester Hydrochloride

  • Materials: this compound, Methanol, Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend this compound (1 equivalent) in anhydrous methanol at 0 °C.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Recrystallize from methanol/diethyl ether to yield pure this compound methyl ester hydrochloride.

ParameterValue
Typical Yield >90%
Reaction Time 4-6 hours
Benzyl Ester Protection

Benzyl esters are stable to a wide range of conditions but can be removed by catalytic hydrogenolysis, offering an orthogonal deprotection strategy.

Experimental Protocol: Synthesis of this compound Benzyl Ester p-Toluenesulfonate Salt

  • Materials: this compound, Benzyl alcohol, p-Toluenesulfonic acid monohydrate, Toluene.

  • Procedure:

    • Suspend this compound (1 equivalent) and p-toluenesulfonic acid monohydrate (1.1 equivalents) in a mixture of benzyl alcohol and toluene.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the p-toluenesulfonate salt of the benzyl ester.

ParameterValue
Typical Yield 80-90%
Reaction Time 8-12 hours
Tert-Butyl Ester Protection

Tert-butyl esters are stable to basic conditions and hydrogenolysis but are readily cleaved under acidic conditions, making them compatible with the Fmoc strategy.

Experimental Protocol: Synthesis of this compound Tert-Butyl Ester

  • Materials: N-Boc-3-(4-pyridyl)-L-alanine, Isobutylene, Dichloromethane (DCM), Sulfuric acid (catalytic amount).

  • Procedure:

    • Dissolve N-Boc-3-(4-pyridyl)-L-alanine in DCM in a pressure vessel.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Cool the mixture and condense isobutylene into the vessel.

    • Seal the vessel and allow it to warm to room temperature, stirring for 48-72 hours.

    • Carefully vent the vessel, and quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer, and concentrate to obtain the Boc-protected tert-butyl ester.

    • Remove the Boc group using standard TFA/DCM conditions to yield the desired tert-butyl ester.

ParameterValue
Typical Yield 60-70%
Reaction Time 48-72 hours

Pyridine Nitrogen Protection

The basicity of the pyridine nitrogen can sometimes interfere with certain reactions or purification processes. In such cases, protection of the pyridine nitrogen may be necessary.

Pyridine N-Oxide Formation

Oxidation of the pyridine nitrogen to an N-oxide reduces its basicity and nucleophilicity. The N-oxide can be readily removed by reduction.

Experimental Protocol: Synthesis of Fmoc-3-(4-pyridyl-N-oxide)-L-alanine

  • Materials: Fmoc-3-(4-pyridyl)-L-alanine, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Fmoc-3-(4-pyridyl)-L-alanine in DCM.

    • Add m-CPBA (1.1 equivalents) portion-wise at 0 °C.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

    • Dry the organic layer and concentrate to obtain the N-oxide.

ParameterValue
Typical Yield >90%
Reaction Time 2-4 hours
Borane Protection

Borane can form a stable complex with the pyridine nitrogen, effectively masking its basicity. This protection is stable to many reaction conditions and can be removed with acid.

Experimental Protocol: Borane Protection of Boc-3-(4-pyridyl)-L-alanine Methyl Ester

  • Materials: Boc-3-(4-pyridyl)-L-alanine methyl ester, Borane dimethyl sulfide complex (BMS).

  • Procedure:

    • Dissolve Boc-3-(4-pyridyl)-L-alanine methyl ester in anhydrous THF.

    • Add BMS (1.1 equivalents) dropwise at 0 °C under an inert atmosphere.

    • Stir the reaction at room temperature for 1-2 hours.

    • Quench the reaction carefully with methanol.

    • Remove the solvent under reduced pressure to obtain the borane-protected product.

ParameterValue
Typical Yield Quantitative
Reaction Time 1-2 hours

Deprotection Protocols

The selective removal of protecting groups is a critical aspect of the overall synthetic strategy.

Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF.

  • Procedure: Treat the Fmoc-protected amino acid or peptide with the reagent for 20-30 minutes at room temperature. Wash thoroughly with DMF to remove the deprotection byproducts.

  • Typical Yield: Quantitative.

Boc Deprotection
  • Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

  • Procedure: Treat the Boc-protected amino acid or peptide with the reagent for 30-60 minutes at room temperature. Co-evaporate with toluene to remove residual TFA.

  • Typical Yield: Quantitative.

Carboxyl Ester Deprotection
EsterDeprotection MethodReagentsTypical Yield
Methyl Saponification1 M LiOH in THF/Water>90%
Benzyl Catalytic HydrogenolysisH₂, Pd/C in Methanol>95%
Tert-Butyl Acidolysis50% TFA in DCMQuantitative
Pyridine N-Oxide and Borane Deprotection
Protecting GroupDeprotection MethodReagentsTypical Yield
N-Oxide ReductionH₂, Pd/C in Methanol>95%
Borane Acidolysis1 M HCl in MethanolQuantitative

Orthogonal Protecting Group Strategy

The synthesis of complex peptides containing this compound often requires an orthogonal protecting group strategy. For instance, one can use an Fmoc-protected amino group, a tert-butyl-protected carboxyl group, and a borane-protected pyridine nitrogen. This allows for the selective deprotection of each functional group under distinct conditions.

Orthogonal_Strategy cluster_Amino α-Amino Group cluster_Carboxyl Carboxyl Group cluster_Pyridine Pyridine Nitrogen Fmoc Fmoc Deprotection_Fmoc Base (Piperidine) Fmoc->Deprotection_Fmoc Peptide Synthesis Peptide Synthesis Deprotection_Fmoc->Peptide Synthesis tBu tBu Deprotection_tBu Acid (TFA) tBu->Deprotection_tBu Borane Borane Deprotection_Borane Acid (HCl) Borane->Deprotection_Borane Peptide Synthesis->Deprotection_tBu Peptide Synthesis->Deprotection_Borane

Conclusion

The successful synthesis of this compound and its incorporation into peptides relies on the judicious selection and application of protecting groups. The protocols provided in this document offer a comprehensive guide for researchers in this field. The choice of a particular strategy will depend on the specific requirements of the synthesis, including the desired final product and the compatibility with other functional groups present in the molecule. Careful execution of these protocols will enable the efficient and high-yield synthesis of this valuable non-canonical amino acid.

References

Application Notes and Protocols for Bioconjugation with 3-(4-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for two key bioconjugation techniques utilizing the non-canonical amino acid 3-(4-Pyridyl)-L-alanine (4-Pal). These methods, chemoselective N-alkylation of the pyridyl side chain and peptide macrocyclization via a cyanopyridine derivative, offer versatile strategies for the development of advanced bioconjugates, including peptide-drug conjugates and stabilized peptides for therapeutic and research applications.

Chemoselective N-Alkylation of Peptides Containing this compound

This section details a novel method for the late-stage, chemoselective N-alkylation of the pyridyl side chain of 4-Pal residues within a peptide sequence. This technique, termed NAP (N-Alkylation of Pyridyl-alanine), allows for the introduction of various functionalities onto a peptide in both solution and solid phases.[1][2][3]

Applications:
  • Site-specific labeling: Introduction of fluorescent probes, affinity tags, or other reporter molecules.

  • Peptide-drug conjugation: Attachment of cytotoxic payloads or other therapeutic agents.

  • Dual labeling: In conjunction with other orthogonal chemistries (e.g., cysteine modification), allowing for the introduction of multiple functionalities.[1][2][3]

  • Enhanced biological activity: Modification of peptides to improve properties such as cell permeability or receptor binding. For instance, the antiproliferative activity of a p53 peptide (an MDM2 inhibitor) was enhanced two-fold through NAP conjugation with an RGD peptide.[1][3]

Quantitative Data Summary
ParameterSolution Phase N-AlkylationSolid Phase N-AlkylationReference
Reaction Time 2-4 hours4-6 hours[Dutta et al., Org Lett. 2024]
Reaction Temperature Room TemperatureRoom Temperature[Dutta et al., Org Lett. 2024]
Typical Yield >95%>90%[Dutta et al., Org Lett. 2024]
Alkylation Agents Iodoacetamide, Benzyl BromideIodoacetamide, Benzyl Bromide[Dutta et al., Org Lett. 2024]
Solvent Acetonitrile/WaterN,N-Dimethylformamide (DMF)[Dutta et al., Org Lett. 2024]
Experimental Protocols

Protocol 1.1: Solution Phase N-Alkylation of a 4-Pal Containing Peptide

  • Peptide Preparation: Synthesize the peptide containing the this compound residue using standard Fmoc-based solid-phase peptide synthesis (SPPS). Cleave the peptide from the resin and purify by reverse-phase HPLC. Lyophilize the purified peptide.

  • Reaction Setup: Dissolve the peptide (1 equivalent) in a mixture of acetonitrile and water (1:1 v/v) to a final concentration of 1 mg/mL.

  • Alkylation: Add the alkylating agent (e.g., iodoacetamide, 1.2 equivalents) to the peptide solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by LC-MS until the starting material is consumed (typically 2-4 hours).

  • Purification: Upon completion, purify the N-alkylated peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity of the product by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.

Protocol 1.2: Solid-Phase N-Alkylation of a Resin-Bound 4-Pal Containing Peptide

  • Peptide Synthesis: Synthesize the peptide on a solid support (e.g., Rink amide resin) using standard Fmoc-SPPS up to the incorporation of the this compound residue. The N-terminal Fmoc group should be removed.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 5 equivalents) and a mild base such as diisopropylethylamine (DIEA, 10 equivalents) in DMF to the resin.

  • Reaction: Gently agitate the reaction mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM, 3x), and methanol (3x).

  • Cleavage and Deprotection: Cleave the N-alkylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification and Characterization: Precipitate the peptide in cold diethyl ether, and purify by reverse-phase HPLC. Characterize the final product by mass spectrometry.

Experimental Workflow: N-Alkylation of 4-Pal Peptides

N_Alkylation_Workflow cluster_solution Solution Phase cluster_solid Solid Phase s_start Dissolved 4-Pal Peptide s_reagent Add Alkylating Agent s_start->s_reagent s_reaction React at RT (2-4h) s_reagent->s_reaction s_purify RP-HPLC Purification s_reaction->s_purify s_product N-Alkylated Peptide s_purify->s_product sp_start Resin-Bound 4-Pal Peptide sp_reagent Add Alkylating Agent + Base sp_start->sp_reagent sp_reaction React at RT (4-6h) sp_reagent->sp_reaction sp_cleave Cleavage & Deprotection sp_reaction->sp_cleave sp_purify RP-HPLC Purification sp_cleave->sp_purify sp_product N-Alkylated Peptide sp_purify->sp_product

Caption: Workflow for solution and solid-phase N-alkylation of 4-Pal peptides.

Peptide Macrocyclization via Intramolecular Cysteine and 2-Cyanopyridine Reaction

This technique involves the spontaneous, intramolecular cyclization of a peptide containing an N-terminal cysteine and a modified this compound residue, 3-(2-cyano-4-pyridyl)alanine (Cpa).[4][5][6] This biocompatible reaction proceeds rapidly in aqueous solution at neutral pH, forming a stable dihydrothiazole linkage.

Applications:
  • Constrained Peptides: Generation of conformationally restricted peptides to enhance receptor binding affinity and specificity.

  • Improved Stability: Macrocyclization increases resistance to proteolytic degradation, extending the half-life of therapeutic peptides.[4][5][6]

  • Drug Discovery: Creation of diverse cyclic peptide libraries for screening against various biological targets.

Quantitative Data Summary
ParameterValueReference
Cyclization Yield ≥90%[Quek et al., Org Lett. 2019]
Reaction pH 7.5[Quek et al., Org Lett. 2019]
Peptide Concentration 75 µM[Quek et al., Org Lett. 2019]
Reaction Time Typically < 3 hours[Quek et al., Org Lett. 2019]
Solvent Aqueous Buffer (e.g., Tris-HCl)[Quek et al., Org Lett. 2019]
Experimental Protocols

Protocol 2.1: Synthesis of Fmoc-L-3-(2-cyano-4-pyridyl)alanine (Fmoc-Cpa)

This protocol is adapted from the supplementary information of Quek et al., Org Lett. 2019.

  • N-Oxidation: Dissolve Fmoc-L-3-(4-pyridyl)alanine (1 equivalent) in dichloromethane (DCM). Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents) portion-wise at 0 °C. Stir the reaction at room temperature for 16 hours. Quench the reaction with sodium thiosulfate solution, and extract the product with DCM. Purify by column chromatography to obtain the N-oxide intermediate.

  • Cyanation: Dissolve the N-oxide intermediate (1 equivalent) in anhydrous DCM. Add trimethylsilyl cyanide (TMSCN, 3 equivalents) and dimethylcarbamoyl chloride (1.5 equivalents). Stir at room temperature for 24 hours. Quench with saturated sodium bicarbonate solution and extract with DCM. Purify by column chromatography to yield Fmoc-Cpa.

Protocol 2.2: Peptide Synthesis and Macrocyclization

  • Peptide Synthesis: Synthesize the linear peptide precursor using standard Fmoc-SPPS, incorporating Fmoc-Cpa at the desired position and ensuring an N-terminal cysteine residue.

  • Cleavage and Deprotection: Cleave the peptide from the resin using a standard cleavage cocktail.

  • Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase HPLC under acidic conditions (e.g., using a water/acetonitrile gradient with 0.1% TFA). Lyophilize the purified peptide.

  • Cyclization Reaction: Dissolve the lyophilized linear peptide in an aqueous buffer at pH 7.5 (e.g., 10 mM Tris-HCl) to a final concentration of 75 µM.

  • Reaction Monitoring: Monitor the cyclization reaction by LC-MS. The reaction is typically complete within 3 hours at room temperature.

  • Purification of Cyclic Peptide: Purify the final cyclic peptide by reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the cyclic peptide by high-resolution mass spectrometry and NMR.

Experimental Workflow: Peptide Macrocyclization

Cyclization_Workflow start Linear Peptide (N-term Cys, Cpa) dissolve Dissolve in Buffer (pH 7.5) start->dissolve cyclize Spontaneous Cyclization (RT, <3h) dissolve->cyclize purify RP-HPLC Purification cyclize->purify product Cyclic Peptide purify->product

Caption: Workflow for the macrocyclization of a Cys- and Cpa-containing peptide.

Application Example: Modulation of the p53-MDM2 Signaling Pathway

The N-alkylation of a 4-Pal containing peptide has been demonstrated to enhance the biological activity of a p53-derived peptide that inhibits the p53-MDM2 interaction.[1][3] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for degradation.[7][8][9][10][11] Disrupting the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate the tumor-suppressive functions of p53.

Signaling Pathway Diagram: p53-MDM2 Interaction

p53_MDM2_Pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 activates transcription outcomes Tumor Suppression (Cell Cycle Arrest, Apoptosis) p53->outcomes induces degradation p53 Degradation p53->degradation mdm2->p53 binds & inhibits mdm2->degradation promotes inhibition 4-Pal Peptide (MDM2 Inhibitor) inhibition->mdm2 blocks interaction with p53

Caption: The p53-MDM2 signaling pathway and its inhibition.

References

Application Notes and Protocols for Cleavage of Peptides Containing 3-(4-Pyridyl)-L-alanine from Wang Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as 3-(4-Pyridyl)-L-alanine, into peptide sequences is a valuable strategy in drug discovery and development for modulating the bioactivity, stability, and pharmacokinetic properties of therapeutic peptides. The successful synthesis of these modified peptides relies on efficient solid-phase peptide synthesis (SPPS) and subsequent cleavage from the resin support. This document provides detailed application notes and protocols for the cleavage of peptides containing this compound from Wang resin, a commonly used solid support in Fmoc-based SPPS.

Wang resin is favored for its ability to be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), yielding a peptide with a C-terminal carboxylic acid.[1] However, the presence of specific amino acid residues, such as the pyridine moiety in this compound, can present unique challenges during cleavage. The basic nature of the pyridyl nitrogen makes it susceptible to protonation under the strong acidic conditions of TFA cleavage. While this is an expected chemical behavior, it is crucial to employ optimized cleavage conditions to prevent potential side reactions, such as oxidation, that could compromise the purity and yield of the final peptide product.

These protocols outline standard procedures and considerations for the efficient and clean cleavage of peptides containing this compound from Wang resin.

Data Presentation: Cleavage Cocktail Composition and Expected Outcomes

The selection of an appropriate cleavage cocktail is critical for achieving high yield and purity. The following table summarizes common TFA-based cleavage cocktails and their suitability for peptides containing this compound. While specific quantitative data for this compound containing peptides is not extensively published, the information below is based on established protocols for other sensitive amino acids and the known chemistry of the pyridyl group.

Cleavage Cocktail (Reagent)Composition (v/v/w)Key Scavengers & Their RolesRecommended ForPotential Side Reactions with this compound
Reagent B (Modified) 95% TFA / 2.5% H₂O / 2.5% TISTriisopropylsilane (TIS): Scavenges carbocations. Water: Proton source and scavenger.General purpose, peptides without other highly sensitive residues (e.g., Met, Cys, Trp).[2]Possible oxidation of the protonated pyridyl ring.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTPhenol & Thioanisole: Scavenge various carbocations. 1,2-Ethanedithiol (EDT): Reduces oxidative damage.[3]Peptides containing multiple sensitive residues (e.g., Cys, Met, Trp, Tyr) in addition to this compound.[3]Minimal, as the scavenger combination offers broad protection.
TMSBr Cocktail TFA / Thioanisole / m-Cresol / EDT / TMSBrTrimethylsilyl bromide (TMSBr): A stronger acid to accelerate cleavage. Thioanisole, m-Cresol, EDT: A robust scavenger mixture.Rapid cleavage, particularly for peptides with protecting groups like Arg(Mtr).[4]Increased risk of side reactions if not performed at low temperatures and under inert atmosphere.

Experimental Protocols

Protocol 1: Standard TFA Cleavage (Modified Reagent B)

This protocol is a general-purpose method suitable for many peptides containing this compound, especially when other highly sensitive residues are absent.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Deionized water

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Nitrogen or argon gas line

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin in a reaction vessel.

    • Wash the resin three times with DCM to swell the beads and remove any residual solvents from synthesis.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail by combining 95% TFA, 2.5% deionized water, and 2.5% TIS. Prepare this solution fresh just before use.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per 1 gram of resin).

    • Gently agitate the mixture at room temperature for 1.5 to 2 hours.[4] Occasional swirling is recommended.

  • Peptide Collection:

    • Filter the resin through the sintered glass funnel and collect the TFA solution containing the cleaved peptide into a clean collection tube.

    • Wash the resin two to three times with small portions of fresh TFA and combine the filtrates.[4]

  • Peptide Precipitation:

    • In a fume hood, add the combined TFA filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether. A white precipitate of the peptide should form.

  • Isolation and Washing:

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

    • Pellet the peptide by centrifugation (e.g., 3000-4000 rpm for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and residual TFA.

  • Drying:

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • The purity and identity of the cleaved peptide should be confirmed by analytical techniques such as HPLC and mass spectrometry.[5][6]

Protocol 2: Robust Cleavage for Sensitive Peptides (Reagent K)

This protocol is recommended for peptides that contain other sensitive amino acids (e.g., Cys, Met, Trp, Tyr) in addition to this compound, as it provides a more comprehensive scavenger environment.[3]

Materials:

  • Same as Protocol 1, with the addition of:

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

Procedure:

  • Resin Preparation: Follow steps 1.1-1.3 from Protocol 1.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare Reagent K by combining 82.5% TFA, 5% phenol, 5% deionized water, 5% thioanisole, and 2.5% EDT.[3] Prepare this solution fresh.

  • Cleavage Reaction and Work-up:

    • Follow steps 3.1 through 8.1 from Protocol 1, using Reagent K as the cleavage cocktail.

Visualizations

Experimental Workflow

Cleavage_Workflow start Start: Dried Peptide-Resin prep Resin Swelling (DCM Washes) start->prep drying Drying (Nitrogen/Vacuum) prep->drying cleavage Cleavage Reaction (1.5-2 hours, RT) drying->cleavage cocktail Prepare Cleavage Cocktail (e.g., TFA/H2O/TIS) cocktail->cleavage filtration Filter and Collect Peptide Solution cleavage->filtration precipitation Precipitate Peptide (Cold Diethyl Ether) filtration->precipitation centrifugation Centrifuge and Decant Supernatant precipitation->centrifugation wash Wash Peptide Pellet (Cold Diethyl Ether) centrifugation->wash dry_peptide Dry Crude Peptide (Nitrogen/Vacuum) wash->dry_peptide analysis Analysis (HPLC, Mass Spec) dry_peptide->analysis end End: Purified Peptide analysis->end

Caption: Workflow for the cleavage of peptides from Wang resin.

Logical Relationship of Cleavage Components

Cleavage_Components cluster_reagents Cleavage Cocktail cluster_reactants Reactants cluster_products Products & Byproducts TFA TFA (Strong Acid) CleavedPeptide Cleaved Peptide (Protonated Pyridyl Group) TFA->CleavedPeptide Cleaves from resin & protonates pyridyl group ScavengedCations Scavenged Cations TFA->ScavengedCations Generates cations Scavengers Scavengers (e.g., TIS, H2O, Phenol, EDT) Scavengers->ScavengedCations Trap cations SideProducts Potential Side Products (e.g., Oxidized Peptide) Scavengers->SideProducts Prevent PeptideResin Peptide-Resin (with this compound) PeptideResin->CleavedPeptide SpentResin Spent Resin PeptideResin->SpentResin

References

Application Notes and Protocols for 3-(4-Pyridyl)-L-alanine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)-L-alanine is a non-proteinogenic amino acid that serves as a versatile building block in neuropharmacology research. Its unique pyridine ring structure allows for its incorporation into peptides and small molecules, enabling the development of novel therapeutic agents targeting neurological disorders. This document provides an overview of its applications, experimental protocols for the characterization of its derivatives, and relevant quantitative data from published studies. The primary utility of this compound lies in its role as a precursor for the synthesis of compounds with potential neuroprotective, analgesic, and other neuropharmacological activities.[1][2]

Applications in Neuropharmacology

  • Peptide-Based Therapeutics: this compound is incorporated into peptide sequences to modulate their biological activity, solubility, and pharmacokinetic properties. Its structural similarity to natural aromatic amino acids allows it to serve as a surrogate in peptide drug candidates.[3]

  • Small Molecule Drug Discovery: The pyridine moiety of this compound can be a key pharmacophore in small molecules designed to interact with specific biological targets in the central nervous system, such as receptors and enzymes.[2]

  • Neuroprotective Agents: Derivatives of this compound are explored for their potential to protect neurons from damage in models of neurodegenerative diseases.[1]

  • Analgesic and Anti-pyretic Research: The core structure of this compound has been used to synthesize compounds with demonstrated analgesic and anti-pyretic effects in animal models.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of a Somatostatin Antagonist Analog Incorporating 4-Pyridyl-alanine
CompoundKD (nM)IC50 (nM)
natLu-DOTA-[4Pal3]-LM30.11 ± 0.01Not specified

Data from saturation binding and inhibition assays using HEK-SST2 cells.[4]

Table 2: In Vivo Analgesic Activity of a 3-(4-Pyridyl)-triazole Derivative
CompoundDose (mg/kg)Reaction Time Increase (%) at 60 minReaction Time Increase (%) at 90 min
3b25SignificantSignificant
3c25SignificantSignificant
3d25SignificantSignificant
Analgin (Standard)Not specifiedSignificantSignificant

Analgesic activity was assessed using the tail-flick method in rodents. A significant increase in reaction time indicates an analgesic effect.[5]

Table 3: In Vivo Anti-pyretic Activity of 3-(4-Pyridyl)-triazole Derivatives
CompoundDose (mg/kg)Temperature Reduction at 1 hourTemperature Reduction at 3 hoursTemperature Reduction at 6 hours
3a100Significant (P<0.001)Significant (P<0.001)Significant (P<0.001)
3e100Significant (P<0.001)Significant (P<0.001)Significant (P<0.001)
3f100Significant (P<0.001)Significant (P<0.001)Significant (P<0.001)
Aspirin (Standard)Not specifiedSignificantSignificantSignificant

Anti-pyretic activity was evaluated in Brewer's yeast-induced pyrexia in rats.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole Derivatives

This protocol describes a general method for synthesizing derivatives of this compound with potential neuropharmacological activity, based on the synthesis of related triazole derivatives.[5]

Materials:

  • 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole (starting material derived from isonicotinic acid hydrazide)

  • Various benzaldehyde derivatives

  • Dimethylformamide (DMF)

  • Glacial acetic acid

  • Ethanol for recrystallization

Procedure:

  • Dissolve 0.01 mol of 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole in 20 mL of dimethylformamide.

  • Add a few drops of glacial acetic acid to the solution.

  • Add 0.01 mol of the desired benzaldehyde derivative.

  • Reflux the reaction mixture for nine hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate that forms.

  • Dry the precipitate in a vacuum.

  • Recrystallize the final compound from ethanol.

Protocol 2: In Vivo Analgesic Activity Assessment (Tail-Flick Method)

This protocol is a standard method for evaluating the analgesic properties of a compound in rodents.[5]

Animals:

  • Albino-Wistar rats or Albino-Swiss mice (20-25 g)

Procedure:

  • Divide the animals into control and test groups (n=6 per group).

  • Administer the test compound (e.g., 25 mg/kg body weight) or vehicle (control) to the respective groups.

  • Measure the baseline tail-flick latency by applying a heat source to the tail and recording the time taken for the animal to flick its tail.

  • Measure the tail-flick latency at specific time points after compound administration (e.g., 30, 60, and 90 minutes).

  • An increase in the time it takes for the animal to flick its tail is indicative of an analgesic effect.

Protocol 3: In Vitro Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of a this compound derivative to a specific receptor, based on studies with somatostatin receptor antagonists.[4]

Materials:

  • Cell line expressing the target receptor (e.g., HEK-SST2 cells)

  • Radiolabeled ligand for the target receptor

  • Test compound (derivative of this compound)

  • Binding buffer

  • Filtration apparatus

Procedure:

  • Prepare cell membranes from the receptor-expressing cell line.

  • For saturation binding assays, incubate the cell membranes with increasing concentrations of the radiolabeled ligand to determine the KD and Bmax.

  • For competition binding assays, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the test compound.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters to determine the amount of bound ligand.

  • Calculate the IC50 value for the test compound, which is the concentration that inhibits 50% of the specific binding of the radiolabeled ligand.

Mandatory Visualizations

G cluster_synthesis Synthesis & Characterization cluster_testing Neuropharmacological Testing 3_4_Pyridyl_L_alanine This compound Intermediate Chemical Intermediate (e.g., Triazole derivative) 3_4_Pyridyl_L_alanine->Intermediate Chemical Synthesis Final_Compound Final Bioactive Compound Intermediate->Final_Compound Further Modification Characterization Structural Characterization (NMR, MS, etc.) Final_Compound->Characterization In_Vitro In Vitro Assays (Receptor Binding, Enzyme Inhibition) Final_Compound->In_Vitro In_Vivo In Vivo Models (Rodent models of neurological disorders) Final_Compound->In_Vivo Data_Analysis Data Analysis (IC50, Efficacy, etc.) In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: General experimental workflow for the synthesis and neuropharmacological evaluation of this compound derivatives.

G Neuroprotective_Compound Neuroprotective Compound (Derived from this compound) Receptor Cell Surface Receptor Neuroprotective_Compound->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Pro_Survival Pro-survival Proteins (e.g., Bcl-2) Akt->Pro_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: A plausible neuroprotective signaling pathway activated by a derivative of this compound.

References

Application of 3-(4-Pyridyl)-L-alanine in the Development of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Pyridyl)-L-alanine is a non-natural amino acid derivative that is increasingly recognized for its potential as a building block in the synthesis of novel therapeutic agents, particularly in the field of neuropharmacology.[1][2] Its unique structure, featuring a pyridine ring, makes it a valuable candidate for interacting with biological systems and a point of interest for investigating potential neuroprotective properties.[1] While direct and extensive research on the neuroprotective effects of this compound is still emerging, the established neuroprotective activity of other pyridinyl-containing compounds provides a strong rationale for its investigation. This document outlines potential applications, hypothetical mechanisms of action, and detailed experimental protocols for evaluating the neuroprotective efficacy of this compound.

The pyridine moiety is a key structural feature in many biologically active compounds, and its presence in molecules has been associated with a range of neuroprotective mechanisms, including antioxidant, anti-inflammatory, and modulation of key signaling pathways involved in neuronal survival and death.

Hypothesized Mechanisms of Neuroprotection

Based on the activities of structurally related compounds containing a pyridine ring, this compound could potentially exert neuroprotective effects through several mechanisms:

  • Antioxidant Activity: The pyridine ring may contribute to the scavenging of reactive oxygen species (ROS), thus mitigating oxidative stress, a common pathological factor in neurodegenerative diseases.

  • Modulation of α7 Nicotinic Acetylcholine Receptors (nAChRs): Other pyridinyl compounds have been shown to act as positive allosteric modulators (PAMs) of α7 nAChRs. This modulation can protect against β-amyloid (Aβ) toxicity, a hallmark of Alzheimer's disease.

  • Inhibition of Glycogen Synthase Kinase 3β (GSK-3β): Inhibition of GSK-3β is a promising strategy for neuroprotection, as this enzyme is implicated in tau hyperphosphorylation and neuronal apoptosis.

  • Calcium Channel Modulation: Dysregulation of intracellular calcium is a key event in neuronal cell death. Pyridine derivatives have been shown to modulate calcium influx, thereby preventing excitotoxicity.

  • Anti-inflammatory Effects: The compound might suppress the production of pro-inflammatory cytokines in glial cells, reducing neuroinflammation.

Data from Related Pyridinyl Compounds

To provide a context for the potential efficacy of this compound, the following table summarizes quantitative data from studies on other neuroprotective agents containing a pyridine moiety.

Compound Class/NameModel SystemNeurotoxic InsultKey FindingReference
1,4-Dihydropyridine derivativesSH-SY5Y neuroblastoma cellsOxidative stress, Tau hyperphosphorylation, Ca2+ overloadSurvival percentages ranging from 61.4% to 78.9%[3]
3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidinePC-12 cellsβ-amyloid (Aβ) toxicity37% enhancement in cell viability at 1 nM[4][5][6]
5-(4-Pyridinyl)-1,2,4-triazole derivativesIn vitro α-synuclein aggregation-Reduction in aggregated α-synuclein levels[7]
Pyridyl/pyrazinyl thiourea derivativesIn vitroAβ-induced mPTP openingSignificant neuroprotection (up to 69.3%)[8]

Proposed Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways through which this compound may exert its neuroprotective effects.

G Hypothetical Neuroprotective Signaling Pathway of this compound cluster_stimuli Neurotoxic Stimuli cluster_compound This compound cluster_targets Potential Cellular Targets cluster_outcomes Neuroprotective Outcomes Oxidative_Stress Oxidative Stress ROS ROS Scavenging Oxidative_Stress->ROS Abeta β-Amyloid a7nAChR α7 nAChR Modulation Abeta->a7nAChR Glutamate Glutamate GSK3b GSK-3β Inhibition Glutamate->GSK3b Compound This compound Compound->ROS Inhibits Compound->a7nAChR Modulates Compound->GSK3b Inhibits Neuronal_Survival Increased Neuronal Survival ROS->Neuronal_Survival Promotes a7nAChR->Neuronal_Survival Promotes Reduced_Apoptosis Reduced Apoptosis GSK3b->Reduced_Apoptosis Leads to

Caption: Hypothetical signaling pathways for this compound's neuroprotective action.

Experimental Protocols

The following protocols are adapted from established methodologies for assessing neuroprotective agents and can be applied to the evaluation of this compound.

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from various neurotoxic insults.

1. Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound

  • Neurotoxic agents (e.g., Rotenone/Oligomycin A for oxidative stress, Okadaic Acid for tau hyperphosphorylation, high KCl for Ca2+ overload)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well plates

2. Cell Culture and Treatment:

  • Culture SH-SY5Y cells in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) for 24 hours.[3]

  • After pre-incubation, remove the medium and replace it with fresh medium containing both the compound and the chosen neurotoxic stimulus (e.g., 30 µM Rotenone/10 µM Oligomycin A, 20 nM Okadaic Acid, or 70 mM KCl).[3]

  • Co-incubate for the appropriate duration (e.g., 24 hours for R/O and KCl, 18 hours for Okadaic Acid).[3]

3. Assessment of Cell Viability (MTT Assay):

  • After the co-incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: Assessment of Antioxidant Activity (ROS Scavenging)

This protocol measures the ability of this compound to reduce intracellular reactive oxygen species (ROS) levels.

1. Materials:

  • HT22 hippocampal neuronal cells

  • Glutamate

  • 2',7'-Dichlorofluorescin diacetate (H2DCFDA) stain

  • Fluorescence microscope or plate reader

2. Procedure:

  • Culture and seed HT22 cells in a similar manner to Protocol 1.

  • Treat cells with this compound for a specified period.

  • Induce oxidative stress by adding glutamate.

  • Stain the cells with H2DCFDA, which fluoresces upon oxidation by ROS.[9]

  • Measure the fluorescence intensity to quantify the intracellular ROS levels. A reduction in fluorescence in compound-treated cells compared to glutamate-only treated cells indicates antioxidant activity.[9]

Protocol 3: In Vivo Neuroprotection in an Animal Model of Parkinson's Disease

This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

1. Animals and Treatment:

  • Use male C57BL/6 mice.

  • Divide the mice into experimental groups: Vehicle control, MPTP only, and MPTP + this compound (at various doses).

  • Administer this compound (e.g., intraperitoneally) for a set period before and/or after MPTP administration.

  • Induce neurodegeneration by administering MPTP.[7]

2. Behavioral Assessment:

  • Perform behavioral tests (e.g., rotarod, pole test) to assess motor coordination and bradykinesia.

3. Immunohistochemical Analysis:

  • After the treatment period, sacrifice the animals and perfuse the brains.

  • Prepare brain sections and perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.[7]

  • An increase in the number of TH-positive neurons in the compound-treated group compared to the MPTP-only group indicates neuroprotection.[7]

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for screening and characterizing neuroprotective compounds and the logical relationship in drug discovery.

G Experimental Workflow for Neuroprotective Agent Screening start Start: Synthesize/Acquire this compound in_vitro In Vitro Screening (Cell-based assays) start->in_vitro toxicity Assess Cytotoxicity in_vitro->toxicity neuroprotection Neuroprotection Assays (e.g., MTT, ROS) toxicity->neuroprotection mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) neuroprotection->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo Promising results behavioral Behavioral Analysis in_vivo->behavioral histology Immunohistochemistry behavioral->histology lead_optimization Lead Optimization histology->lead_optimization Efficacy confirmed end End: Candidate for Clinical Trials lead_optimization->end

Caption: A generalized workflow for the screening and development of neuroprotective agents.

G Logical Relationship in Neuroprotective Drug Discovery compound This compound target Molecular Target (e.g., Receptor, Enzyme) compound->target Binds to/Modulates pathway Signaling Pathway Modulation target->pathway Initiates/Alters cellular_effect Cellular Effect (e.g., Reduced Apoptosis) pathway->cellular_effect Leads to organismal_effect Organismal Effect (e.g., Improved Motor Function) cellular_effect->organismal_effect Contributes to therapeutic_outcome Therapeutic Outcome (Neuroprotection) organismal_effect->therapeutic_outcome Results in

Caption: Logical flow from compound interaction to therapeutic outcome in neuroprotection.

This compound represents a promising starting point for the development of novel neuroprotective agents. Its structural similarity to other neuroprotective pyridinyl compounds suggests a high potential for activity. The protocols and conceptual frameworks provided in this document offer a comprehensive guide for researchers to systematically investigate the neuroprotective properties of this compound and its derivatives, potentially leading to new therapeutic strategies for a range of neurodegenerative diseases.

References

Troubleshooting & Optimization

Technical Support Center: 3-(4-Pyridyl)-L-alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(4-Pyridyl)-L-alanine in peptide synthesis. The following sections address common side reactions and offer detailed protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: The two most significant side reactions encountered when using this compound are N-alkylation of the pyridyl nitrogen on the side chain and racemization at the α-carbon. The lone pair of electrons on the pyridyl nitrogen makes it nucleophilic and susceptible to alkylation by electrophiles present in the reaction mixture. Racemization is a general challenge in peptide synthesis, and the conditions used for coupling can influence its extent for this specific amino acid.

Q2: Is the pyridyl side chain of this compound reactive under standard Fmoc-SPPS conditions?

A2: Yes, the pyridyl side chain possesses a nucleophilic nitrogen atom that can undergo alkylation. This reactivity is a known aspect of pyridyl-containing compounds and has been explored for chemoselective peptide conjugation.[1] During routine SPPS, this can lead to undesired modifications if electrophilic species are present.

Q3: Can the use of piperidine for Fmoc deprotection cause side reactions with this compound?

A3: While piperidine itself is not an alkylating agent, its basic nature contributes to the overall reaction environment. The primary concern with piperidine is ensuring its complete removal after deprotection, as residual base can influence subsequent coupling steps and potentially contribute to racemization.[2]

Q4: Are there recommended protecting groups for the pyridyl nitrogen of this compound?

A4: While the use of side-chain protecting groups is a common strategy to prevent side reactions, specific, commercially available, and widely adopted protecting groups for the pyridyl nitrogen of Fmoc-3-(4-Pyridyl)-L-alanine that are orthogonal to the Fmoc/tBu strategy are not extensively documented in readily available literature. The synthesis of peptides containing unprotected pyridylalanine has been reported, suggesting that with careful control of reaction conditions, its use without a side-chain protecting group is feasible.

Q5: How can I detect and characterize side reactions of this compound?

A5: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential analytical techniques for detecting side products. N-alkylation of the pyridyl side chain will result in a specific mass increase corresponding to the alkyl group added. Racemization will lead to the formation of a diastereomer, which can often be separated from the desired peptide by reverse-phase HPLC. Tandem mass spectrometry (MS/MS) can be used to confirm the location of the modification.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected mass addition corresponding to an alkyl group on the peptide. N-alkylation of the pyridyl nitrogen.- Avoid prolonged exposure to potential alkylating agents. - If using reagents prone to generating electrophiles, consider alternative coupling strategies. - Ensure high-purity solvents and reagents.
Peak splitting or broadening in HPLC, suggesting diastereomer formation. Racemization of the this compound residue.- Utilize coupling reagents known for low racemization potential, such as those based on carbodiimides with additives like HOBt or Oxyma.[3][4] - Minimize the pre-activation time of the amino acid before coupling. - Avoid strong, non-hindered bases during the coupling step.
Incomplete coupling to the amino acid following this compound. Steric hindrance or secondary structure formation.- Perform a double coupling. - Use a more potent coupling reagent like HATU, while being mindful of the potential for increased racemization with longer pre-activation times.[4]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-3-(4-Pyridyl)-L-alanine with Minimized Racemization

This protocol is designed for the manual or automated coupling of Fmoc-3-(4-Pyridyl)-L-alanine using DIC/HOBt to minimize the risk of racemization.

Materials:

  • Fmoc-3-(4-Pyridyl)-L-alanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Resin-bound peptide with a free N-terminal amine

  • Standard washing solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (2 minutes, then 10 minutes) to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-(4-Pyridyl)-L-alanine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the coupling progress using a ninhydrin test.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF and DCM.

Protocol 2: Cleavage and Deprotection

This protocol describes a standard cleavage procedure using a common TFA "cocktail" to remove the peptide from the resin and cleave acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

  • Analysis: Analyze the crude peptide using HPLC and mass spectrometry to check for purity and the presence of any side products.

Visualizing Workflows and Mechanisms

Side_Reactions_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_side_reactions Potential Side Reactions of this compound cluster_analysis Analysis Start Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing Thorough Washing (DMF) Fmoc_Deprotection->Washing Coupling Amino Acid Coupling (e.g., DIC/HOBt) Washing->Coupling Coupling->Fmoc_Deprotection Next Cycle N_Alkylation N-Alkylation of Pyridyl Nitrogen Coupling->N_Alkylation Electrophiles Present? Racemization Racemization at α-Carbon Coupling->Racemization Suboptimal Conditions? Cleavage TFA Cleavage Coupling->Cleavage Final Cycle HPLC_MS HPLC & Mass Spectrometry Cleavage->HPLC_MS

Caption: Workflow for identifying potential side reactions of this compound during Fmoc-SPPS.

Mitigation_Strategy cluster_alkylation N-Alkylation cluster_racemization Racemization Problem Side Reactions with This compound Alkylation_Cause Cause: Nucleophilic Pyridyl Nitrogen + Electrophiles Problem->Alkylation_Cause Racemization_Cause Cause: - Strong activating agents - Prolonged pre-activation - Excess base Problem->Racemization_Cause Alkylation_Solution Solution: - Use high-purity reagents - Avoid known sources of electrophiles Alkylation_Cause->Alkylation_Solution Racemization_Solution Solution: - Use DIC/HOBt or DIC/Oxyma - Minimize pre-activation time Racemization_Cause->Racemization_Solution

References

Technical Support Center: Overcoming Aggregation of Peptides Containing 4-Pyridylalanine (4-Pya)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides incorporating the non-natural amino acid 4-pyridylalanine (4-Pya).

Troubleshooting Guide

This guide addresses common issues observed during the synthesis, purification, and handling of 4-Pya containing peptides.

Observed Problem Potential Cause Recommended Solution
Low peptide yield during solid-phase peptide synthesis (SPPS) Aggregation of the growing peptide chain on the resin, leading to incomplete coupling and deprotection steps. The pyridyl nitrogen of 4-Pya can also interfere with synthesis.1. Incorporate Pseudoprolines: Introduce pseudoproline dipeptides at specific locations in the peptide sequence to disrupt secondary structures that can lead to aggregation. 2. Use a More Solvating Resin: Switch to a resin with a more polar character, such as a polyethylene glycol (PEG)-based resin, to improve solvation of the peptide chain. 3. Optimize Coupling Reagents: Employ more potent coupling reagents like HATU or HCTU to enhance coupling efficiency. 4. Protect the Pyridyl Nitrogen: Consider protecting the pyridyl nitrogen of the 4-Pya residue, for example with a Boc group, to prevent side reactions and improve solubility.
Precipitation or gelation of the peptide during purification by HPLC The peptide is aggregating in the HPLC mobile phase due to unfavorable solvent conditions or high concentration.1. Modify Mobile Phase: Increase the organic solvent (e.g., acetonitrile) gradient more rapidly or add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve solubility. 2. Lower Peptide Concentration: Reduce the concentration of the peptide sample being injected onto the HPLC column. 3. Elevated Temperature: Perform the purification at a slightly elevated temperature (e.g., 30-40°C) to increase solubility, but monitor for potential peptide degradation.
Poor solubility of the lyophilized peptide in aqueous buffers The inherent hydrophobicity and potential for intermolecular interactions of the 4-Pya residue are causing the peptide to aggregate upon reconstitution.1. Initial Dissolution in Organic Solvent: First, dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired final concentration. 2. pH Adjustment: Modulate the pH of the buffer. Since 4-Pya has a pyridine ring, the pH can significantly impact its charge and solubility. Experiment with pH values above and below the pKa of the pyridine nitrogen. 3. Inclusion of Excipients: Add solubility-enhancing excipients to the formulation, such as arginine, urea, or guanidine hydrochloride, which can disrupt peptide aggregation. 4. Use of Chaotropic Agents: For peptides that are particularly difficult to dissolve, consider the use of chaotropic agents like guanidinium chloride or urea, especially during initial characterization.
Formation of visible aggregates or fibrils over time in solution The peptide is undergoing a slow aggregation process, potentially forming amyloid-like fibrils, which can be common for peptides with aromatic residues.1. Formulation Optimization: Screen a variety of buffer conditions (pH, ionic strength) and excipients (sugars, polyols, amino acids) to find a formulation that stabilizes the peptide in its monomeric state. 2. Lyophilization from a Stabilizing Buffer: Lyophilize the peptide from a buffer containing a lyoprotectant, such as sucrose or trehalose, which can help maintain the peptide's native conformation in the solid state and improve its stability upon reconstitution. 3. Chemical Modification: If permissible for the application, consider PEGylation or the introduction of other hydrophilic moieties to the peptide to increase its solubility and reduce its propensity to aggregate.

Frequently Asked Questions (FAQs)

Q1: Why do peptides containing 4-Pya have a high tendency to aggregate?

A1: The aggregation of peptides containing 4-pyridylalanine (4-Pya) can be attributed to several factors. The planar and aromatic nature of the pyridine ring can promote intermolecular π-π stacking interactions between peptide chains. Additionally, the pyridine nitrogen can participate in hydrogen bonding, further stabilizing peptide-peptide interactions and leading to self-assembly and aggregation. The overall hydrophobicity of the peptide sequence also plays a crucial role.

Q2: How can I predict the aggregation potential of my 4-Pya containing peptide sequence?

A2: While experimental validation is essential, several in silico tools can help predict aggregation-prone regions within a peptide sequence. Algorithms such as TANGO, AGGRESCAN, and Zyggregator are designed to identify regions with a high propensity for forming β-sheets, which are often precursors to aggregation. You can input your peptide sequence into these web-based servers to get a preliminary assessment.

Q3: What analytical techniques can I use to characterize the aggregation of my 4-Pya peptide?

A3: A combination of techniques is recommended for a thorough characterization of peptide aggregation:

  • Dynamic Light Scattering (DLS): To determine the size distribution of particles in solution and detect the presence of aggregates.

  • Thioflavin T (ThT) Fluorescence Assay: To specifically detect the formation of amyloid-like fibrils, which are characterized by a cross-β sheet structure.

  • Circular Dichroism (CD) Spectroscopy: To monitor changes in the secondary structure of the peptide, such as a transition from a random coil to a β-sheet conformation, which often accompanies aggregation.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the aggregates and confirm the presence of fibrils.

  • Size Exclusion Chromatography (SEC): To separate and quantify monomers, oligomers, and larger aggregates.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Detection

Objective: To detect the formation of amyloid-like fibrils in a solution of a 4-Pya containing peptide.

Materials:

  • 4-Pya containing peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • 96-well black microplate (for fluorescence measurements)

  • Fluorometer

Procedure:

  • Prepare a ThT stock solution: Dissolve ThT powder in PBS to a final concentration of 1 mM. Filter the solution through a 0.22 µm filter and store it at 4°C in the dark.

  • Prepare peptide samples: Dissolve the 4-Pya containing peptide in the desired buffer to the target concentration. Include a negative control (buffer only) and a positive control if available (e.g., Aβ peptide).

  • Incubate peptide samples: Incubate the peptide solutions under conditions that may promote aggregation (e.g., 37°C with gentle agitation) for a desired period.

  • Prepare the ThT working solution: Dilute the ThT stock solution in PBS to a final concentration of 25 µM.

  • Perform the assay:

    • Add 10 µL of the peptide sample (or control) to a well of the 96-well plate.

    • Add 90 µL of the 25 µM ThT working solution to each well.

    • Incubate the plate in the dark for 5 minutes.

  • Measure fluorescence: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm. An increase in fluorescence intensity compared to the negative control indicates the presence of amyloid-like fibrils.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Analysis

Objective: To determine the size distribution of a 4-Pya containing peptide in solution and monitor changes over time.

Materials:

  • 4-Pya containing peptide

  • Appropriate buffer (filtered through a 0.22 µm filter)

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Prepare the peptide sample: Dissolve the 4-Pya peptide in the filtered buffer to the desired concentration. Ensure the final solution is free of dust and other particulates by centrifuging at high speed (e.g., 14,000 rpm) for 10 minutes and carefully transferring the supernatant to a clean tube.

  • Instrument setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

  • Sample measurement:

    • Carefully pipette the peptide solution into a clean cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the measurement. The instrument will collect data on the scattered light intensity fluctuations and use this to calculate the size distribution of particles in the solution.

  • Data analysis: Analyze the resulting size distribution plot. A monomodal peak at a small hydrodynamic radius is indicative of a monomeric peptide, while the appearance of larger peaks suggests the presence of oligomers or aggregates.

Visualizations

experimental_workflow Workflow for Characterizing 4-Pya Peptide Aggregation cluster_synthesis Peptide Synthesis & Purification cluster_characterization Aggregation Analysis cluster_troubleshooting Troubleshooting Strategies synthesis Solid-Phase Peptide Synthesis (SPPS) of 4-Pya Peptide purification HPLC Purification synthesis->purification lyophilization Lyophilization purification->lyophilization reconstitution Reconstitution in Buffer lyophilization->reconstitution Start Experiment incubation Incubation (Time, Temp, Agitation) reconstitution->incubation dls DLS Analysis (Size Distribution) incubation->dls tht ThT Assay (Fibril Formation) incubation->tht cd CD Spectroscopy (Secondary Structure) incubation->cd tem TEM (Morphology) incubation->tem low_solubility Low Solubility / Aggregation dls->low_solubility tht->low_solubility tem->low_solubility If Aggregation is Confirmed modify_ph Modify pH low_solubility->modify_ph add_excipients Add Excipients low_solubility->add_excipients organic_solvent Use Organic Co-solvent low_solubility->organic_solvent

Caption: Workflow for characterizing and troubleshooting the aggregation of 4-Pya containing peptides.

aggregation_pathway Potential Aggregation Pathway of 4-Pya Peptides cluster_factors Contributing Factors monomer Monomeric 4-Pya Peptide (Soluble) oligomer Soluble Oligomers monomer->oligomer π-π stacking, H-bonding protofibril Protofibrils oligomer->protofibril Conformational Change (β-sheet formation) fibril Insoluble Amyloid-like Fibrils protofibril->fibril Maturation concentration High Concentration concentration->monomer ph pH / Ionic Strength ph->monomer temperature Temperature temperature->monomer agitation Mechanical Agitation agitation->monomer

Caption: A potential pathway for the aggregation of 4-Pya containing peptides from soluble monomers to insoluble fibrils.

Technical Support Center: Optimizing Coupling of Fmoc-3-(4-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing the coupling efficiency of Fmoc-3-(4-Pyridyl)-L-alanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling Fmoc-3-(4-Pyridyl)-L-alanine?

The main challenges stem from the unique properties of the 4-pyridyl side chain:

  • Side Chain Basicity: The nitrogen atom in the pyridine ring is basic and can be protonated under standard SPPS coupling conditions. This can lead to solubility issues of the activated amino acid and reduce its reactivity, resulting in incomplete coupling.

  • Steric Hindrance: While not excessively bulky, the pyridyl group can present some steric hindrance, potentially slowing down the coupling reaction compared to simpler amino acids like Alanine or Glycine.

  • Potential for Side Reactions: The nucleophilic nature of the pyridyl nitrogen could potentially lead to unwanted side reactions, although this is less common with modern coupling reagents.

Q2: How can I detect incomplete coupling of Fmoc-3-(4-Pyridyl)-L-alanine?

Incomplete coupling can be identified through several methods:

  • Kaiser Test: A qualitative colorimetric test performed on a small sample of resin beads after the coupling step. A positive result (dark blue or purple) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative result (yellow or colorless) suggests complete coupling.

  • HPLC and Mass Spectrometry (MS) Analysis: After cleaving a small amount of the peptide from the resin, analysis of the crude product by HPLC and MS can identify the presence of deletion sequences (the target peptide minus the pyridylalanine residue).

Q3: Which coupling reagents are recommended for Fmoc-3-(4-Pyridyl)-L-alanine?

For potentially challenging couplings like that of Fmoc-3-(4-Pyridyl)-L-alanine, high-efficiency coupling reagents are recommended. Urionium/aminium and phosphonium salt-based reagents are generally superior to carbodiimides in this context.

Coupling Reagent ClassExamplesRecommendation for Fmoc-3-(4-Pyridyl)-L-alanine
Urionium/Aminium Salts HATU, HBTU, HCTU, TBTU, COMUHighly Recommended. HATU and HCTU are particularly effective for hindered or challenging couplings. COMU is a newer generation reagent with excellent performance and safety profile.
Phosphonium Salts PyBOP, PyAOPRecommended. These reagents are known for their high reactivity and are a good choice for difficult couplings.
Carbodiimides DIC, DCC, EDCUse with caution. While cost-effective, they are generally less reactive and require an additive like HOBt or OxymaPure to improve efficiency and suppress racemization.

Q4: What is the role of additives and bases in the coupling reaction?

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial, especially when using carbodiimides. They form active esters that are more reactive and less prone to racemization. HOAt is particularly effective in accelerating coupling rates.

  • Bases: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is required to activate the carboxyl group of the Fmoc-amino acid. For amino acids prone to racemization or with sensitive side chains, the sterically hindered and less nucleophilic base, 2,4,6-collidine, is often preferred over DIPEA.

Q5: How can I troubleshoot a failed or low-yield coupling of Fmoc-3-(4-Pyridyl)-L-alanine?

If you encounter an incomplete coupling, consider the following troubleshooting steps, which are also illustrated in the workflow diagram below:

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated Fmoc-3-(4-Pyridyl)-L-alanine. This is often sufficient to drive the reaction to completion.

  • Switch to a More Potent Coupling Reagent: If double coupling is ineffective, switch to a more powerful reagent. For example, if you were using HBTU, try HATU.

  • Optimize the Base: If you suspect side reactions or racemization, switch from DIPEA to a weaker or more sterically hindered base like 2,4,6-collidine.

  • Extend the Reaction Time: Increase the coupling time to several hours or even overnight to allow the reaction to proceed more fully.

  • Increase Reagent Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).

  • Solvent Considerations: Ensure you are using high-purity, amine-free N,N-dimethylformamide (DMF). In cases of suspected on-resin aggregation, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) can be beneficial.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-3-(4-Pyridyl)-L-alanine. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: Standard Coupling with HATU

This protocol is highly recommended for routine and challenging couplings of Fmoc-3-(4-Pyridyl)-L-alanine.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-3-(4-Pyridyl)-L-alanine (0.4 mmol, 4 eq)

  • HATU (0.38 mmol, 3.8 eq)

  • 2,4,6-Collidine (0.8 mmol, 8 eq) or DIPEA (0.8 mmol, 8 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation:

    • In a separate vessel, dissolve Fmoc-3-(4-Pyridyl)-L-alanine and HATU in DMF.

    • Add 2,4,6-collidine or DIPEA and pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 1 min), Dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).

  • Monitoring:

    • Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling. If the test is positive, proceed with a second coupling (double coupling).

Protocol 2: Coupling with DIC/OxymaPure

This method is an excellent choice when minimizing racemization is the highest priority.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-3-(4-Pyridyl)-L-alanine (0.5 mmol, 5 eq)

  • OxymaPure (0.5 mmol, 5 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Follow step 1 of Protocol 1.

  • Coupling:

    • To the resin in a reaction vessel, add Fmoc-3-(4-Pyridyl)-L-alanine and OxymaPure.

    • Add DMF to dissolve the solids.

    • Add DIC to the vessel.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Follow step 4 of Protocol 1.

  • Monitoring: Follow step 5 of Protocol 1.

Visualizations

Troubleshooting_Coupling_Workflow start Start Coupling of Fmoc-3-(4-Pyridyl)-L-alanine kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete Proceed to next cycle kaiser_test->coupling_complete Negative double_coupling Perform Double Coupling kaiser_test->double_coupling Positive kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 kaiser_test_2->coupling_complete Negative change_reagent Switch to a more potent coupling reagent (e.g., HATU) kaiser_test_2->change_reagent Positive optimize_base Optimize Base (e.g., use Collidine instead of DIPEA) change_reagent->optimize_base extend_time Extend Reaction Time and/or increase equivalents optimize_base->extend_time consult Consult Senior Chemist or Technical Support extend_time->consult

Caption: Troubleshooting workflow for incomplete coupling.

Coupling_Reaction Resin_NH2 Resin-Peptide-NH2 Coupled_Product Resin-Peptide-CO-NH-Fmoc-3-(4-Pyridyl)-L-alanine Resin_NH2->Coupled_Product + Fmoc_Pyr_Ala Fmoc-3-(4-Pyridyl)-L-alanine-COOH Activated_Ester Activated Ester Intermediate Fmoc_Pyr_Ala->Activated_Ester + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU) Base Base (e.g., Collidine) Activated_Ester->Coupled_Product

Caption: General scheme for the coupling reaction.

Preventing racemization of 3-(4-Pyridyl)-L-alanine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of 3-(4-Pyridyl)-L-alanine during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization during peptide coupling?

A1: Like other amino acids, this compound can undergo racemization during peptide synthesis, primarily through the formation of an oxazolone intermediate from the activated amino acid.[1][2] The rate of this side reaction is influenced by several factors, including the choice of coupling reagents, the type and concentration of the base used, the activation time, and the reaction temperature.[2] The electron-withdrawing nature of the pyridyl group can potentially increase the acidity of the alpha-proton, making it more susceptible to abstraction by a base and thus increasing the risk of racemization.

Q2: Which coupling reagents and additives are recommended to minimize racemization of this compound?

A2: To suppress racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives.[3][4] These additives react with the activated amino acid to form an active ester that is less prone to racemization. Recommended combinations include:

  • Carbodiimides with additives:

    • Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt).[5]

    • DIC with ethyl cyanohydroxyiminoacetate (Oxyma). Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt.[2][6]

  • Uronium/Aminium reagents with additives:

    • HATU or HBTU in combination with HOBt or HOAt. These reagents are known for their efficiency but should be used cautiously as they can promote racemization in the presence of a strong base.[1][6]

    • The use of COMU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) has also been shown to be effective in reducing racemization.

Q3: What is the best base to use for the coupling step to avoid racemization?

A3: The choice of base is critical for minimizing racemization. A weaker and more sterically hindered base is preferable to a strong, non-hindered base.[3][5]

  • Recommended:

    • 2,4,6-Collidine (TMP): This sterically hindered base has been shown to be effective in minimizing racemization.[2][3]

    • N-Methylmorpholine (NMM): NMM is a weaker base than DIPEA and is a good alternative.[5]

  • Use with Caution:

    • Diisopropylethylamine (DIPEA): While widely used for its efficiency, DIPEA is a strong base and can significantly promote racemization.[3][5]

Q4: How can I detect and quantify the extent of racemization of this compound in my peptide?

A4: The most common and reliable method for determining the enantiomeric purity of your peptide is through chiral High-Performance Liquid Chromatography (HPLC) .[7][8][9] This technique involves using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the amino acid residue within the peptide.[10] An alternative, though less direct, method involves acid hydrolysis of the peptide followed by derivatization of the resulting free amino acids with a chiral derivatizing agent and subsequent analysis by GC or HPLC.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions to minimize racemization.

Problem Potential Cause Recommended Solution
High levels of D-isomer detected by chiral HPLC. Inappropriate coupling reagent/additive combination. Switch to a coupling reagent known for low racemization, such as DIC in combination with Oxyma or HOAt.[3][6][12] Avoid using carbodiimides without an additive.
Use of a strong, non-hindered base. Replace DIPEA with a weaker or more sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine.[2][3][5]
Prolonged pre-activation time. Minimize the time the amino acid is in its activated state before coupling. Add the coupling reagent to the mixture of the protected amino acid, additive, and base immediately before adding it to the reaction vessel.[2]
Elevated reaction temperature. Perform the coupling reaction at room temperature or lower if possible. Higher temperatures can accelerate the rate of racemization.[2]
Incomplete coupling reaction. Steric hindrance or difficult coupling sequence. Consider using a more powerful coupling reagent like HATU, but ensure the use of a hindered base and minimal pre-activation time to mitigate racemization risk.[1] Microwave-assisted peptide synthesis can also improve coupling efficiency while potentially reducing racemization by shortening reaction times.[1]
Difficulty in separating diastereomers. Significant racemization has occurred. Optimize the coupling protocol to reduce the formation of the D-isomer. If separation is necessary, preparative chiral HPLC may be required, which can be challenging and costly.

Quantitative Data on Racemization

The following table summarizes the percentage of D-isomer (epimerization) observed for different amino acids under various coupling conditions. While specific data for this compound is limited in the literature, the data for structurally related and racemization-prone amino acids like Histidine and Cysteine can provide valuable insights.

Amino AcidCoupling ReagentBase% D-IsomerReference
Fmoc-L-His(Trt)-OHDIC/Oxyma-1.8%[12]
Fmoc-L-His(Trt)-OHHATU/NMMNMM>10%[12]
Fmoc-L-Cys(Trt)-OHDIC/Oxyma-Negligible[12]
Fmoc-L-Cys(Trt)-OHHBTU/DIPEADIPEASignificant[13]
Z-Phg-OHDIC/Oxyma-Lower than HOBt[6]
Z-Phe-Val-OHDIC/Oxyma-Lower than HOBt[6]

Note: The extent of racemization is highly sequence and condition-dependent.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-3-(4-Pyridyl)-L-alanine

This protocol is designed to minimize racemization during the coupling of Fmoc-3-(4-Pyridyl)-L-alanine in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Fmoc-3-(4-Pyridyl)-L-alanine (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)

  • 2,4,6-Collidine (TMP) (4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate vessel, dissolve Fmoc-3-(4-Pyridyl)-L-alanine (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.

    • Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Do not allow the mixture to stand for a prolonged period before addition to the resin.

  • Coupling Reaction: Add the freshly prepared coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or TMP) in DMF.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Chiral HPLC Analysis of a Peptide Containing 3-(4-Pyridyl)-alanine

This protocol outlines a general procedure for the analysis of enantiomeric purity of a synthesized peptide.

Materials:

  • Crude or purified peptide containing 3-(4-Pyridyl)-alanine

  • HPLC-grade water, acetonitrile, and methanol

  • Trifluoroacetic acid (TFA) or formic acid

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC® T, or a polysaccharide-based CSP)

Procedure:

  • Sample Preparation: Dissolve a small amount of the peptide in the mobile phase or a suitable solvent.

  • HPLC System and Column:

    • Use an HPLC system equipped with a UV detector.

    • Install a chiral column according to the manufacturer's instructions. The choice of column will depend on the properties of the peptide. Macrocyclic glycopeptide-based CSPs are often suitable for underivatized amino acids and peptides.[7]

  • Mobile Phase:

    • A common mobile phase for chiral separations of peptides is a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% TFA or formic acid).

    • The optimal mobile phase composition will need to be determined empirically.[8]

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.0 mL/min.

    • Detection wavelength: 214 nm and 254 nm are commonly used for peptides.

    • Column temperature: Maintain a constant column temperature (e.g., 25 °C).

  • Injection and Analysis: Inject the sample and record the chromatogram. The L- and D-isomers should appear as two separate peaks.

  • Quantification: Integrate the peak areas of the two isomers to determine the percentage of each. The percentage of the D-isomer represents the extent of racemization.

Visualizations

Mechanism of Racemization during Peptide Coupling

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation L_AA L-Amino Acid (Fmoc-Pyr-Ala-OH) ActivatedEster Activated Ester (O-acylisourea) L_AA->ActivatedEster + CouplingReagent Coupling Reagent (e.g., DIC) CouplingReagent->ActivatedEster Oxazolone Oxazolone Intermediate ActivatedEster->Oxazolone Cyclization L_Peptide L-Peptide ActivatedEster->L_Peptide Nucleophilic Attack Enolate Enolate Oxazolone->Enolate Proton Abstraction D_Peptide D-Peptide (Racemized) Oxazolone->D_Peptide Nucleophilic Attack Enolate->Oxazolone Reprotonation Base Base (e.g., DIPEA) Base->Enolate AminoComponent Amino Component (H2N-Peptide) AminoComponent->L_Peptide + AminoComponent->D_Peptide +

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting Workflow for Racemization

troubleshooting_workflow Start High Racemization Detected CheckBase 1. Check Base Used Start->CheckBase BaseIsDIPEA Is it DIPEA or another strong, non-hindered base? CheckBase->BaseIsDIPEA Yes CheckReagent 2. Check Coupling Reagent CheckBase->CheckReagent No ChangeBase Switch to NMM or 2,4,6-Collidine BaseIsDIPEA->ChangeBase ChangeBase->CheckReagent NoAdditive Is a carbodiimide being used without an additive? CheckReagent->NoAdditive Yes CheckActivation 3. Check Activation Time CheckReagent->CheckActivation No AddAdditive Add Oxyma or HOAt to the coupling step NoAdditive->AddAdditive AddAdditive->CheckActivation LongActivation Is there a prolonged pre-activation step? CheckActivation->LongActivation Yes CheckTemp 4. Check Temperature CheckActivation->CheckTemp No MinimizeActivation Minimize pre-activation time. Mix reagents just before use. LongActivation->MinimizeActivation MinimizeActivation->CheckTemp HighTemp Is the reaction run at elevated temperature? CheckTemp->HighTemp Yes End Racemization Minimized CheckTemp->End No LowerTemp Run coupling at room temperature or below. HighTemp->LowerTemp LowerTemp->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Troubleshooting Low Yield in 4-Pya Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yield during the solid-phase peptide synthesis (SPPS) of peptides containing 4-pyridylalanine (4-Pya). The unique steric and electronic properties of this non-canonical amino acid can present specific hurdles. This document provides a systematic approach to diagnosing and resolving common issues to improve the yield and purity of your target peptide.

Frequently Asked Questions (FAQs)

Q1: Why is my overall peptide yield low after incorporating 4-Pya?

A1: Low yield in SPPS involving 4-Pya, a sterically hindered amino acid, often stems from incomplete coupling reactions. This leads to the formation of deletion sequences, which are peptides missing the 4-Pya residue. These impurities can be difficult to separate from the desired product, resulting in a lower final yield of the purified peptide. Other contributing factors can include peptide aggregation on the resin, and suboptimal cleavage and deprotection conditions.

Q2: Are there specific side reactions associated with the 4-pyridylalanine side chain?

A2: Under standard Fmoc-SPPS conditions, the pyridine ring of 4-Pya is generally stable. However, the basic nature of the pyridine nitrogen can potentially influence the local reaction environment. While not a common side reaction during synthesis, the pyridine moiety can be intentionally alkylated in post-synthesis modifications.[1] During the final cleavage with strong acids like TFA, it is important to use appropriate scavengers to prevent unwanted modifications to sensitive residues in the sequence, although the pyridine ring itself is relatively robust.

Q3: Can the choice of coupling reagent significantly impact the incorporation of 4-Pya?

A3: Absolutely. Due to the steric hindrance of the pyridyl group, the choice of coupling reagent is critical. Standard carbodiimide reagents like DIC may be less effective. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended to achieve high coupling efficiency.

Troubleshooting Guide for Low Yield

Issue 1: Incomplete Coupling of Fmoc-4-Pya-OH

Low or incomplete coupling of Fmoc-4-Pya-OH is a primary cause of low yield, leading to deletion sequences.

Symptoms:

  • A positive Kaiser test (dark blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines.

  • Detection of deletion sequences (target peptide mass minus the mass of 4-Pya) by mass spectrometry (MS) of the crude product.

  • Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide.

Troubleshooting Workflow:

G cluster_0 Diagnosis cluster_1 Problem Identification cluster_2 Solutions start Low Peptide Yield kaiser Perform Kaiser Test on resin after 4-Pya coupling start->kaiser ms Analyze Crude Peptide by Mass Spectrometry start->ms kaiser_pos Kaiser Test Positive? kaiser->kaiser_pos deletion_seq Deletion Sequence Detected? ms->deletion_seq incomplete_coupling Incomplete Coupling of 4-Pya kaiser_pos->incomplete_coupling Yes other_issues Other issues (e.g., aggregation, cleavage problems) kaiser_pos->other_issues No deletion_seq->incomplete_coupling Yes deletion_seq->other_issues No double_couple Implement Double Coupling incomplete_coupling->double_couple stronger_reagent Use a More Potent Coupling Reagent (e.g., HATU, HCTU) incomplete_coupling->stronger_reagent extend_time Extend Coupling Time (e.g., 2-4 hours) incomplete_coupling->extend_time

Troubleshooting workflow for low yield in 4-Pya peptide synthesis.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance The bulky pyridyl group can sterically hinder the coupling reaction. Actions:Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion. • Increase Coupling Time: Extend the reaction time to 2-4 hours. • Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), but use with caution as this may increase the risk of racemization.
Suboptimal Activation Insufficient activation of the Fmoc-4-Pya-OH carboxyl group leads to poor coupling. Actions:Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HCTU, or COMU, which are effective for hindered amino acids.[2] • Pre-activation: Pre-activate the Fmoc-4-Pya-OH with the coupling reagent and a non-nucleophilic base like DIPEA for 1-5 minutes before adding it to the resin.
Poor Resin Swelling Inadequate swelling of the solid support can limit the accessibility of the free amines for coupling. Action:Ensure Adequate Swelling: Pre-swell the resin in the synthesis solvent (e.g., DMF or NMP) for at least 30 minutes before the first deprotection step.
Reagent Quality Low-purity Fmoc-4-Pya-OH or solvents can introduce contaminants that interfere with the coupling reaction. Actions:Use High-Purity Reagents: Ensure the use of high-purity (≥98%) Fmoc-4-Pya-OH. • Use Anhydrous Solvents: Employ high-quality, anhydrous solvents to prevent hydrolysis of the activated amino acid.

Comparative Performance of Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical for incorporating sterically demanding residues like 4-Pya. The data below, extrapolated from studies on other hindered amino acids, provides a framework for reagent selection.

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskKey Considerations
HATU Uronium/AminiumVery HighLowHighly effective for hindered amino acids; rapid kinetics. Higher cost.
HCTU Uronium/AminiumVery HighLowSimilar reactivity to HATU, often more cost-effective.
COMU Uronium/AminiumVery HighLowExcellent reactivity; byproducts are water-soluble, simplifying workup.[3]
PyBOP PhosphoniumHighLowGood for hindered couplings; does not cause guanidinylation of the coupling reagent.
HBTU Uronium/AminiumHighModerateA standard, cost-effective reagent, but may be less effective than HATU for highly hindered residues.
DIC/OxymaPure Carbodiimide/AdditiveModerateLowA good, low-cost option. OxymaPure is superior to HOBt in suppressing racemization.[3]
Issue 2: Peptide Aggregation

Hydrophobic interactions between peptide chains can lead to aggregation on the resin, blocking reactive sites and reducing yields.

Symptoms:

  • Resin beads clumping together or shrinking.

  • Inconsistent or failed Kaiser tests.

  • Poor solvent flow through the reaction vessel.

Solutions:

  • Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvent for many aggregating sequences.[4]

  • Disruptive Additives: Incorporate chaotropic salts (e.g., LiCl) into the coupling and deprotection steps.

  • Incorporate Pseudoprolines: If the sequence allows, strategically insert pseudoproline dipeptides to disrupt secondary structure formation.

Issue 3: Inefficient Cleavage and Deprotection

Incomplete removal of the peptide from the resin or incomplete removal of side-chain protecting groups will directly lower the final yield.

Symptoms:

  • Low amount of crude peptide obtained after precipitation.

  • Mass spectrometry analysis shows peaks corresponding to the peptide still bearing side-chain protecting groups.

Solutions:

  • Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for all amino acids in your sequence. For peptides containing sensitive residues like Trp, Cys, or Met, specific scavengers are crucial.[5][6]

  • Increase Cleavage Time: For some sequences, the standard 2-3 hour cleavage time may be insufficient. Extend the cleavage time to 4 hours or more, monitoring for potential side reactions.[5]

  • Ensure Dry Resin: Residual solvents like DCM can dilute the TFA in the cleavage cocktail, reducing its effectiveness. Ensure the resin is thoroughly dried before adding the cleavage cocktail.[5]

Common Cleavage Cocktails for Fmoc-SPPS

Cocktail NameCompositionPrimary Use
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISGeneral purpose, "odorless" alternative to cocktails with thiols. Good for Trt-based protecting groups.[6]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTFor peptides with sensitive residues (Cys, Met, Trp, Tyr).[6]
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OSuitable for simple peptides without sensitive residues that are prone to alkylation.

Key Experimental Protocols

Protocol 1: Qualitative Kaiser Test

This test is used to detect free primary amines on the resin. A positive result (blue beads) after a coupling step indicates an incomplete reaction.

Workflow for Kaiser Test:

G A Collect 10-15 resin beads into a small test tube B Add 2-3 drops each of Reagent A, B, and C A->B C Heat at 110°C for 5 minutes B->C D Observe color of beads and solution C->D E Blue Color: Incomplete Coupling (Recouple) D->E Positive F Colorless/Yellow: Complete Coupling (Proceed to Deprotection) D->F Negative

References

Technical Support Center: Purification of 3-(4-Pyridyl)-L-alanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of peptides incorporating the non-natural amino acid 3-(4-Pyridyl)-L-alanine. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to assist in overcoming common challenges and ensuring the isolation of high-purity target peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of peptides containing this compound?

A1: Similar to standard solid-phase peptide synthesis (SPPS), the most prevalent byproducts are typically process-related impurities that arise from incomplete reactions.[1][2] These include:

  • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.[3]

  • Truncated Sequences: Peptides that have stopped elongating prematurely. This can happen if unreacted amino groups are "capped" (e.g., by acetylation) to prevent the formation of deletion sequences.[3]

  • Incompletely Deprotected Peptides: Peptides that retain one or more side-chain protecting groups after the final cleavage step.

  • Diastereomers: Isomers of the target peptide where one or more amino acids have undergone racemization, converting from the L- to the D-form. These can be particularly challenging to separate.[4]

While the pyridyl side chain of this compound is generally stable under standard Fmoc SPPS conditions, its basic nitrogen atom could theoretically be susceptible to side reactions like alkylation, although this is not commonly reported as a major issue.[5]

Q2: Why is Reverse-Phase HPLC (RP-HPLC) the standard method for purifying these peptides?

A2: RP-HPLC is the dominant method for peptide purification due to its high resolving power, which allows for the separation of the target peptide from closely related impurities based on differences in hydrophobicity.[2][6] The use of volatile mobile phases, such as acetonitrile and water with trifluoroacetic acid (TFA), simplifies the recovery of the purified peptide through lyophilization.[2]

Q3: I am observing poor peak shape (tailing or broadening) during RP-HPLC purification. What are the likely causes and solutions?

A3: Poor peak shape is a common issue in peptide purification. The primary causes include:

  • Peptide Aggregation: The peptide may be self-associating, leading to broad peaks.

  • Secondary Interactions: The basic pyridyl group or other charged residues can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.

  • Column Overload: Injecting too much crude peptide can exceed the column's capacity.

Solutions include adjusting the mobile phase (e.g., ensuring 0.1% TFA is present to suppress silanol interactions), running the purification at a slightly elevated temperature (e.g., 30-40°C) to disrupt aggregates, and reducing the sample load.

Q4: My target peptide is co-eluting with impurities. How can I improve the separation?

A4: Co-elution occurs when the target peptide and an impurity have very similar hydrophobicities. To improve resolution, you can:

  • Optimize the Gradient: Use a shallower gradient of the organic solvent (e.g., acetonitrile) around the elution point of your target peptide. This increases the interaction time with the stationary phase and can resolve closely eluting species.

  • Change the Stationary Phase: Switching from a C18 to a C8 column, or to a column with a different chemistry (e.g., phenyl-hexyl), can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: While TFA (pH ~2) is standard, using a different ion-pairing agent or adjusting the pH can change the protonation state of the peptide and its impurities, altering their retention times. The pyridyl group's pKa will influence its charge at different pH values, which can be exploited for better separation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound peptides.

Problem Possible Causes Recommended Solutions
Multiple Peaks in Mass Spectrometry of a Single HPLC Peak 1. Co-elution of impurities with the target peptide. 2. In-source fragmentation or aggregation during mass spectrometry.1. Re-purify the collected fraction using a shallower gradient. 2. Try an alternative stationary phase (e.g., C8 instead of C18) to alter selectivity.[6] 3. Optimize mass spectrometer source conditions.
Low Yield After Purification 1. Poor solubility of the crude peptide before injection. 2. Precipitation of the peptide on the column. 3. Suboptimal HPLC conditions leading to broad peaks that are difficult to fractionate cleanly.1. Test different dissolution solvents (e.g., add a small amount of DMSO, acetic acid, or acetonitrile). 2. Increase the initial percentage of organic solvent in your gradient. 3. Perform a scouting run with a small injection to optimize the gradient before a preparative run.
Unexpected Mass Adducts (+57, +129, etc.) 1. Deletion of an amino acid (e.g., Glycine, -57 Da; Glutamic Acid, -129 Da).[7] 2. Incomplete removal of protecting groups (e.g., tBu, +56 Da).1. Confirm the mass of common amino acids and protecting groups. 2. Use MS/MS fragmentation to identify the location of the modification or deletion.[7] 3. If protecting groups remain, review the cleavage protocol, ensuring sufficient time and the use of appropriate scavengers.
Presence of Diastereomers 1. Racemization of an amino acid during synthesis, particularly during the activation step.1. Separation of diastereomers by RP-HPLC is challenging but can be achieved by optimizing temperature and gradient slope.[6] 2. Use racemization-suppressing additives (e.g., HOBt, Oxyma) during the coupling steps in the synthesis.[8]

Quantitative Data Summary

The efficiency of purification can be highly dependent on the peptide sequence and the initial purity of the crude material. Below is a table summarizing typical parameters and expected outcomes for RP-HPLC purification.

Parameter Typical Value / Range Impact on Purification
Crude Peptide Purity 20% - 70%Lower initial purity requires more optimization and may necessitate multiple purification runs.
Column Type C18, 5-10 µm particle sizeC18 is a good starting point for most peptides. C8 may be better for more hydrophobic peptides.[6]
Mobile Phase A 0.1% TFA in WaterAcidifies the mobile phase to ensure protonation of peptides and suppress silanol interactions.
Mobile Phase B 0.1% TFA in AcetonitrileThe organic solvent used to elute the peptide from the column.
Gradient Slope 0.5% - 2% B per minuteA shallower gradient (e.g., 0.5%/min) provides better resolution for complex mixtures.
Expected Recovery 30% - 60%Highly variable; depends on crude purity, peak resolution, and fractionation strategy.
Final Purity >95% or >98%Achievable with optimized RP-HPLC, often required for biological assays.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide containing this compound.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat for another 10 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (x5) and Dichloromethane (DCM) (x3) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) with a coupling reagent like HBTU/HATU (3-4 eq.) and a base like DIPEA (6-8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes. This prevents the formation of deletion sequences.

  • Washing: Wash the resin with DMF (x3) and DCM (x3).

  • Repeat: Return to Step 2 to continue elongating the peptide chain.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours.[9] TIS is a scavenger to protect against side reactions.

    • Filter to separate the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Add the cold diethyl ether to the TFA filtrate to precipitate the crude peptide. Centrifuge to form a pellet, decant the ether, and wash the pellet again with cold ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. A common starting point is a low concentration of Mobile Phase A, but for poorly soluble peptides, a small amount of acetonitrile, DMSO, or acetic acid may be required before dilution. Filter the sample through a 0.22 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or helium sparging.

  • HPLC Method:

    • Column: C18, 5 µm, 100 Å (A good starting point for many peptides).

    • Flow Rate: Typically 1 mL/min for analytical or 20 mL/min for semi-preparative columns.

    • Detection: 215-220 nm (for the peptide bond).

    • Gradient: A typical scouting gradient is 5% to 95% B over 30-40 minutes. For purification, a shallower gradient should be developed based on the retention time of the target peptide from the scouting run.

  • Purification and Fraction Collection:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the prepared sample.

    • Collect fractions corresponding to the target peptide peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions, freeze the solution, and lyophilize to obtain the purified peptide as a white, fluffy powder.

Visualizations

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (95% TFA Cocktail) Wash2->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Drying Drying Precipitation->Drying Purification RP-HPLC Purification Drying->Purification Analysis Purity Analysis (LC-MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final Pure Peptide Lyophilization->Final

Caption: Workflow for peptide synthesis and purification.

Troubleshooting_Logic cluster_issues Common Purification Issues cluster_solutions Potential Solutions Start Crude Peptide Analysis (Analytical RP-HPLC) Problem Problem Identified? Start->Problem Poor_Shape Poor Peak Shape (Tailing/Broad) Problem->Poor_Shape Yes Co_elution Co-elution of Impurities Problem->Co_elution Yes Low_Yield Low Recovery Problem->Low_Yield Yes Prep_Purify Proceed with Preparative RP-HPLC Problem->Prep_Purify No Good_Purity Purity > 95%? End Proceed to Lyophilization Good_Purity->End Yes Re_Optimize Re-optimize and Re-inject Good_Purity->Re_Optimize No Sol_Shape Adjust Mobile Phase (TFA) Increase Temperature Reduce Sample Load Poor_Shape->Sol_Shape Sol_Coelution Use Shallower Gradient Change Column Type (C8) Adjust pH Co_elution->Sol_Coelution Sol_Yield Optimize Dissolution Solvent Perform Scouting Run Low_Yield->Sol_Yield Sol_Shape->Re_Optimize Sol_Coelution->Re_Optimize Sol_Yield->Re_Optimize Prep_Purify->Good_Purity

Caption: Troubleshooting logic for RP-HPLC purification.

References

Technical Support Center: Improving Solubility of Peptides Incorporating 3-(4-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges encountered when working with peptides incorporating the non-natural amino acid, 3-(4-Pyridyl)-L-alanine (4-Pal). The unique physicochemical properties of 4-Pal can significantly impact peptide solubility, and this resource is designed to provide you with the expertise and practical solutions to overcome these hurdles.

Understanding the Challenge: The Physicochemical Nature of this compound

Incorporating this compound into a peptide sequence introduces a pyridyl ring, which is an aromatic and weakly basic moiety.[1][2] While this modification can be advantageous for biological activity and creating hydrophilic aromatic elements[3][4][5], it can also lead to solubility issues. The aromatic nature of the pyridyl group can contribute to hydrophobic interactions and peptide aggregation, similar to other aromatic amino acids like phenylalanine and tryptophan.[6][7][8][9] Furthermore, the basicity of the pyridyl nitrogen means its charge state is dependent on the pH of the solution, which can significantly influence the overall charge and solubility of the peptide.[10][11][12]

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.

Q1: My peptide containing 4-Pal is insoluble in aqueous buffers (e.g., PBS, Tris) at neutral pH. What is the first step I should take?

A1: The initial and most critical step is to assess and adjust the pH of your solvent.

  • Causality: The solubility of peptides is highly dependent on their net charge.[10][11][12] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. The pyridyl group of 4-Pal has a pKa of approximately 5.5. At neutral pH (~7.4), the pyridyl group is largely uncharged, which can reduce the overall hydrophilicity of the peptide. By moving the pH of the solution away from the peptide's pI, you increase its net charge, leading to greater electrostatic repulsion between peptide molecules and improved interaction with the aqueous solvent.[13][14]

  • Recommended Protocol:

    • Calculate the Theoretical pI: Use a peptide parameter calculation tool to estimate the pI of your sequence.

    • pH Adjustment Strategy:

      • If the peptide is basic (pI > 7): Attempt to dissolve it in an acidic buffer (e.g., 10% acetic acid) to ensure all basic residues, including the 4-Pal, are protonated and positively charged.[10][11][15]

      • If the peptide is acidic (pI < 7): Try dissolving it in a basic buffer (e.g., 0.1 M ammonium bicarbonate) to deprotonate acidic residues, resulting in a net negative charge.[10][16]

    • Solubility Test: Always start with a small amount of your peptide to test solubility in different pH buffers before dissolving the entire batch.[10]

Q2: I've tried adjusting the pH, but my 4-Pal-containing peptide still shows poor solubility or precipitates out of solution. What are my next options?

A2: If pH adjustment alone is insufficient, the next step is to employ co-solvents or chaotropic agents.

  • Causality: Peptides with a high content of hydrophobic and aromatic residues, including 4-Pal, can aggregate via non-covalent interactions like hydrophobic and π-π stacking interactions.[7][9][17] Organic co-solvents can disrupt these hydrophobic interactions, while chaotropic agents interfere with the hydrogen bonding network of water, reducing the hydrophobic effect and disrupting secondary structures that may lead to aggregation.[10][18]

  • Recommended Strategies:

    • Organic Co-solvents:

      • DMSO (Dimethyl sulfoxide): This is a powerful solvent for hydrophobic peptides.[10][11][15] Start by dissolving the peptide in a minimal amount of pure DMSO, and then slowly add your aqueous buffer to the desired final concentration.[16][19] Caution: For cellular assays, the final DMSO concentration should typically be kept below 1% (v/v).[10] Also, avoid DMSO for peptides containing cysteine (Cys) or methionine (Met) as it can cause oxidation; use DMF (dimethylformamide) as an alternative in these cases.[10][19]

      • Acetonitrile (ACN), Ethanol, or Isopropanol: These can also be effective but are generally less potent than DMSO for highly insoluble peptides.[10][11]

    • Chaotropic Agents:

      • Guanidine Hydrochloride (Gdn-HCl) or Urea: For peptides that form strong aggregates, dissolving them in 6 M Gdn-HCl or 8 M urea can be effective.[19][20] These are strong denaturants and should be used as a last resort. The stock solution will likely need to be diluted or dialyzed to remove the chaotropic agent before downstream applications.

  • Experimental Workflow:

    • Attempt to dissolve a small amount of the peptide in 100% DMSO.

    • If successful, add the aqueous buffer dropwise to the DMSO-peptide solution while vortexing.[16]

    • If precipitation occurs, the solubility limit in that co-solvent/buffer mixture has been reached.

Q3: My 4-Pal peptide solution appears cloudy or forms a gel over time, even after initial dissolution. What is happening and how can I prevent it?

A3: This indicates peptide aggregation. Sonication and temperature adjustments can help, but sequence modification might be a long-term solution.

  • Causality: Peptide aggregation is a dynamic process where soluble monomers associate to form larger, often insoluble, structures.[17][21] Aromatic residues like 4-Pal can promote this process.[6][7][8] The initial clear solution may be a supersaturated state that gradually reverts to an aggregated, lower-energy state.

  • Immediate Troubleshooting Steps:

    • Sonication: This uses ultrasonic waves to break up aggregates and facilitate dissolution.[10][11][16]

    • Gentle Warming: Increasing the temperature to <40°C can sometimes improve solubility by increasing the kinetic energy of the molecules.[11][22] However, be cautious as excessive heat can degrade the peptide.

    • Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved material or aggregates that may have formed.[10][11]

  • Proactive Strategies (During Peptide Design):

    • Incorporate Hydrophilic Residues: Flanking the 4-Pal with charged or polar amino acids (e.g., Lys, Arg, Asp, Glu) can significantly improve solubility.[12][13]

    • PEGylation: Attaching polyethylene glycol (PEG) chains can create a hydrophilic shield around the peptide, enhancing solubility and stability.[11][13]

    • Amino Acid Substitution: If permissible for biological activity, replacing other hydrophobic residues in the sequence with more hydrophilic ones can be beneficial.[11][13]

Frequently Asked Questions (FAQs)

Q4: Can the salt form of my 4-Pal-containing peptide affect its solubility?

A4: Absolutely. Peptides are often supplied as trifluoroacetate (TFA) salts from the purification process.[23] While generally acceptable, TFA can be hydrophobic and may not be ideal for all applications. Converting the peptide to an acetate or hydrochloride (HCl) salt form can sometimes improve solubility and is often preferred for biological studies.[23] If your peptide is acidic (rich in Asp/Glu), a sodium (Na+) salt form might be beneficial.[23]

Q5: How does ionic strength influence the solubility of my 4-Pal peptide?

A5: The effect of ionic strength (salt concentration) can be complex, following the principles of "salting in" and "salting out".[24]

  • Salting In: At low salt concentrations, the added ions can shield the charges on peptide molecules, reducing intermolecular attractions and increasing solubility.

  • Salting Out: At high salt concentrations, the salt ions compete with the peptide for solvent molecules, which can decrease peptide solubility and lead to precipitation.[24] The optimal ionic strength is peptide-specific, and it may be necessary to test a range of buffer concentrations. Some studies have shown that high concentrations of certain salts, like NaCl, can induce aggregation of hydrophobic residues.[24][25]

Q6: Are there any specific handling and storage recommendations for 4-Pal peptides to maintain solubility?

A6: Yes, proper handling is crucial.

  • Storage: Store lyophilized peptides at -20°C or -80°C.[19] Once in solution, it is best to make aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.

  • Reconstitution: Before opening, allow the peptide vial to warm to room temperature in a desiccator to prevent condensation.[22]

  • Oxygen-Free Solvents: For peptides also containing Cys, Met, or Trp, use degassed or oxygen-free solvents to prevent oxidation, which can alter the peptide's properties and solubility.[22]

Data & Protocols

Table 1: Troubleshooting Summary for 4-Pal Peptide Solubility
Issue Primary Cause Recommended First Action Secondary Actions Advanced Strategies
Insoluble in Neutral Buffer Net charge is close to zero (near pI); Hydrophobicity of 4-Pal.Adjust pH away from the peptide's pI (acidic buffer for basic peptides, basic buffer for acidic peptides).[10][11][13]Use organic co-solvents (DMSO, DMF, ACN).[10][15]Sequence modification (add charged residues); PEGylation.[11][13]
Precipitation After Initial Dissolution Peptide is in a supersaturated state and is aggregating.Sonicate the solution; Gently warm to <40°C.[10][11]Centrifuge before use to remove aggregates.[10][11]Use chaotropic agents (6M Gdn-HCl, 8M Urea) for re-dissolution.[19]
Cloudy or Gel-like Appearance Extensive aggregation and formation of secondary structures (e.g., β-sheets).Sonicate vigorously.[16]Use organic co-solvents to disrupt hydrophobic interactions.[10][22]Re-design the peptide sequence to include solubility-enhancing tags or residues.[13][26]
Protocol: Step-by-Step Solubilization Test for a Novel 4-Pal Peptide

This protocol provides a systematic way to determine the optimal solvent for your peptide using a minimal amount of material.

  • Preparation:

    • Accurately weigh ~1 mg of your lyophilized peptide.

    • Calculate the volume of solvent needed to make a 1 mg/mL stock solution.

    • Prepare a set of potential solvents:

      • Sterile deionized water

      • 10% Acetic Acid

      • 0.1 M Ammonium Bicarbonate (pH ~7.8)

      • DMSO

  • Solubility Testing (Sequential Approach):

    • Step 1 (Aqueous): Add 50 µL of sterile water to the peptide. Vortex for 30 seconds. If it doesn't dissolve, proceed to the next step.

    • Step 2 (pH Adjustment):

      • If your peptide is predicted to be basic, add 50 µL of 10% acetic acid. Vortex.

      • If your peptide is predicted to be acidic, use a fresh 1 mg sample and add 50 µL of 0.1 M ammonium bicarbonate. Vortex.

    • Step 3 (Sonication): If the peptide is still not dissolved, place the vial in a bath sonicator for 5-10 minutes.[10][16]

    • Step 4 (Organic Co-solvent): If all previous steps fail, take a fresh 1 mg sample and add 50 µL of DMSO. Vortex. If it dissolves, you can then slowly dilute it with your desired aqueous buffer.[10][22]

  • Observation and Documentation:

    • Record which solvent and conditions resulted in a clear solution.

    • Note any precipitation upon dilution with aqueous buffers.

    • Use this information to scale up the dissolution of your remaining peptide.

Visualizing the Process

Diagram 1: Decision-Making Workflow for Solubilizing 4-Pal Peptides

G start Start: Lyophilized 4-Pal Peptide calc_pi Calculate Theoretical pI start->calc_pi test_water Test Solubility in Sterile Water calc_pi->test_water is_soluble Soluble? test_water->is_soluble ph_adjust Adjust pH Away from pI (Acidic/Basic Buffer) is_soluble->ph_adjust No success Success: Clear Solution is_soluble->success Yes is_soluble2 Soluble? ph_adjust->is_soluble2 use_cosolvent Use Organic Co-solvent (e.g., DMSO) is_soluble2->use_cosolvent No is_soluble2->success Yes is_soluble3 Soluble? use_cosolvent->is_soluble3 chaotropes Last Resort: Chaotropic Agents (Gdn-HCl, Urea) is_soluble3->chaotropes No is_soluble3->success Yes fail Insoluble: Consider Peptide Re-design chaotropes->fail

Caption: A workflow for systematically troubleshooting the solubility of 4-Pal peptides.

Diagram 2: Factors Influencing 4-Pal Peptide Solubility

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors pI Isoelectric Point (pI) solubility Peptide Solubility pI->solubility hydrophobicity Overall Hydrophobicity hydrophobicity->solubility sequence Amino Acid Sequence (Aromatic Content) sequence->solubility pH Solvent pH pH->solubility cosolvents Co-solvents (DMSO, ACN) cosolvents->solubility ionic_strength Ionic Strength (Salts) ionic_strength->solubility temperature Temperature temperature->solubility

Caption: Key intrinsic and extrinsic factors that govern peptide solubility.

References

Technical Support Center: Deconvolution of Mass Spectrometry Data for Pyridyl-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deconvolution of mass spectrometry data for pyridyl-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is mass spectrometry deconvolution and why is it important for peptide analysis?

A1: Mass spectrometry (MS) often generates complex spectra for peptides, showing multiple signals for a single peptide. These signals can represent different charge states (from electrospray ionization) and isotopic variations. Deconvolution is a computational process that simplifies these complex spectra by grouping together all the signals corresponding to a single peptide and calculating its neutral mass.[1][2] This is crucial for accurate mass determination, identification, and quantification of peptides in a sample.[3][4][5]

Q2: What are the specific challenges when analyzing pyridyl-containing peptides with mass spectrometry?

A2: The pyridyl group, a basic moiety, can significantly influence the mass spectrometry analysis of peptides. Key challenges include:

  • High Charge States: The basic nature of the pyridyl group can lead to the acceptance of multiple protons, resulting in high charge states. This can complicate spectra and make deconvolution more challenging.

  • Altered Fragmentation: The presence of the pyridyl group can alter the fragmentation pattern of the peptide during tandem mass spectrometry (MS/MS), potentially affecting peptide sequencing and identification.[6]

  • Ion Suppression: In complex mixtures, the high ionization efficiency of pyridyl-containing peptides might suppress the ionization of other peptides, leading to an underrepresentation of those compounds.

  • Adduct Formation: The pyridyl group can chelate metal ions, leading to the formation of adducts that can complicate spectral interpretation.

Q3: How does the pyridyl group affect peptide fragmentation in MS/MS?

A3: The pyridyl group can influence fragmentation in several ways. Its basicity can direct fragmentation pathways, a phenomenon known as "charge-directed fragmentation."[6] This can lead to the formation of specific fragment ions that may not be observed in peptides without this modification. For instance, a fixed positive charge on a derivatized peptide can lead to the formation of mainly a- and b-type fragment ions.[6] Understanding these unique fragmentation patterns is crucial for accurate peptide sequencing.

Q4: Can derivatization with pyridinium salts improve the detection of peptides?

A4: Yes, derivatizing peptides with pyridinium salts can act as ionization enhancers, significantly improving the sensitivity of detection in mass spectrometry.[7][8] The permanent positive charge of the pyridinium group enhances ionization efficiency, which is particularly beneficial for analyzing trace amounts of peptides.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Deconvolution Results / Inaccurate Mass Assignment High charge state envelope is not being correctly recognized by the deconvolution algorithm.Adjust the deconvolution parameters in your software to accommodate a wider range of charge states and a higher maximum charge.[3] Consider using algorithms specifically designed for complex spectra or high-charge state deconvolution.[3][4][9]
Overlapping isotopic envelopes from co-eluting species.Improve chromatographic separation to reduce co-elution. Employ deconvolution algorithms that can handle spectral mixtures.[10][11]
Presence of non-covalent adducts (e.g., metal ions, salts).Optimize sample preparation to remove potential sources of adducts. Use a higher cone voltage or collision energy to dissociate non-covalent interactions in the gas phase.
Low Signal Intensity or Complete Signal Loss The peptide is not ionizing efficiently despite the pyridyl group.Optimize electrospray ionization (ESI) source parameters, such as spray voltage and gas flow. Ensure the pH of the mobile phase is appropriate to promote protonation.
The peptide is adsorbing to sample vials or chromatography components.[12]Use low-binding vials and tubing. Consider adding a small amount of an organic solvent like acetonitrile or a carrier protein to the sample to reduce non-specific binding.[12]
Inefficient recovery during sample preparation steps like desalting.[13]Evaluate the efficiency of your desalting protocol. Ensure the elution solvent is strong enough to recover the pyridyl-containing peptide from the C18 material.
Unexpected or Unidentifiable Peaks in the Spectrum In-source fragmentation of the peptide.Reduce the cone voltage or other source parameters that can induce fragmentation.
Presence of contaminants or degradation products.Review sample handling and storage procedures to minimize degradation. Run a blank to identify potential sources of contamination.
Formation of unexpected adducts.Analyze the mass difference between the unexpected peak and the expected peptide mass to identify the potential adduct (e.g., Na+, K+). Improve sample cleanup to remove salts.
Difficulty in Peptide Sequencing (MS/MS) Fragmentation is dominated by the loss of the pyridyl group or other specific fragments, leading to poor sequence coverage.[7]Optimize the collision energy to achieve a balance between fragmentation of the peptide backbone and the loss of the modification. Consider using alternative fragmentation techniques like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD), which can provide complementary fragmentation information.[6]
The fragmentation library does not account for the mass shift and fragmentation behavior of the pyridyl group.Manually inspect the MS/MS spectra for characteristic fragment ions. If using a database search engine, ensure the modification is correctly defined, including its mass and potential neutral losses.

Experimental Protocols

General Sample Preparation for LC-MS/MS Analysis of Pyridyl-Containing Peptides

This protocol outlines a general workflow for preparing pyridyl-containing peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Solubilization:

  • Dissolve the peptide sample in a solvent compatible with reverse-phase chromatography, typically 0.1% formic acid in water.
  • For hydrophobic peptides, a small percentage of organic solvent (e.g., 5-10% acetonitrile) can be added to aid dissolution.

2. Desalting and Concentration (if necessary):

  • If the sample contains a high concentration of salts or other non-volatile components, use a C18 ZipTip or a similar solid-phase extraction (SPE) method for cleanup.
  • Binding: Acidify the sample with 0.1% trifluoroacetic acid (TFA) and load it onto the equilibrated C18 material.
  • Washing: Wash the C18 material with 0.1% TFA in water to remove salts.
  • Elution: Elute the peptide with a solution of 50-70% acetonitrile and 0.1% formic acid.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Use a C18 analytical column suitable for peptide separations.
  • Employ a gradient of increasing acetonitrile in water, both containing 0.1% formic acid, to elute the peptides.
  • Mass Spectrometry:
  • Acquire data in positive ion mode.
  • Set the mass spectrometer to perform data-dependent acquisition (DDA), where the most intense precursor ions in a full MS scan are selected for fragmentation in MS/MS scans.
  • Optimize source parameters (e.g., spray voltage, capillary temperature) for optimal peptide ionization.
  • Optimize collision energy for effective peptide fragmentation.

Visualizations

Logical Workflow for Troubleshooting Deconvolution Issues

Deconvolution_Troubleshooting start Start: Deconvolution Problem check_raw 1. Inspect Raw Spectrum start->check_raw is_complex Is spectrum complex? (high charge states, noise) check_raw->is_complex adjust_params 2. Adjust Deconvolution Parameters (charge range, S/N threshold) is_complex->adjust_params Yes check_chrom 3. Check Chromatography is_complex->check_chrom No adjust_params->check_chrom is_coeluting Co-elution observed? check_chrom->is_coeluting optimize_lc 4. Optimize LC Method (gradient, column) is_coeluting->optimize_lc Yes check_adducts 5. Investigate Adducts is_coeluting->check_adducts No optimize_lc->check_adducts has_adducts Adducts present? check_adducts->has_adducts optimize_prep 6. Optimize Sample Prep (desalting) has_adducts->optimize_prep Yes success Successful Deconvolution has_adducts->success No optimize_prep->success

A troubleshooting workflow for deconvolution problems.

Experimental Workflow for Pyridyl-Peptide Analysis

Experimental_Workflow sample Pyridyl-Peptide Sample solubilize 1. Solubilization (0.1% Formic Acid) sample->solubilize desalt 2. Desalting (C18 SPE) (if needed) solubilize->desalt lc 3. LC Separation (C18 column, gradient) desalt->lc ms 4. Mass Spectrometry (Positive ESI, Full MS) lc->ms msms 5. Tandem MS (MS/MS) (Data-Dependent Acquisition) ms->msms deconv 6. Deconvolution msms->deconv analysis 7. Data Analysis (Sequencing, Identification) deconv->analysis

References

Technical Support Center: Optimizing Cleavage Cocktails for Peptides with 3-(4-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cleavage cocktails for peptides containing the non-natural amino acid 3-(4-Pyridyl)-L-alanine (4-Pal).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing this compound?

A1: The primary consideration for cleaving peptides containing this compound is the potential for side reactions involving the pyridine ring. Although the pyridyl group is generally stable to standard trifluoroacetic acid (TFA) cleavage conditions, its basic nitrogen atom can, in theory, be susceptible to alkylation by carbocations generated from protecting groups if not adequately scavenged.

Q2: Is a special cleavage cocktail required for peptides with this compound?

A2: Not necessarily. Standard robust cleavage cocktails are often sufficient. A study has shown that a para-pyridine auxiliary-peptide bond was stable during TFA cleavage.[1] This suggests that the pyridyl group is not highly reactive under these conditions. However, the choice of cocktail should be made carefully, considering the other amino acids in the sequence, especially those with sensitive side chains like Tryptophan (Trp), Cysteine (Cys), and Methionine (Met).

Q3: What are the most common scavengers used in cleavage cocktails?

A3: Scavengers are crucial for trapping reactive carbocations generated during cleavage, thus preventing side reactions.[2] Common scavengers and their functions are:

  • Triisopropylsilane (TIS): A general and effective scavenger for trityl and t-butyl cations.

  • Water (H₂O): Suppresses t-butylation of tryptophan.

  • 1,2-Ethanedithiol (EDT): A reducing agent that protects Cysteine and Methionine from oxidation and scavenges trityl groups.[3]

  • Thioanisole: Helps to prevent alkylation of Trp and Met and can accelerate the deprotection of Arginine's Pmc/Pbf group.

  • Phenol: A scavenger for various carbocations.

Q4: Can the pyridine nitrogen of this compound become protonated during TFA cleavage?

A4: Yes, under the strongly acidic conditions of TFA cleavage, the basic nitrogen of the pyridine ring will be protonated. This is a reversible reaction and generally does not interfere with the cleavage process itself. The protonated state may even offer some protection against electrophilic attack.

Troubleshooting Guides

This section addresses specific issues that may arise during the cleavage of peptides containing this compound.

Problem 1: Low yield of the desired peptide.
Potential Cause Suggested Solution
Incomplete Cleavage: The peptide is not fully cleaved from the resin.Extend the cleavage reaction time (e.g., from 2 hours to 4 hours). Ensure a sufficient volume of cleavage cocktail is used (typically 10 mL per gram of resin).
Peptide Aggregation: The peptide aggregates and precipitates with the resin.Use a stronger cleavage cocktail or add a small amount of a chaotropic agent like guanidine hydrochloride to the cleavage mixture.
Peptide Adsorption: The peptide adsorbs to the precipitated resin.After the initial filtration, wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Problem 2: Presence of unexpected impurities in the crude peptide.
Potential Cause Suggested Solution
Alkylation of Sensitive Residues: Other sensitive residues (Trp, Met, Cys, Tyr) in the peptide are modified by carbocations.Use a more robust scavenger cocktail. "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a highly effective option for preventing a wide range of side reactions.[3]
Oxidation of Sensitive Residues: Cysteine or Methionine residues are oxidized.Ensure the cleavage cocktail contains a reducing scavenger like 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT).
Modification of the Pyridyl Group: (Theoretical) Alkylation of the pyridine nitrogen.While less common, ensuring a high concentration of effective scavengers like TIS and using a cocktail with water can help mitigate this potential issue.

Data Presentation: Comparison of Standard Cleavage Cocktails

The following table summarizes common cleavage cocktails and their suitability for peptides containing sensitive residues, which can be adapted for sequences with this compound.

Cleavage Cocktail Composition (v/v/w) Primary Application Notes
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose, for peptides without highly sensitive residues.May not be sufficient for peptides rich in Trp, Met, or Cys.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues (Trp, Met, Cys, Tyr).Highly effective at suppressing a wide range of side reactions.[3]
"Odorless" Cocktail (Reagent B) 88% TFA, 5% Phenol, 5% H₂O, 2% TISAlternative to thiol-containing cocktails to avoid strong odors.Will not prevent the oxidation of Methionine.[4]

Experimental Protocols

Protocol 1: General Cleavage Protocol for Peptides with this compound

This protocol is a starting point and can be optimized based on the specific peptide sequence.

  • Resin Preparation:

    • Place the dried peptide-resin (0.1 mmol scale) in a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and shrink the resin.

    • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare 10 mL of the cleavage cocktail. For a robust, general-purpose cocktail, use TFA/TIS/H₂O/EDT (94:1:2.5:2.5 v/v/v/v).

    • Cool the cleavage cocktail on an ice bath for 10 minutes.

  • Cleavage Reaction:

    • Add the cold cleavage cocktail to the dried resin.

    • Allow the mixture to stand at room temperature with occasional swirling for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin from the cleavage mixture into a cold centrifuge tube containing diethyl ether (approx. 40 mL).

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and add it to the ether.

    • A white precipitate of the crude peptide should form.

  • Washing and Drying:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (3 x 30 mL) to remove scavengers and residual TFA.

    • Dry the peptide pellet under a stream of nitrogen.

Visualizations

General Workflow for Peptide Cleavage and Deprotection

G A Dried Peptide-Resin B Add Cleavage Cocktail (e.g., TFA/Scavengers) A->B C Incubate at Room Temperature (2-3 hours) B->C D Filter to Remove Resin C->D E Precipitate Peptide in Cold Ether D->E F Centrifuge and Decant Ether E->F G Wash Peptide with Cold Ether F->G H Dry Crude Peptide G->H

Caption: General workflow for solid-phase peptide cleavage and deprotection.

Troubleshooting Logic for Cleavage Optimization

G Start Crude Peptide Analysis (HPLC/MS) Problem Problem Identified? Start->Problem LowYield Low Yield? Problem->LowYield Yes Impurities Unexpected Impurities? Problem->Impurities Yes Success Cleavage Successful Problem->Success No IncompleteCleavage Incomplete Cleavage? LowYield->IncompleteCleavage Yes Alkylation Alkylation of Sensitive Residues? Impurities->Alkylation Yes IncreaseTime Increase Cleavage Time IncompleteCleavage->IncreaseTime Yes UseRobustCocktail Use More Robust Scavenger Cocktail (e.g., Reagent K) Alkylation->UseRobustCocktail Yes

Caption: Decision tree for troubleshooting common peptide cleavage issues.

References

Technical Support Center: Troubleshooting Fmoc-3-(4-Pyridyl)-L-alanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the incorporation of Fmoc-3-(4-Pyridyl)-L-alanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-3-(4-pyridyl)-L-alanine considered a "difficult" amino acid to couple?

A1: The primary challenge arises from steric hindrance. The bulky pyridyl side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation. This can lead to incomplete reactions and the formation of deletion sequences.

Q2: What are the most common side reactions observed with Fmoc-3-(4-pyridyl)-L-alanine?

A2: While not extensively documented as being prone to unique side reactions, general side reactions associated with Fmoc-SPPS can be exacerbated. These include:

  • Diketopiperazine formation: Particularly if the subsequent amino acid is proline or another sterically unhindered residue.

  • Racemization: The use of strong bases or prolonged activation times can increase the risk of epimerization.[1]

  • Premature Fmoc group cleavage: Can occur during slow coupling reactions, though the Fmoc group is generally less labile towards the primary amine of the incoming amino acid.[2]

Q3: How can I monitor the completeness of the coupling reaction?

A3: The Kaiser test is a common qualitative method to detect the presence of unreacted primary amines on the resin. A positive result (blue or purple beads) indicates an incomplete coupling. For quantitative analysis, a small sample of the peptide can be cleaved from the resin and analyzed by HPLC and mass spectrometry to identify any deletion sequences.

Q4: Is double coupling always necessary for Fmoc-3-(4-pyridyl)-L-alanine?

A4: While not always mandatory, double coupling is a highly recommended strategy to ensure the highest possible yield and minimize the formation of deletion sequences, especially when synthesizing long or complex peptides.[3]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency / Incomplete Reaction

Symptoms:

  • Positive Kaiser test after the coupling step.

  • Presence of deletion sequences in the final peptide, as identified by HPLC/MS.

Potential Causes & Solutions:

CauseRecommended Solution
Insufficiently Potent Coupling Reagent Standard carbodiimide reagents like DCC or DIC may be ineffective. Switch to a more potent uronium/aminium salt (e.g., HATU, HBTU, HCTU) or a phosphonium salt (e.g., PyBOP, PyAOP).[4] These reagents form highly reactive esters that can overcome the steric barrier.
Suboptimal Solvent Poor solvation of the peptide-resin can lead to aggregation and hinder the reaction. Consider switching from DMF to NMP, which has superior solvating properties. For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP may be beneficial.
Inadequate Reaction Time Steric hindrance slows down the reaction rate. Increase the coupling time from the standard 1-2 hours to several hours or even overnight.
Insufficient Reagent Equivalents Increase the equivalents of the Fmoc-amino acid and coupling reagents (e.g., from 3 to 5 equivalents relative to the resin loading).[3]
Issue 2: Racemization

Symptoms:

  • Presence of diastereomeric impurities in the final peptide, as observed by HPLC.

Potential Causes & Solutions:

CauseRecommended Solution
Prolonged Pre-activation Reduce the pre-activation time of the amino acid before adding it to the resin.
Strong Base Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, especially when using uronium/aminium salt coupling reagents.[1]
High Reaction Temperature Avoid elevated temperatures unless necessary. If using microwave synthesis, optimize for the shortest possible time to achieve complete coupling.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids, which can be extrapolated for Fmoc-3-(4-pyridyl)-L-alanine.

Coupling Reagent ClassExample(s)Relative ReactivityRacemization RiskNotes
CarbodiimidesDIC, DCCModerateModerate to HighOften require an additive like HOBt or OxymaPure to suppress racemization.[5] Generally less effective for sterically hindered couplings.
Uronium/Aminium SaltsHATU, HBTU, HCTUVery HighLow to ModerateHighly effective for hindered amino acids. HATU is generally considered one of the most potent.[4]
Phosphonium SaltsPyBOP, PyAOPHighLowVery effective and generally associated with lower levels of racemization compared to uronium salts.

Experimental Protocols

Protocol 1: Standard Coupling using HATU
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-(4-pyridyl)-L-alanine (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Coupling: Add DIPEA (6 equivalents) to the activation mixture and immediately add the solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive, proceed to a second coupling (double coupling) by repeating steps 3 and 4 with fresh reagents.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Difficult Sequences
  • Follow steps 1-4 of Protocol 1.

  • After the initial 2-hour coupling, drain the reaction vessel.

  • Wash the resin with DMF (3 x).

  • Repeat the coupling step by preparing a fresh activation mixture (as in step 3 of Protocol 1) and adding it to the resin for another 2 hours.

  • Perform a Kaiser test to confirm the completion of the coupling.

  • Wash the resin as described in step 6 of Protocol 1.

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin prepare_aa Prepare Activation Mixture: Fmoc-3-(4-pyridyl)-L-alanine + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) in DMF start->prepare_aa coupling Coupling Reaction (e.g., 2 hours at RT) prepare_aa->coupling kaiser_test Kaiser Test coupling->kaiser_test double_coupling Perform Double Coupling (Repeat Activation and Coupling) kaiser_test->double_coupling Positive wash Wash Resin with DMF kaiser_test->wash Negative troubleshoot Troubleshoot: - Change coupling reagent - Increase reaction time - Change solvent kaiser_test->troubleshoot Persistent Positive double_coupling->kaiser_test next_cycle Proceed to Next Deprotection/Coupling Cycle wash->next_cycle

Caption: Troubleshooting workflow for difficult Fmoc-3-(4-pyridyl)-L-alanine couplings.

signaling_pathway cluster_activation Activation Step cluster_coupling Coupling Step fmoc_aa Fmoc-3-(4-pyridyl)-L-alanine (Carboxylic Acid) activated_ester Activated OAt-Ester Intermediate fmoc_aa->activated_ester + coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_ester + Base peptide_bond New Peptide Bond Formation activated_ester->peptide_bond Nucleophilic Attack resin Peptide-Resin (N-terminal Amine) resin->peptide_bond +

Caption: Simplified reaction pathway for HATU-mediated coupling.

References

Validation & Comparative

Positional Isomerism in Pyridylalanine: A Guide to Conformational Influence in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-natural amino acids is a cornerstone of modern peptide design and drug discovery, allowing for the fine-tuning of structural and functional properties. Among these, pyridylalanines, which substitute the phenyl ring of phenylalanine with a nitrogen-containing pyridine ring, are of significant interest for enhancing hydrophilicity and introducing specific molecular interactions. This guide provides a comparative analysis of two common positional isomers, 3-(4-Pyridyl)-L-alanine (4-Pal) and 3-(2-Pyridyl)-L-alanine (2-Pal), focusing on their distinct effects on peptide conformation.

The key difference between these two isomers lies in the position of the nitrogen atom within the pyridyl ring—at the para-position for 4-Pal and the ortho-position for 2-Pal. This seemingly subtle change has significant implications for the steric and electronic environment of the amino acid side chain, which in turn influences the secondary structure of the peptide backbone. A recent study has confirmed that the position of the pyridyl heteroatom directly influences the dominant secondary structure of polypeptides.[1]

Comparative Analysis of Conformational Propensities

The distinct positioning of the nitrogen atom in 2-Pal versus 4-Pal leads to different conformational behaviors. The ortho-position in 2-Pal places the nitrogen in close proximity to the peptide backbone, potentially leading to greater steric hindrance and a more restricted range of allowed dihedral angles (φ/ψ) compared to the less hindered para-isomer, 4-Pal. These steric constraints, combined with differences in hydrogen bonding capacity and electrostatic interactions, can favor different secondary structures.

FeatureThis compound (4-Pal)3-(2-Pyridyl)-L-alanine (2-Pal)Rationale
Nitrogen Position para (4-position)ortho (2-position)Defines the isomer and its steric/electronic properties.
Steric Hindrance LowerHigherThe nitrogen at the 2-position is closer to the peptide backbone, restricting rotation around the Cα-Cβ bond.
Hydrogen Bonding Nitrogen is a more accessible H-bond acceptor.Nitrogen's H-bond acceptor capability may be sterically shielded by the backbone.Proximity to the backbone can influence interactions with other residues or solvent.
Secondary Structure May favor more extended or flexible conformations.May induce specific turn-like structures or disrupt helical formations due to steric clashes.The positional isomerism has been shown to be a determining factor in the resulting secondary structure of the polypeptide.[1]
Ramachandran Plot Likely to have a broader range of allowed φ/ψ angles, similar to Phenylalanine.Expected to have more restricted allowed regions in the Ramachandran plot due to steric constraints.Steric hindrance limits the possible backbone dihedral angles.[2][3]

Experimental Protocols for Conformational Analysis

Determining the precise conformational impact of incorporating 2-Pal or 4-Pal requires rigorous experimental analysis. The two primary techniques for this are Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Circular Dichroism (CD) Spectroscopy Protocol

CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide in solution.[4] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, with characteristic spectra for α-helices, β-sheets, and random coils.[5]

  • Sample Preparation :

    • Ensure the peptide is at least 95% pure as determined by HPLC and mass spectrometry.[6]

    • Dissolve the peptide in a buffer that is transparent in the far-UV region (190-250 nm), such as a 10 mM phosphate buffer at the desired pH.[4] Avoid optically active buffers.[5]

    • Determine the precise concentration of the peptide. This is a critical step for accurate data analysis.[6] A typical concentration is around 100 µM.[7]

    • Prepare a matched buffer blank solution (the buffer without the peptide).[8]

  • Data Acquisition :

    • Use a high-transparency quartz cuvette with a defined path length (e.g., 1 mm).[5][8]

    • Record a baseline spectrum of the buffer blank under the same conditions as the sample.

    • Record the CD spectrum of the peptide solution, typically from 260 nm down to 190 nm.[4]

    • Acquire multiple scans (e.g., three) for both the blank and the sample to improve the signal-to-noise ratio.

  • Data Processing and Analysis :

    • Subtract the averaged buffer spectrum from the averaged peptide spectrum.[8]

    • Convert the raw data (typically in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula:

      • MRE (deg·cm²·dmol⁻¹) = (Observed CD (mdeg)) / (10 * n * l * C)

      • Where: n is the number of amino acid residues, l is the path length in cm, and C is the molar concentration of the peptide.

    • Analyze the resulting MRE spectrum. Characteristic minima at ~222 nm and ~208 nm indicate α-helical content, while a minimum around 218 nm is characteristic of β-sheet structures.[4] Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides atomic-resolution information, allowing for the detailed determination of the three-dimensional structure and dynamics of a peptide in solution.[9]

  • Sample Preparation :

    • A higher concentration of a highly pure peptide (1-2 mg in ~0.5 mL) is typically required, often in the range of 0.5-1.0 mM.[8][10]

    • Dissolve the peptide in a deuterated solvent (e.g., 90% H₂O/10% D₂O) with an appropriate buffer. D₂O provides the lock signal for the spectrometer.[10]

    • Add a known concentration of an internal standard (e.g., DSS or TSPA) for chemical shift referencing.

  • Data Acquisition :

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments on a high-field NMR spectrometer.

    • 1D ¹H Spectrum : To check for sample purity, aggregation, and overall folding.

    • TOCSY (Total Correlation Spectroscopy) : To identify protons within the same amino acid spin system.

    • COSY (Correlation Spectroscopy) : To identify scalar-coupled protons, particularly for assigning side-chain protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. This is the primary experiment for determining 3D structure.[11]

  • Data Processing and Analysis :

    • Resonance Assignment : Process the 2D spectra and sequentially assign all proton resonances to their respective amino acids in the peptide sequence.

    • Restraint Generation :

      • Integrate the cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.

      • Measure coupling constants (e.g., ³J(HNHα)) from high-resolution 1D or 2D spectra to derive dihedral angle (φ) restraints.

    • Structure Calculation : Use a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

    • Structure Validation : Evaluate the quality of the calculated structural ensemble using tools like Ramachandran plot analysis to ensure that the φ and ψ angles are in energetically favorable regions.[3]

Visualizing the Conformational Impact and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and processes involved in this comparative analysis.

cluster_0 Structural Isomerism cluster_1 Physicochemical Properties cluster_2 Conformational Parameters cluster_3 Peptide Structure Isomer Positional Isomer (2-Pal vs. 4-Pal) Sterics Steric Hindrance Isomer->Sterics influences Electronics Electrostatics & H-Bonding Isomer->Electronics influences Dihedrals Dihedral Angles (φ/ψ) Sterics->Dihedrals restricts Electronics->Dihedrals guides Secondary Secondary Structure (α-helix, β-sheet) Dihedrals->Secondary determines Conformation Final Peptide Conformation Secondary->Conformation defines

Caption: Logical flow from isomer structure to peptide conformation.

Start Peptide Synthesis with 2-Pal or 4-Pal Purification HPLC Purification & Mass Spec Verification Start->Purification CD_Spec Circular Dichroism Spectroscopy Purification->CD_Spec NMR_Spec NMR Spectroscopy (1D, 2D TOCSY, NOESY) Purification->NMR_Spec CD_Analysis Secondary Structure Estimation (% α, β) CD_Spec->CD_Analysis NMR_Analysis Resonance Assignment & NOE Restraint Generation NMR_Spec->NMR_Analysis Conclusion Comparative Conformational Analysis CD_Analysis->Conclusion Structure_Calc 3D Structure Calculation & Validation NMR_Analysis->Structure_Calc Structure_Calc->Conclusion

Caption: Experimental workflow for peptide conformational analysis.

References

A Comparative Analysis of 3-(4-Pyridyl)-L-alanine and 3-(3-Pyridyl)-L-alanine in Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of two positional isomers of pyridylalanine: 3-(4-Pyridyl)-L-alanine and 3-(3-Pyridyl)-L-alanine. The comparative data presented herein is derived from a study where these non-natural amino acids were incorporated into a somatostatin receptor subtype 2 (SST2) antagonist. This analysis is intended to inform researchers on the potential implications of pyridyl position on receptor interaction, a critical consideration in rational drug design and peptide-based therapeutics.

Introduction

This compound and 3-(3-Pyridyl)-L-alanine are structural isomers, differing only in the position of the nitrogen atom within the pyridine ring. This subtle structural variation can significantly influence the electronic distribution, polarity, and steric hindrance of the molecule, thereby impacting its interaction with biological targets such as receptors. Understanding these differences is crucial for optimizing ligand-receptor binding and subsequent biological activity.

Quantitative Comparison of Receptor Binding Affinity

A study investigating novel somatostatin antagonists provides a direct comparison of the binding affinities of peptides incorporating this compound (4-Pal) and 3-(3-Pyridyl)-L-alanine (3-Pal). The data, obtained through saturation binding assays with radiolabeled ligands, demonstrates a clear trend in binding affinity to the somatostatin receptor subtype 2 (SST2).

CompoundTarget ReceptorBinding Affinity (KD) in nM
DOTA-[4Pal3]-LM3SST20.11 ± 0.01
DOTA-[3Pal3]-LM3SST20.15 ± 0.01

Data sourced from a study on radiolabeled somatostatin antagonists.[1]

The results indicate that the peptide analog containing this compound exhibits a higher binding affinity (lower KD value) for the SST2 receptor compared to the analog with 3-(3-Pyridyl)-L-alanine.[1] This suggests that the positioning of the nitrogen atom at the 4-position of the pyridine ring is more favorable for interaction with the binding pocket of the SST2 receptor within this specific peptide context.

Experimental Protocols

The binding affinity data was determined using a saturation binding assay. Below is a generalized protocol for such an assay targeting the SST2 receptor.

Saturation Binding Assay for SST2 Receptor

Objective: To determine the dissociation constant (KD) and the maximum number of binding sites (Bmax) of a radioligand to the SST2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the SST2 receptor (e.g., HEK-SST2 cells).

  • Radioligand (e.g., [177Lu]Lu-DOTA-[X-Pal3]-LM3).

  • Unlabeled competitor for non-specific binding determination (e.g., high concentration of the non-radiolabeled peptide).

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well filter plates.

  • Vacuum manifold.

  • Scintillation counter.

Procedure:

  • To the wells of a 96-well filter plate, add a fixed amount of cell membrane preparation (typically 10-20 µg of protein).

  • For total binding, add increasing concentrations of the radioligand in the assay buffer.

  • For non-specific binding, add increasing concentrations of the radioligand along with a saturating concentration of the unlabeled competitor.

  • Incubate the plates at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Analyze the data using non-linear regression to determine the KD and Bmax values.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow of a saturation binding assay and a simplified signaling pathway for the SST2 receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes SST2-expressing Cell Membranes incubation Incubation (Membranes + Radioligand +/- Competitor) membranes->incubation radioligand Radioligand Solutions (Increasing Concentrations) radioligand->incubation competitor Unlabeled Competitor (for Non-Specific Binding) competitor->incubation filtration Rapid Filtration (Separation of Bound/Free Ligand) incubation->filtration washing Washing (Removal of Unbound Ligand) filtration->washing counting Scintillation Counting (Quantify Bound Radioactivity) washing->counting calculation Calculate Specific Binding counting->calculation analysis Non-linear Regression (Determine KD and Bmax) calculation->analysis sst2_signaling ligand Somatostatin Analog receptor SST2 Receptor (GPCR) ligand->receptor Binding g_protein Gi/o Protein receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion pka Protein Kinase A camp->pka Activation response Inhibition of Hormone Secretion pka->response Cellular Response

References

Unlocking Peptide Potential: A Comparative Guide to the Hydrophilicity of Pyridylalanine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, optimizing peptide solubility and pharmacokinetic properties is a critical challenge. The incorporation of non-natural amino acids is a key strategy to enhance these characteristics. This guide provides a detailed comparison of the hydrophilicity of three pyridylalanine (Pal) isomers—2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal)—when incorporated into peptides, supported by experimental data and detailed methodologies.

The position of the nitrogen atom in the pyridine ring of pyridylalanine significantly influences the overall hydrophilicity of a peptide. Understanding these differences allows for the rational design of peptide-based therapeutics with improved aqueous solubility and potentially altered biological activity.

Comparative Analysis of Hydrophilicity

Experimental evidence, primarily from reversed-phase high-performance liquid chromatography (RP-HPLC), demonstrates a clear trend in the hydrophilicity imparted by the three pyridylalanine isomers. A key method for quantifying hydrophobicity is the determination of the distribution coefficient (logD), where a lower logD value indicates greater hydrophilicity.

A study by Tisato et al. (2022) on radiolabeled somatostatin antagonists provides a direct comparison of the hydrophilicity of peptides substituted with the three pyridylalanine isomers. Their findings indicate the following order of increasing hydrophilicity: 2-pyridylalanine < 3-pyridylalanine < 4-pyridylalanine.

IsomerStructureRelative HydrophilicityLogD Value
2-Pyridylalanine (2-Pal)Least Hydrophilic-2.3 ± 0.1
3-Pyridylalanine (3-Pal)Moderately Hydrophilic-2.5 ± 0.1
4-Pyridylalanine (4-Pal)Most Hydrophilic-2.6 ± 0.1
Table 1: Comparison of Hydrophilicity of Pyridylalanine Isomers in a Somatostatin Analog Peptide. Data sourced from Tisato et al. (2022).

This trend can be attributed to the electronic properties and the potential for hydrogen bonding conferred by the nitrogen atom's position within the pyridine ring. The para position of the nitrogen in 4-Pal allows for the most effective electronic delocalization and interaction with the aqueous mobile phase, leading to the highest hydrophilicity.

Experimental Protocols

The determination of peptide hydrophilicity is routinely performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The retention time of a peptide on a hydrophobic stationary phase is inversely proportional to its hydrophilicity. The following is a representative protocol for such an analysis.

Objective: To determine the relative hydrophilicity of peptides containing different pyridylalanine isomers by RP-HPLC.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Peptide samples dissolved in Mobile Phase A

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a constant flow rate (e.g., 1 mL/min) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject a standard volume (e.g., 20 µL) of the dissolved peptide sample onto the column.

  • Gradient Elution: Elute the peptides using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be:

    • 5% to 65% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution of the peptides by detecting the absorbance at 220 nm.

  • Data Analysis: The retention time for each peptide is recorded. A shorter retention time indicates greater hydrophilicity. For a more quantitative measure, the retention times can be used to calculate logD values by correlating them with the retention times of compounds with known logD values.

Visualizing the Workflow and Relationships

To clarify the experimental process and the observed trend in hydrophilicity, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis with Pyridylalanine Isomers Dissolution Dissolution in Mobile Phase A Peptide_Synthesis->Dissolution Injection Sample Injection Dissolution->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection (220 nm) Separation->Detection Retention_Time Record Retention Time Detection->Retention_Time Hydrophilicity_Determination Determine Relative Hydrophilicity Retention_Time->Hydrophilicity_Determination

Experimental workflow for determining peptide hydrophilicity.

hydrophilicity_comparison cluster_isomers Pyridylalanine Isomers Title Relative Hydrophilicity of Pyridylalanine Isomers Pal2 2-Pyridylalanine Least Least Hydrophilic Pal2->Least Pal3 3-Pyridylalanine Moderate Moderately Hydrophilic Pal3->Moderate Pal4 4-Pyridylalanine Most Most Hydrophilic Pal4->Most

Relationship between pyridylalanine isomers and hydrophilicity.

Comparative Guide to the Biological Activity of Peptides with 3-(4-Pyridyl)-L-alanine Substitution

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the enhancement of therapeutic properties such as potency, selectivity, and metabolic stability. Among these, 3-(4-Pyridyl)-L-alanine (4-Pal), an aromatic amino acid featuring a pyridine ring, has emerged as a valuable building block.[1] Its unique electronic properties and hydrogen bonding capacity can significantly alter the physicochemical and biological characteristics of peptides compared to natural aromatic amino acids like phenylalanine.[2] This guide provides a comparative analysis of peptides substituted with this compound and its isomers, supported by experimental data and detailed protocols.

Case Study 1: Gonadotropin-Releasing Hormone (GnRH) Antagonists

The substitution of amino acids in Gonadotropin-Releasing Hormone (GnRH) analogs with pyridyl-alanine (Pal) derivatives has been explored to create more potent antagonists. These antagonists are crucial in managing hormone-dependent diseases. The data below compares a parent GnRH antagonist, Degarelix, with analogs where the native residue at position 3 is replaced by a pyridyl-alanine derivative.

Data Presentation: In Vitro Activity of GnRH Antagonists

The following table summarizes the in vitro potency of Degarelix analogs modified at position 3 with D- and L-isomers of 3-(2-methoxy-5-pyridyl)-alanine (2-OMe-5Pal). Potency is measured by the half-maximal inhibitory concentration (IC50) against the human GnRH receptor.

CompoundModification at Position 3In Vitro Potency (IC50, nM)
Analog 7 D-3-(2-methoxy-5-pyridyl)-alanine5.22[3]
Analog 8 L-3-(2-methoxy-5-pyridyl)-alanine36.95[3]

Lower IC50 values indicate higher potency.

Analysis: The data clearly demonstrates the stereochemical sensitivity of the GnRH receptor. The substitution with the D-isomer of the pyridyl-alanine derivative (Analog 7) resulted in a potent antagonist, whereas the L-isomer (Analog 8) led to a significant loss of potency.[3] This highlights the critical role of side-chain orientation in receptor binding.

Experimental Protocols

In Vitro GnRH Receptor Binding Assay: The ability of the synthetic GnRH analogs to antagonize the human GnRH receptor was determined using a competitive binding assay. The general steps are as follows:

  • Cell Culture: A cell line stably expressing the human GnRH receptor (e.g., HEK293 or COS-7 cells) is cultured under standard conditions.

  • Membrane Preparation: Cell membranes are harvested, homogenized, and centrifuged to isolate a membrane fraction rich in GnRH receptors.

  • Competitive Binding: A constant concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor analogs.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The IC50 value is calculated by non-linear regression analysis of the competition binding curves. This value represents the concentration of the analog required to inhibit 50% of the specific binding of the radioligand.

Visualization: GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway.

GnRH_Pathway cluster_membrane Cell Membrane GnRH_R GnRH Receptor Gq Gαq Protein GnRH_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates GnRH_Antagonist GnRH Antagonist (e.g., Analog 7) GnRH_Antagonist->GnRH_R Blocks Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (LH/FSH Synthesis & Secretion) Ca_Release->Downstream PKC->Downstream

Caption: GnRH antagonist blocks the Gq-coupled receptor signaling cascade.

Case Study 2: Glucagon Analogs

Native glucagon is a peptide hormone critical for regulating blood glucose. However, its therapeutic use is hampered by poor solubility and stability in aqueous solutions. The substitution of natural aromatic amino acids with pyridyl-alanine has been shown to improve these biophysical properties while maintaining biological function.

Data Presentation: Properties of Glucagon Analogs

This table provides a qualitative comparison between native glucagon and an analog incorporating 3- and 4-pyridyl-alanine (Pal).

PropertyNative GlucagonPal-Substituted Glucagon AnalogReference
Aqueous Solubility (neutral pH) PoorEnhanced[2][4]
Physical Stability (Aggregation) Prone to aggregationReduced aggregation[2]
In Vivo Biological Activity ActiveComparable pharmacology[2][4]

Analysis: The incorporation of pyridyl-alanine serves as a successful strategy to overcome the major biophysical limitations of glucagon.[4] The pyridine ring enhances hydrophilicity compared to a standard phenyl ring, leading to improved solubility and stability without compromising the peptide's ability to interact with its receptor and elicit a biological response.[2]

Experimental Protocols

1. Aqueous Solubility Assessment:

  • Sample Preparation: Lyophilized peptide is reconstituted in a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) to a target concentration.

  • Equilibration: The solution is gently agitated at a controlled temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: The solution is centrifuged at high speed to pellet any insoluble material.

  • Quantification: The concentration of the peptide remaining in the supernatant is determined using a quantitative method like reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at a characteristic wavelength (e.g., 214 nm or 280 nm).

2. In Vivo Pharmacology (Insulin-Induced Hypoglycemia Assay in Rats):

  • Animal Model: Male rats are fasted to ensure stable baseline blood glucose levels.

  • Induction of Hypoglycemia: A dose of insulin is administered to induce a controlled state of hypoglycemia.

  • Peptide Administration: Once hypoglycemia is established, the test article (Pal-substituted glucagon analog) or control (native glucagon or vehicle) is administered subcutaneously.

  • Blood Glucose Monitoring: Blood samples are collected at regular intervals (e.g., 0, 15, 30, 60, 120 minutes) post-dose.

  • Analysis: Blood glucose levels are measured, and the ability of the peptide analog to counteract the insulin-induced hypoglycemia is compared to that of native glucagon.

Visualization: Glucagon Receptor Signaling Pathway

The glucagon receptor signals through the Gαs pathway to increase intracellular cyclic AMP (cAMP).

Glucagon_Pathway cluster_membrane Cell Membrane Glucagon_R Glucagon Receptor Gs Gαs Protein Glucagon_R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts Glucagon_Analog Glucagon Analog (Pal-Substituted) Glucagon_Analog->Glucagon_R Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (Glycogenolysis, Gluconeogenesis) PKA->Downstream Phosphorylates

Caption: Glucagon analog activates the Gs-coupled receptor signaling cascade.

General Experimental & Synthesis Workflow

The development and evaluation of these peptide analogs follow a structured workflow from chemical synthesis to biological characterization.

Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) with Pal-aa Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (Mass Spec, HPLC Purity) Purification->Characterization Solubility Solubility & Stability Assessment Characterization->Solubility InVitro In Vitro Assays (e.g., Receptor Binding) Characterization->InVitro Solubility->InVitro InVivo In Vivo Assays (e.g., Rat Models) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR

Caption: Workflow for synthesis and evaluation of pyridyl-alanine peptides.

References

A Comparative Guide to the Structural Analysis of 4-Pyridylalanine-Containing Peptides by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 4-pyridylalanine (4-Pya), an aromatic amino acid containing a pyridine ring, offers unique properties due to its potential for hydrogen bonding, metal coordination, and altered electrostatic interactions compared to its natural counterparts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of these modified peptides in solution. This guide provides a comparative overview of the NMR-based structural analysis of a model 4-Pya-containing peptide versus a native peptide, supported by illustrative experimental data and detailed protocols.

Introduction to 4-Pyridylalanine in Peptide Chemistry

4-Pyridylalanine is a structural analog of Phenylalanine (Phe) where a nitrogen atom replaces a C-H group in the aromatic ring. This substitution introduces a hydrogen bond acceptor and a potential coordination site for metal ions, which can significantly influence the peptide's conformational preferences and its interactions with biological targets. Understanding these structural perturbations at an atomic level is crucial for the rational design of peptide-based therapeutics.

Comparative Structural Analysis: A Case Study

To illustrate the impact of 4-Pya incorporation, we present a comparative analysis of two hypothetical decapeptides:

  • Native Peptide (NP): Ac-Gly-Ala-Val-Leu-Ile-Phe -Ala-Lys-Gly-NH₂

  • 4-Pya Peptide (4-PyaP): Ac-Gly-Ala-Val-Leu-Ile-4-Pya -Ala-Lys-Gly-NH₂

We will examine their structural characteristics in an aqueous solution using NMR data. For the purpose of this guide, we will assume the native peptide adopts a predominantly α-helical conformation, a common secondary structure motif.

Data Presentation: NMR Chemical Shift Comparison

The ¹H chemical shifts of backbone amide (NH) and α-protons (Hα) are sensitive indicators of the local secondary structure. In an α-helix, Hα protons are typically shifted downfield, while in an extended or β-sheet conformation, they are shifted upfield relative to their random coil values. The following table summarizes the illustrative ¹H chemical shifts for our model peptides.

ResidueNative Peptide (NP) ¹H Chemical Shifts (ppm)4-Pya Peptide (4-PyaP) ¹H Chemical Shifts (ppm)
NH
Gly¹8.503.95
Ala²8.254.35
Val³8.104.20
Leu⁴8.054.38
Ile⁵7.954.25
Phe⁶8.304.65
4-Pya⁶--
Ala⁷8.154.30
Lys⁸7.904.28
Gly⁹8.403.98

Note: This data is illustrative and based on typical chemical shift values for helical peptides.

The downfield shift of the Hα proton of 4-Pya⁶ in 4-PyaP (4.75 ppm) compared to Phe⁶ in NP (4.65 ppm) suggests that the introduction of the pyridyl ring may slightly alter the local magnetic environment, potentially due to the ring current effect of the pyridine ring.

Data Presentation: Nuclear Overhauser Effect (NOE) Connectivity

The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure of a peptide. The pattern of NOE connectivities is a hallmark of specific secondary structures. For an α-helix, characteristic short- and medium-range NOEs are observed.

NOE TypeDescriptionExpected for α-helixObserved in NP (Illustrative)Observed in 4-PyaP (Illustrative)
dαN(i, i+1) Hα(i) to NH(i+1)StrongStrong for all residuesStrong for all residues
dNN(i, i+1) NH(i) to NH(i+1)MediumMedium for residues 2-8Medium for residues 2-8
dαβ(i, i+3) Hα(i) to Hβ(i+3)MediumObserved between Val³-Phe⁶, Leu⁴-Ala⁷Observed between Val³-4-Pya⁶, Leu⁴-Ala⁷
dαN(i, i+3) Hα(i) to NH(i+3)MediumObserved between Val³-Phe⁶, Leu⁴-Ala⁷Observed between Val³-4-Pya⁶, Leu⁴-Ala⁷

Note: This data is illustrative and represents typical NOE patterns for a helical peptide.

The observation of medium-range NOEs, such as dαβ(i, i+3) and dαN(i, i+3), in both peptides is a strong indicator of a helical conformation. The presence of these NOEs involving the 4-Pya residue in 4-PyaP suggests that the overall helical fold is maintained upon this substitution.

Data Presentation: ³J(HN-Hα) Coupling Constants

The three-bond scalar coupling constant between the amide proton and the α-proton, ³J(HN-Hα), is related to the backbone dihedral angle φ through the Karplus equation. For α-helical structures, this value is typically small (< 6 Hz), while for β-sheet structures, it is larger (> 8 Hz).

ResidueNative Peptide (NP) ³J(HN-Hα) (Hz)4-Pya Peptide (4-PyaP) ³J(HN-Hα) (Hz)
Ala²4.54.6
Val³4.24.3
Leu⁴4.04.1
Ile⁵4.34.4
Phe⁶4.8-
4-Pya⁶-5.0
Ala⁷4.64.7
Lys⁸5.05.1

Note: This data is illustrative and based on typical coupling constants for helical peptides.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of NMR studies. Below are the key experimental protocols for the structural analysis of 4-Pya containing peptides.

Peptide Synthesis and Sample Preparation
  • Peptide Synthesis: Both the native and 4-Pya containing peptides are synthesized using standard solid-phase peptide synthesis (SPPS) on a Rink amide resin. Fmoc-protected amino acids, including Fmoc-4-pyridylalanine, are used.

  • Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: A 1-2 mM sample of the purified peptide is dissolved in 90% H₂O/10% D₂O at a pH of 5.0. 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is added as an internal reference for chemical shifts.

NMR Data Acquisition

All NMR experiments are performed on a 600 MHz spectrometer equipped with a cryoprobe.

  • 1D ¹H NMR: A simple 1D ¹H spectrum is acquired to check for sample purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): A TOCSY experiment with a mixing time of 80 ms is recorded to identify the spin systems of the individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment with a mixing time of 200 ms is acquired to obtain through-space proton-proton distance constraints.

  • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled samples, an HSQC spectrum is recorded to resolve the backbone amide signals.

  • ³J(HN-Hα) Coupling Constant Measurement: These are typically measured from high-resolution 1D ¹H spectra or from specialized 2D experiments like DQF-COSY.

NMR Data Processing and Structure Calculation
  • Data Processing: NMR data is processed using software such as TopSpin or NMRPipe.

  • Resonance Assignment: The TOCSY and NOESY spectra are used to sequentially assign the ¹H resonances to their respective amino acids in the peptide sequence.

  • Constraint Generation: NOE cross-peaks are integrated and converted into upper distance limits. Dihedral angle restraints are derived from the measured ³J(HN-Hα) coupling constants.

  • Structure Calculation: The three-dimensional structure of the peptide is calculated using molecular dynamics and simulated annealing protocols with software like CYANA or Xplor-NIH, incorporating the experimental NMR restraints.

Mandatory Visualization

Experimental Workflow for NMR Structural Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation peptide_synthesis Peptide Synthesis purification Purification (HPLC) peptide_synthesis->purification nmr_sample NMR Sample Preparation purification->nmr_sample tocsy 2D TOCSY nmr_sample->tocsy noesy 2D NOESY nmr_sample->noesy dqf_cosy DQF-COSY nmr_sample->dqf_cosy assignment Resonance Assignment tocsy->assignment noesy->assignment constraints Generate Constraints (Distances & Dihedrals) dqf_cosy->constraints assignment->constraints calculation Structure Calculation constraints->calculation structure 3D Structure Ensemble calculation->structure

Caption: Workflow for determining peptide structure by NMR.

Logical Relationship of NMR Data to Peptide Structure

data_to_structure cluster_data Experimental NMR Data cluster_interpretation Structural Interpretation cluster_structure Final Structure chemical_shifts ¹H Chemical Shifts (δ) secondary_structure Secondary Structure (α-helix, β-sheet) chemical_shifts->secondary_structure noes NOE Intensities distances Inter-proton Distances noes->distances j_couplings ³J(HN-Hα) Coupling Constants dihedral_angles Backbone Dihedral Angles (φ) j_couplings->dihedral_angles three_d_structure 3D Peptide Structure secondary_structure->three_d_structure distances->three_d_structure dihedral_angles->three_d_structure

Caption: From NMR data to 3D peptide structure.

Conclusion

The structural analysis of peptides containing 4-pyridylalanine by NMR spectroscopy provides invaluable insights into the conformational consequences of this unnatural amino acid substitution. As illustrated in our comparative case study, key NMR parameters such as chemical shifts, NOE patterns, and coupling constants can effectively define the secondary structure and overall fold of 4-Pya-containing peptides. While the introduction of 4-Pya may induce subtle local changes, the overall conformation of a well-structured peptide is often preserved. The detailed experimental protocols and data analysis workflows presented here serve as a guide for researchers aiming to characterize the structure-activity relationships of novel peptide therapeutics incorporating 4-pyridylalanine and other unnatural amino acids.

Unveiling Conformational Shifts: A Comparative Guide to Circular Dichroism Studies of Peptides with 3-(4-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational impact of incorporating unnatural amino acids into peptides is paramount for designing novel therapeutics with enhanced properties. This guide provides a comparative analysis of the secondary structure of peptides containing the synthetic amino acid 3-(4-Pyridyl)-L-alanine, with a focus on circular dichroism (CD) spectroscopy data. By examining a glucagon analogue, we highlight the structural changes induced by this modification compared to its native counterpart.

Impact of this compound on Peptide Secondary Structure: A Case Study with a Glucagon Analogue

The incorporation of this compound (4-Pal) into peptides can significantly influence their three-dimensional structure, often leading to enhanced biophysical properties such as increased solubility and stability. A notable example is the glucagon analogue, desHis1Pro4Glu9(Lys12PAL)-glucagon, where the introduction of 4-Pal has been shown to modulate its secondary structure.

Circular dichroism (CD) spectroscopy, a powerful technique for studying peptide conformation in solution, reveals a distinct increase in α-helical content for the 4-Pal-containing glucagon analogue compared to native glucagon, particularly in the presence of trifluoroethanol (TFE), a solvent known to promote helical structures.

Comparative Analysis of Secondary Structure

While precise quantitative data for the 4-Pal-containing analogue is not publicly available, visual inspection of the CD spectra allows for a qualitative comparison. Furthermore, quantitative analysis of native glucagon provides a baseline for understanding the degree of conformational change.

PeptidePredominant Secondary Structureα-Helix Content (%)β-Strand Content (%)Turn Content (%)Unordered Content (%)
Native Glucagon Unordered/Random Coil14 - 1617 - 1914 - 1553 - 54[1][2]
desHis1Pro4Glu9(Lys12PAL)-glucagon Increased α-helicity in TFEData not availableData not availableData not availableData not available

Note: The secondary structure content for native glucagon was determined in a solution of 12 mg/mL glycerin at pH 2.0 and 20°C.

Visually, the CD spectrum of desHis1Pro4Glu9(Lys12PAL)-glucagon exhibits more pronounced negative bands at approximately 208 nm and 222 nm, characteristic of α-helical structures, when compared to the spectrum of native glucagon under similar conditions. This suggests a significant shift from a predominantly random coil conformation towards a more ordered α-helical structure upon the incorporation of this compound.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation and replication of CD spectroscopy results. The following protocol is a standard method for the analysis of glucagon and its analogues.

Circular Dichroism (CD) Spectroscopy of Glucagon Analogues

1. Sample Preparation:

  • Peptide Concentration: 0.25 mg/mL.[1]

  • Solvent/Buffer: A diluent containing 12 mg/mL of glycerin, with the pH adjusted to 2.0.[1] For studies investigating conformational changes, varying concentrations of trifluoroethanol (TFE) can be added to the buffer.

  • Sample Preparation: Reconstitute 1 mL of the peptide solution with 3 mL of the diluent in a vial.[1] Use freshly prepared samples for analysis.[1]

2. Instrumentation:

  • Spectropolarimeter: A Jasco J-815 spectropolarimeter or equivalent, equipped with a Peltier-type cell holder for temperature control.[3]

  • Cuvette: A quartz cuvette with a path length of 0.1 cm.[3]

3. Data Acquisition:

  • Wavelength Range: 185 - 260 nm.[1] The spectra may be truncated to 200 - 260 nm to remove noise in the lower wavelength region.[1][3]

  • Temperature: 20 °C.[1][3]

  • Scanning Speed: 5 nm/min.[3]

  • Bandwidth: 1 nm.[3]

4. Data Analysis:

  • Data Smoothing: Smooth the measured CD spectra using a mean window of 25 data points.[3]

  • Secondary Structure Deconvolution: Utilize a deconvolution program such as CDPro, applying a soluble protein CD database (e.g., SP37A) and the CONTIN fit algorithm to calculate the percentage of α-helix, β-strand, turn, and unordered structures.[3]

Logical Workflow for Peptide Conformational Analysis

The process of evaluating the conformational impact of incorporating an unnatural amino acid like this compound into a peptide follows a logical workflow, from synthesis to detailed structural analysis.

G Workflow for Conformational Analysis of Modified Peptides cluster_synthesis Peptide Synthesis & Purification cluster_analysis Biophysical Analysis Peptide_Design Peptide Design (e.g., Glucagon Analogue) Incorporate_Pal Incorporate this compound Peptide_Design->Incorporate_Pal SPPS Solid-Phase Peptide Synthesis Incorporate_Pal->SPPS Purification Purification & Characterization (HPLC, Mass Spectrometry) SPPS->Purification Sample_Prep Sample Preparation for CD Purification->Sample_Prep CD_Spectroscopy Circular Dichroism Spectroscopy Sample_Prep->CD_Spectroscopy Data_Processing Data Processing & Analysis CD_Spectroscopy->Data_Processing Structure_Comparison Secondary Structure Comparison (Modified vs. Native) Data_Processing->Structure_Comparison

Caption: Workflow for the synthesis and conformational analysis of peptides containing this compound.

Signaling Pathway Context: Glucagon and its Analogues

Glucagon and its analogues exert their physiological effects by binding to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR). The conformational state of the peptide is critical for effective receptor binding and subsequent activation of downstream signaling pathways. Alterations in secondary structure, such as the increased α-helicity observed with this compound substitution, can impact the affinity and efficacy of the peptide, thereby modulating its biological activity.

G Simplified Glucagon Receptor Signaling Pathway Glucagon_Analogue Glucagon or Analogue (with 4-Pal) GCGR Glucagon Receptor (GPCR) Glucagon_Analogue->GCGR Binding G_Protein G Protein (Gs) GCGR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses (e.g., Glycogenolysis) PKA->Downstream Phosphorylation

Caption: Simplified signaling cascade initiated by the binding of glucagon or its analogues to the glucagon receptor.

References

A Comparative Guide to Peptide-Protein Interactions: An Isothermal Titration Calorimetry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of peptide binding to two distinct protein domains—the PSD-95 PDZ3 domain and the Fyn SH3 domain—elucidated through Isothermal Titration Calorimetry (ITC). This guide presents supporting experimental data, detailed methodologies, and visual representations of the underlying biological and experimental frameworks.

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions. This allows for the determination of key thermodynamic parameters, including the dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS), as well as the stoichiometry (n) of the binding event. By providing a complete thermodynamic profile, ITC offers deep insights into the driving forces behind molecular recognition.

This guide focuses on two well-characterized peptide-protein interaction systems:

  • PSD-95 PDZ3 Domain: The Postsynaptic Density protein 95 (PSD-95) is a critical scaffolding protein at the postsynaptic density of excitatory synapses. Its third PDZ domain (PDZ3) is known to bind to the C-terminal motifs of various synaptic proteins, playing a crucial role in the assembly and regulation of receptor and signaling complexes.

  • Fyn SH3 Domain: Fyn is a member of the Src family of non-receptor tyrosine kinases involved in a multitude of cellular signaling pathways. Its Src Homology 3 (SH3) domain recognizes and binds to proline-rich motifs in its substrate proteins, thereby mediating protein-protein interactions that are vital for signal transduction.

By comparing the ITC data for peptide binding to these two distinct domains, we can appreciate the diversity in binding thermodynamics and the molecular principles governing these specific interactions.

Data Presentation: Thermodynamic Parameters of Peptide Binding

The following tables summarize the quantitative data obtained from ITC experiments for the binding of various peptides to the PSD-95 PDZ3 domain and the Fyn SH3 domain.

Table 1: Thermodynamic Parameters for Peptide Binding to PSD-95 PDZ3 Domain
Peptide SequenceKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)Reference
YKQTSV (CRIPT)1.0-10.01.90.80
NYKQTSV (CRIPT)3.6-8.61.20.98
KKETAV1.5-9.81.80.99
KKETEV4.5-5.81.51.0 (Assumed)[1]
KNYKQTSVN/AN/AN/AN/A[1]
KNYKETSVN/AN/AN/AN/A[1]

N/A: Data not available in the cited source.

Table 2: Thermodynamic Parameters for Peptide Binding to Fyn SH3 Domain
Peptide SequenceKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)Reference
VSLARRPLPPLP44-15.46.41.0 (Assumed)[2][3]
Tau fragment 151-372~20N/AN/AN/A[4]
Tau fragment 151-243~25N/AN/AN/A[4]

Note: The thermodynamic values for the Fyn SH3 interaction are derived from data at 30°C.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of ITC data. Below are representative experimental protocols for the ITC analysis of peptide binding to the PSD-95 PDZ3 and Fyn SH3 domains.

ITC Protocol for PSD-95 PDZ3 - Peptide Interaction

This protocol is based on the study of peptide binding to the third PDZ domain of PSD-95.[1]

  • Sample Preparation:

    • The PSD-95 PDZ3 protein was expressed as a GST-fusion protein and subsequently purified, with the GST tag being removed by thrombin cleavage.

    • The final purified PDZ3 protein was dialyzed extensively against the ITC buffer (20 mM MES, pH 6.0, 10 mM NaCl).

    • Peptides were synthesized and purified by HPLC, and their concentrations were determined by amino acid analysis. Peptides were dissolved in the same ITC buffer as the protein. The pH of the peptide solution was adjusted to match the protein solution to within 0.02 pH units.

  • ITC Experiment:

    • All ITC experiments were performed on a MicroCal VP-ITC microcalorimeter.

    • The sample cell (volume ~1.4 mL) was filled with the PSD-95 PDZ3 solution at a concentration ranging from 80 to 240 µM.

    • The injection syringe (250 µL) was loaded with the peptide solution at a concentration ranging from 1.8 to 4.0 mM.

    • The experiment was conducted at 25°C.

    • The titration consisted of an initial 1-2 µL injection (discarded from data analysis) followed by 25-30 injections of 5 or 10 µL at 180-second intervals.

    • The stirring speed was maintained at 270 rpm.

  • Data Analysis:

    • The raw data were integrated to obtain the heat change per injection.

    • The resulting binding isotherm was fitted to a one-site binding model using the Origin software (MicroCal) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

    • The Gibbs free energy (ΔG) and entropy change (ΔS) were calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

ITC Protocol for Fyn SH3 - Peptide Interaction

This protocol is a generalized representation based on common practices for studying SH3 domain interactions.[2][3]

  • Sample Preparation:

    • The Fyn SH3 domain was expressed and purified to homogeneity.

    • Both the Fyn SH3 protein and the proline-rich peptide were dialyzed against the same buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Accurate concentration determination of both protein and peptide is critical and was performed using a reliable method such as UV absorbance at 280 nm for the protein (using a calculated extinction coefficient) and amino acid analysis for the peptide.

  • ITC Experiment:

    • A high-sensitivity isothermal titration calorimeter was used for the measurements.

    • The sample cell was loaded with the Fyn SH3 domain at a concentration of approximately 50-100 µM.

    • The injection syringe was filled with the peptide ligand at a concentration 10-20 fold higher than the protein concentration (e.g., 0.5-2 mM).

    • Experiments were performed at a constant temperature, for instance, 30°C.

    • The titration sequence involved a series of small injections (e.g., 5-10 µL) of the peptide solution into the protein solution until saturation was reached.

  • Data Analysis:

    • The heat of dilution for the peptide was determined in a separate experiment by injecting the peptide into the buffer alone and was subtracted from the binding data.

    • The corrected data were analyzed using a suitable binding model (typically a single-site model) to extract the thermodynamic parameters (Kd, ΔH, n).

    • The Gibbs free energy and entropy were calculated from the determined values.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the biological context of the studied interactions and the general workflow of an ITC experiment.

PSD95_Signaling_Pathway cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor PSD95 PSD-95 NMDA_R->PSD95 AMPA_R AMPA Receptor AMPA_R->PSD95 Neuroligin Neuroligin Neuroligin->PSD95 C-terminal peptide binding CaMKII CaMKII PSD95->CaMKII SynGAP SynGAP PSD95->SynGAP Actin Actin Cytoskeleton PSD95->Actin Fyn_SH3_Signaling_Pathway cluster_fyn Fyn Domains RTK Receptor Tyrosine Kinase (RTK) Fyn Fyn Kinase RTK->Fyn Activation SH3 SH3 Domain SH2 SH2 Domain Kinase Kinase Domain Adapter Adapter Protein (e.g., Grb2) Fyn->Adapter Substrate Substrate Protein (Proline-rich motif) SH3->Substrate Binding Downstream Downstream Signaling (e.g., Ras-MAPK pathway) Adapter->Downstream Substrate->Downstream ITC_Experimental_Workflow cluster_prep Sample Preparation cluster_itc ITC Measurement cluster_analysis Data Analysis Protein_Prep Purify & Dialyze Protein (in Cell) Load_Sample Load Protein into Sample Cell Protein_Prep->Load_Sample Peptide_Prep Synthesize & Dissolve Peptide (in Syringe) Load_Titrant Load Peptide into Injection Syringe Peptide_Prep->Load_Titrant Titration Perform Titration (Inject Peptide into Protein) Load_Sample->Titration Load_Titrant->Titration Raw_Data Record Heat Flow Titration->Raw_Data Integration Integrate Raw Data (Heat per Injection) Raw_Data->Integration Fitting Fit to Binding Model Integration->Fitting Results Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fitting->Results

References

Enhancing Peptide Stability: A Comparative Analysis of Peptides Incorporating 3-(4-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, peptide stability is a critical parameter influencing therapeutic efficacy. The incorporation of non-natural amino acids is a key strategy to overcome the inherent limitations of native peptides, such as susceptibility to proteolytic degradation. This guide provides a comparative overview of the in vitro and in vivo stability of peptides containing the unnatural amino acid 3-(4-Pyridyl)-L-alanine (4-Pal).

The substitution of natural aromatic amino acids with 4-Pal has been explored as a means to enhance the biophysical properties of peptides, including solubility and stability[1][2]. The pyridine ring of 4-Pal offers a unique combination of aromaticity and hydrophilicity, which can influence peptide conformation and interaction with metabolic enzymes[1][2]. While direct quantitative comparative studies on the stability of 4-Pal-containing peptides versus their native counterparts are limited in publicly available literature, existing research provides valuable qualitative insights and a strong theoretical foundation for the expected benefits.

In Vitro Stability Comparison

In vitro stability assays are crucial for the initial screening of peptide candidates. These assays typically involve incubating the peptide in plasma or serum and monitoring its degradation over time. The primary advantage of incorporating 4-Pal is its potential to hinder recognition by proteases that typically cleave at sites containing natural aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp)[3][4][5].

Table 1: Illustrative In Vitro Plasma Stability of a Hypothetical Peptide and its 4-Pal Analogue

Peptide VariantHalf-life (t½) in Human Plasma (hours)Primary Degradation Products
Native Peptide (with Phe)~ 2Fragments resulting from cleavage at Phe residue
Modified Peptide (with 4-Pal)> 8Reduced or altered degradation fragments

Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual values are peptide-specific and require experimental determination.

In Vivo Stability and Pharmacokinetics

In vivo stability is a more complex measure, influenced not only by enzymatic degradation but also by factors such as renal clearance and distribution[6]. The modification of peptides with unnatural amino acids like 4-Pal can impact their pharmacokinetic profiles[5]. While specific pharmacokinetic data for 4-Pal containing peptides compared to their direct native analogues are scarce, the principles of peptide drug design suggest potential advantages. A longer plasma half-life, as suggested by enhanced in vitro stability, would be a significant benefit, potentially leading to less frequent dosing regimens.

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters

ParameterNative Peptide (with Phe)Modified Peptide (with 4-Pal)
Elimination Half-life (t½)ShortPotentially Longer
Clearance (CL)HighPotentially Lower
Volume of Distribution (Vd)SmallPotentially Similar
Bioavailability (Oral)Very LowLikely Very Low (unless further modified)

Note: This table presents a hypothetical comparison based on the expected outcomes of increased proteolytic stability. Actual pharmacokinetic profiles require in vivo studies.

Experimental Protocols

Accurate assessment of peptide stability is paramount. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of a peptide in plasma.

Materials:

  • Test peptide and control peptide

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

  • Pre-warm human plasma to 37°C.

  • Spike the test peptide into the plasma at a final concentration of 10-100 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately add the aliquot to a tube containing an equal volume of quenching solution to precipitate plasma proteins and stop enzymatic reactions.

  • Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide by a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining against time to determine the half-life (t½).

Proteolytic Degradation Assay with Specific Enzymes

Objective: To assess the stability of a peptide against specific proteases.

Materials:

  • Test peptide and control peptide

  • Specific protease (e.g., trypsin, chymotrypsin)

  • Appropriate enzyme buffer

  • Quenching solution

  • HPLC or LC-MS/MS system

Procedure:

  • Dissolve the test peptide and control peptide in the appropriate enzyme buffer.

  • Add the specific protease to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (usually 37°C).

  • At various time points, withdraw aliquots and stop the reaction using a suitable quenching agent (e.g., acid or a specific inhibitor).

  • Analyze the samples by HPLC to quantify the disappearance of the parent peptide.

  • (Optional) Use LC-MS/MS to identify the degradation products and determine the cleavage sites.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for in vitro stability testing and the logical relationship of how 4-Pal can enhance proteolytic resistance.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Peptide Peptide Stock (4-Pal vs. Native) Incubate Incubate at 37°C Peptide->Incubate Plasma Human Plasma Plasma->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction & Precipitate Proteins Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze Data Calculate Half-life (t½) Analyze->Data

Workflow for the In Vitro Plasma Stability Assay.

proteolytic_resistance cluster_native Native Peptide cluster_modified 4-Pal Modified Peptide Native_Peptide Peptide with Phe/Tyr Binding_Native Enzyme-Substrate Complex Formation Native_Peptide->Binding_Native Protease_Native Protease Protease_Native->Binding_Native Cleavage Proteolytic Cleavage Binding_Native->Cleavage Degradation_Products Degradation Products Cleavage->Degradation_Products Modified_Peptide Peptide with 4-Pal Binding_Modified Hindered Binding Modified_Peptide->Binding_Modified Protease_Modified Protease Protease_Modified->Binding_Modified Stability Enhanced Stability Binding_Modified->Stability

Mechanism of 4-Pal Mediated Proteolytic Resistance.

References

Fluorescence Quenching Assays: A Comparative Guide to Utilizing 3-(4-Pyridyl)-L-alanine Residues and Other Quenching Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescence quenching assays are a cornerstone in biochemical and pharmaceutical research, offering a sensitive method to probe molecular interactions, conformational changes in proteins, and binding affinities. While intrinsic protein fluorescence, primarily from tryptophan residues, is commonly exploited, the incorporation of unnatural amino acids as potential quenchers opens new avenues for assay design. This guide provides a comparative overview of fluorescence quenching assays, with a special focus on the potential application of 3-(4-Pyridyl)-L-alanine in comparison to established quenching amino acids.

Introduction to Fluorescence Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule.[1] This phenomenon can occur through two primary mechanisms:

  • Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative energy transfer.

  • Static Quenching: The quencher forms a non-fluorescent ground-state complex with the fluorophore.

In the context of protein science, the intrinsic fluorescence of tryptophan can be quenched upon the binding of a ligand or a conformational change that brings a quenching moiety into proximity.[2][3][4][5][6] This principle is widely used to determine binding affinities (dissociation constant, Kd).

Established Amino Acid Quenchers

Several natural amino acids are known to quench the fluorescence of other fluorophores, including the intrinsic fluorescence of tryptophan. The most well-documented of these are:

  • Tryptophan (Trp): Can self-quench or quench other fluorophores. It is a strong quencher.[7]

  • Tyrosine (Tyr): A known quencher of various fluorophores.[7]

  • Histidine (His): Demonstrates quenching capabilities.[7]

  • Methionine (Met): Also identified as a fluorescent quencher.[7]

The quenching efficiency of these amino acids is a critical consideration in the design and interpretation of fluorescence-based assays.

This compound as a Potential Quencher

This compound is a non-natural amino acid that has found applications in peptide synthesis and pharmaceutical development.[8] While direct, extensive literature on its use as a designated quencher in fluorescence assays is sparse, compounds containing pyridine rings have been shown to be effective fluorescence quenchers.[9] Nicotinic acid, for instance, which also contains a pyridine ring, is a very strong quencher of pyranine fluorescence.[9] This suggests that the pyridine moiety in this compound could potentially quench the fluorescence of nearby fluorophores, such as tryptophan.

The proposed mechanism for quenching by pyridinic compounds often involves the formation of a hydrogen-bonding complex between the fluorophore and the quencher.[9]

Comparative Data of Potential Quenching Residues

The following table summarizes the properties of established quenching amino acids and the inferred properties of this compound as a potential quencher.

Amino AcidTypeKnown Quenching AbilityPotential Quenching MechanismKey Characteristics
Tryptophan Natural, AromaticStrongStatic and DynamicIntrinsic fluorophore; can also act as a quencher.
Tyrosine Natural, AromaticModerate to StrongDynamic (Photoinduced Electron Transfer)Phenolic hydroxyl group is key to quenching.
Histidine Natural, HeterocyclicWeak to ModerateStatic and DynamicImidazole ring can participate in quenching.
Methionine NaturalWeakNot well-definedSulfur-containing side chain.
This compound Unnatural, HeterocyclicPotentialStatic (Hydrogen Bonding, Complex Formation)Pyridine ring suggests quenching capability similar to other pyridinic compounds.

Experimental Workflow and Protocols

The following section outlines a generalized experimental workflow for a tryptophan fluorescence quenching assay to determine the binding affinity of a ligand. This protocol can be adapted to investigate the quenching potential of an incorporated this compound residue.

Experimental Workflow Diagram

experimental_workflow General Workflow for Tryptophan Fluorescence Quenching Assay cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis prep_protein Prepare Protein Solution (with intrinsic Tryptophan) titrate Titrate Protein with Increasing Concentrations of Ligand prep_protein->titrate prep_ligand Prepare Ligand Stock Solution (potential quencher) prep_ligand->titrate measure Measure Tryptophan Fluorescence (Ex: 295 nm, Em: 310-500 nm) titrate->measure correct Correct for Inner Filter Effect measure->correct plot Plot Corrected Fluorescence vs. Ligand Concentration correct->plot fit Fit Data to a Binding Model (e.g., one-site binding) plot->fit calculate Calculate Dissociation Constant (Kd) fit->calculate

Caption: A generalized workflow for conducting a tryptophan fluorescence quenching assay.

Detailed Experimental Protocol

This protocol is adapted from established methods for measuring protein-ligand binding affinities using tryptophan fluorescence quenching.[2]

1. Materials and Reagents:

  • Purified protein containing at least one tryptophan residue.

  • Ligand of interest (e.g., a small molecule, peptide, or another protein). If testing this compound as a quencher, this would involve site-specific incorporation of the unnatural amino acid into one of the binding partners.

  • Buffer solution (e.g., phosphate-buffered saline, Tris-HCl) at a specific pH.

  • Spectrofluorometer.

  • Quartz cuvettes.

2. Sample Preparation:

  • Prepare a stock solution of the protein at a known concentration (e.g., 1-10 µM).

  • Prepare a concentrated stock solution of the ligand. The final concentration in the cuvette will be varied.

  • All solutions should be prepared in the same buffer and filtered or centrifuged to remove any aggregates.

3. Fluorescence Measurement:

  • Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.

  • Set the emission wavelength scan range from 310 nm to 500 nm.

  • Equilibrate the protein solution in the cuvette at the desired temperature.

  • Record the fluorescence spectrum of the protein alone.

  • Add small aliquots of the ligand stock solution to the protein solution in the cuvette, mixing thoroughly after each addition.

  • Record the fluorescence spectrum after each addition of the ligand.

4. Data Analysis:

  • Inner Filter Effect Correction: If the ligand absorbs light at the excitation or emission wavelengths, the observed fluorescence decrease may not be solely due to quenching. This "inner filter effect" must be corrected for. A common correction formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) where A_ex and A_em are the absorbances of the ligand at the excitation and emission wavelengths, respectively.

  • Binding Curve: Plot the corrected fluorescence intensity at the emission maximum against the total ligand concentration.

  • Determination of Kd: Fit the binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression to calculate the dissociation constant (Kd).

Signaling Pathway and Interaction Diagram

The following diagram illustrates the principle of fluorescence quenching upon ligand binding.

quenching_principle Principle of Tryptophan Fluorescence Quenching upon Ligand Binding cluster_unbound Unbound State cluster_bound Bound State protein_unbound Protein (with Tryptophan) protein_unbound->protein_unbound High Fluorescence protein_bound Protein-Ligand Complex protein_unbound->protein_bound Binding ligand_unbound Ligand (Quencher) ligand_unbound->protein_bound Binding protein_bound->protein_bound Low Fluorescence (Quenched)

Caption: The binding of a quencher ligand to a protein containing a tryptophan residue leads to a decrease in fluorescence intensity.

Conclusion

Fluorescence quenching assays are a powerful tool for studying molecular interactions. While natural amino acids like tryptophan, tyrosine, and histidine are established quenchers, the potential of unnatural amino acids such as this compound presents an exciting area for methodological development. Based on the known quenching properties of pyridinic compounds, this compound is a promising candidate for site-specific incorporation as a quencher in custom-designed fluorescence assays. The experimental protocols and comparative data provided in this guide offer a framework for researchers to explore these possibilities and to rigorously characterize the binding interactions central to their research and drug discovery efforts.

References

A Comparative Guide to Peptide Stability: 3-(4-Pyridyl)-L-alanine versus Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of therapeutically viable peptides is often challenged by their inherent susceptibility to enzymatic degradation, leading to poor metabolic stability and short in-vivo half-lives. A key strategy to overcome this hurdle is the incorporation of unnatural amino acids. This guide provides a comparative analysis of the stability of peptides containing the unnatural amino acid 3-(4-Pyridyl)-L-alanine versus the natural amino acid L-phenylalanine.

While direct head-to-head quantitative data for this compound and phenylalanine in the same peptide backbone is not extensively available in published literature, studies on glucagon analogues have shown that the incorporation of pyridyl-alanine can enhance aqueous solubility and stability.[1][2] This guide will, therefore, present a proposed comparative study, complete with detailed experimental protocols and illustrative data, to provide a framework for researchers to evaluate these two amino acids.

The Rationale for Enhanced Stability

The substitution of phenylalanine with this compound introduces a nitrogen atom into the aromatic side chain. This modification is hypothesized to enhance peptide stability through several mechanisms:

  • Altered Electronic Properties: The electron-withdrawing nature of the pyridine ring can influence the susceptibility of adjacent peptide bonds to enzymatic hydrolysis.

  • Increased Hydrophilicity: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially increasing the solubility and altering the interaction of the peptide with proteases.[2]

  • Modified Conformation: The introduction of the pyridyl group may induce subtle conformational changes in the peptide backbone, which could hinder recognition by proteolytic enzymes.

The following diagram illustrates the logical flow of how amino acid substitution can lead to improved peptide stability.

G cluster_0 Peptide Design Strategy cluster_1 Potential Mechanisms of Action cluster_2 Outcome A Native Peptide (containing Phenylalanine) B Substitution with This compound A->B Rational Design A->B C Modified Peptide B->C B->C D Altered Electronic Properties C->D C->D E Increased Hydrophilicity C->E C->E F Modified Peptide Conformation C->F C->F G Reduced Protease Recognition/Cleavage D->G D->G E->G E->G F->G F->G H Enhanced Peptide Stability (Increased Half-life) G->H G->H

Caption: Logical flow of stability enhancement.

Proposed Comparative Study: A Head-to-Head Evaluation

To objectively compare the impact of this compound and phenylalanine on peptide stability, a systematic study is proposed. This involves the synthesis of two analogous peptides and subjecting them to a battery of stability-indicating assays.

Model Peptides

A model pentapeptide, susceptible to degradation, will be used. The phenylalanine residue will be substituted with this compound in the analogue.

  • Peptide-Phe: Tyr-Gly-Gly-Phe -Leu

  • Peptide-4-Pal: Tyr-Gly-Gly-4-Pal -Leu

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the comparative stability study.

G cluster_0 Peptide Synthesis & Purification cluster_1 Stability Assays cluster_2 Analysis & Comparison A Solid-Phase Peptide Synthesis of Peptide-Phe & Peptide-4-Pal B RP-HPLC Purification A->B A->B C Mass Spectrometry Characterization B->C B->C D In Vitro Plasma Stability Assay C->D C->D E Forced Degradation Studies (pH, Oxidation, Temperature) C->E C->E F LC-MS Analysis of Intact Peptide D->F D->F E->F E->F G Half-life (t½) Calculation F->G F->G H Identification of Degradation Products F->H F->H I Comparative Data Analysis G->I G->I H->I H->I

Caption: Proposed experimental workflow.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical data from the proposed comparative study, illustrating the expected enhancement in stability with the incorporation of this compound.

Table 1: In Vitro Plasma Stability
PeptideHalf-life (t½) in Human Plasma (minutes)
Peptide-Phe45
Peptide-4-Pal180
Table 2: Forced Degradation Studies (% Peptide Remaining after 24 hours)
Stress ConditionPeptide-PhePeptide-4-Pal
pH 3.085%92%
pH 7.490%95%
pH 10.070%85%
3% H₂O₂65%80%
50°C75%88%

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of peptide stability.

In Vitro Plasma Stability Assay

Objective: To determine the half-life of a peptide in a biological matrix containing a complex mixture of endogenous proteases.

Materials:

  • Test peptides (Peptide-Phe and Peptide-4-Pal)

  • Human plasma (pooled, with anticoagulant, e.g., EDTA)

  • Quenching solution (e.g., 10% Trichloroacetic Acid in acetonitrile)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS system

Procedure:

  • Preparation: Thaw human plasma on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates.

  • Incubation: Pre-warm the plasma to 37°C. Spike the test peptide into the plasma to a final concentration of 10 µM.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately quench the enzymatic activity by adding the aliquot to an equal volume of ice-cold quenching solution.

  • Protein Precipitation: Vortex the samples and incubate at -20°C for 20 minutes to precipitate plasma proteins.

  • Clarification: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze by LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Forced Degradation Studies

Objective: To assess the intrinsic stability of the peptides under various stress conditions, identifying potential degradation pathways.

Materials:

  • Test peptides (Peptide-Phe and Peptide-4-Pal)

  • Buffers of varying pH (e.g., 0.1 M HCl for pH 1.2, phosphate buffer for pH 7.4, borate buffer for pH 10.0)

  • Hydrogen peroxide (H₂O₂) solution

  • Temperature-controlled incubator/oven

  • Photostability chamber

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of each peptide in an appropriate solvent (e.g., water or a buffer).

  • Stress Conditions:

    • pH Stress: Incubate peptide solutions at a final concentration of 1 mg/mL in buffers of different pH at a specified temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

    • Oxidative Stress: Treat peptide solutions with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Stress: Incubate peptide solutions (in a stable buffer, e.g., pH 7.4) at an elevated temperature (e.g., 50°C) for a defined period.

  • Sample Analysis: At the end of the incubation period, quench any reactions if necessary and analyze the samples by LC-MS.

  • Data Analysis:

    • Quantify the percentage of the intact peptide remaining.

    • Identify major degradation products by mass spectrometry to elucidate degradation pathways.

The following diagram illustrates the major degradation pathways that can be investigated through forced degradation studies.

G cluster_0 Degradation Pathways A Intact Peptide B Hydrolysis (Asp-X, Peptide Bonds) A->B pH, Temp A->B C Oxidation (Met, Cys, Trp) A->C Oxidizing Agents A->C D Deamidation (Asn, Gln) A->D pH, Temp A->D E Racemization A->E pH, Temp A->E F Aggregation A->F Conc, Temp A->F

Caption: Major peptide degradation pathways.

Conclusion

The incorporation of this compound in place of phenylalanine is a promising strategy for enhancing the stability of therapeutic peptides. The proposed comparative study provides a robust framework for quantifying the stability benefits and understanding the degradation pathways of peptides containing this unnatural amino acid. The expected outcome is that peptides containing this compound will exhibit significantly longer plasma half-lives and greater resistance to forced degradation, making it a valuable tool in the design of more stable and effective peptide-based drugs.

References

The Influence of 3-(4-Pyridyl)-L-alanine on Peptide Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptides is a powerful strategy to enhance their structural stability, biological activity, and pharmacokinetic properties. Among these, 3-(4-Pyridyl)-L-alanine, an analogue of phenylalanine, offers unique characteristics due to its pyridyl moiety. This guide provides a comprehensive comparison of the impact of this compound on peptide secondary structure, supported by experimental data and detailed protocols.

The introduction of this compound into a peptide sequence can significantly alter its conformational preferences. The pyridine ring, with its nitrogen atom, introduces a hydrogen bond acceptor and a potential site for metal coordination, which can influence local and global secondary structure. This modification can lead to enhanced aqueous solubility and stability of peptides.[1][2] For instance, in glucagon analogues, the substitution with 3- and 4-pyridyl-alanine has been shown to improve biophysical characteristics.[1][2]

Comparative Analysis of Secondary Structure

To quantitatively assess the impact of this compound on peptide secondary structure, we have compiled data from studies on model peptides. The following table compares the helical content of a well-characterized alanine-based peptide with its analogue containing a this compound substitution. The data is primarily derived from Circular Dichroism (CD) spectroscopy, a key technique for rapidly evaluating peptide secondary structure.[3][4][5]

Peptide SequenceSecondary Structure Content (%)Reference
α-Helix β-Sheet
Ac-(Ala)7-NH235<5
Ac-Ala-Ala-Ala-(this compound)-Ala-Ala-Ala-NH245<5

Note: The data in this table is a representative example based on typical observations and is intended for illustrative purposes. Actual results will vary depending on the peptide sequence and experimental conditions.

The observed increase in helicity in the presence of this compound can be attributed to favorable side-chain interactions and the potential for the pyridyl nitrogen to act as a hydrogen bond acceptor, stabilizing the helical turn.

Experimental Protocols

Accurate determination of peptide secondary structure requires meticulous experimental execution. Below are detailed protocols for Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Molecular Dynamics (MD) Simulations, with special considerations for peptides containing this compound.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about the peptide backbone conformation.[3][6][7]

Sample Preparation:

  • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should be transparent in the far-UV region (190-250 nm).

  • Determine the peptide concentration accurately using UV absorbance at 280 nm (if other aromatic residues are present) or by quantitative amino acid analysis. For peptides containing only this compound as the chromophore, absorbance at 257 nm can be used.

  • The final peptide concentration for CD measurements should be in the range of 10-50 µM.

Data Acquisition:

  • Use a quartz cuvette with a path length of 0.1 cm.

  • Record CD spectra from 260 nm to 190 nm at a controlled temperature (e.g., 25 °C).

  • Acquire spectra with a bandwidth of 1 nm, a step size of 1 nm, and a response time of 1 s.

  • Average at least three scans to improve the signal-to-noise ratio.

  • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

Data Analysis:

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

  • Estimate the percentage of secondary structure elements (α-helix, β-sheet, random coil) using deconvolution algorithms such as K2D3 or DichroWeb.[4]

Considerations for this compound: The pyridyl ring has an absorbance in the far-UV region which might interfere with the peptide backbone signal. It is crucial to use appropriate blank subtraction and deconvolution algorithms that can account for aromatic side-chain contributions.[7] The pH of the solution can affect the protonation state of the pyridyl nitrogen, potentially influencing its interaction and the overall peptide conformation. It is advisable to perform CD measurements at different pH values to assess this effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level, including backbone and side-chain conformations.[8][9][10][11]

Sample Preparation: [9]

  • Dissolve the peptide to a concentration of 0.5-5 mM in a suitable solvent (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent).

  • Adjust the pH of the sample to the desired value. The pH is critical as it can affect the chemical shifts of protons near the pyridyl nitrogen.

  • Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).

Data Acquisition:

  • Acquire a series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer.[8]

  • TOCSY experiments are used to identify the spin systems of the amino acid residues.

  • NOESY experiments provide information about through-space proximities between protons, which is crucial for determining the 3D structure.

Data Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the proton resonances to specific amino acids in the peptide sequence.

  • Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using software like CYANA or Xplor-NIH.

Considerations for this compound: The aromatic protons of the pyridyl ring will have distinct chemical shifts that can be used as probes for its local environment. The chemical shifts of the backbone and side-chain protons adjacent to the this compound residue can provide insights into its conformational preferences and interactions.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the conformational dynamics and stability of peptides in different environments.[12][13][14][15][16]

Simulation Setup:

  • Build the initial 3D structure of the peptide with and without the this compound substitution. This can be done using peptide building tools in software like PyMOL or Chimera.

  • Choose an appropriate force field (e.g., AMBER, CHARMM) that has parameters for the non-natural amino acid. If parameters are not available, they may need to be generated.

  • Solvate the peptide in a box of water molecules and add counter-ions to neutralize the system.

Simulation Protocol:

  • Minimize the energy of the system to remove any steric clashes.

  • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble).

  • Run the production simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space of the peptide.

Data Analysis:

  • Analyze the trajectory to determine the evolution of secondary structure elements over time. This can be done using tools like DSSP or STRIDE.

  • Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the peptide.

  • Analyze the hydrogen bonding patterns and side-chain interactions to understand the forces driving the observed secondary structure.

Visualizing Experimental Workflows and Structural Impact

To clarify the experimental and logical processes involved in this research, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation peptide_synthesis Solid-Phase Peptide Synthesis hplc HPLC Purification peptide_synthesis->hplc mass_spec Mass Spectrometry Verification hplc->mass_spec cd Circular Dichroism mass_spec->cd nmr NMR Spectroscopy mass_spec->nmr md MD Simulations mass_spec->md secondary_structure Secondary Structure % cd->secondary_structure conformational_ensemble 3D Conformational Ensemble nmr->conformational_ensemble dynamics Conformational Dynamics md->dynamics secondary_structure->conformational_ensemble conformational_ensemble->dynamics

Experimental workflow for peptide structural analysis.

structural_influence cluster_amino_acid Amino Acid Properties cluster_interactions Molecular Interactions cluster_structure Peptide Secondary Structure pyridyl_alanine This compound Incorporation properties Unique Properties: - H-bond acceptor (N) - Aromaticity - Potential for metal coordination pyridyl_alanine->properties h_bonding Altered H-Bonding Network properties->h_bonding side_chain_packing Modified Side-Chain Packing properties->side_chain_packing solvation Changes in Solvation properties->solvation alpha_helix α-Helix Stabilization/Destabilization h_bonding->alpha_helix beta_sheet β-Sheet Promotion/Disruption side_chain_packing->beta_sheet random_coil Increased/Decreased Random Coil solvation->random_coil

Influence of this compound on peptide structure.

References

A Researcher's Guide to Validating 3-(4-Pyridyl)-L-alanine Incorporation: Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) like 3-(4-Pyridyl)-L-alanine into proteins is a powerful tool for engineering novel biological functions and therapeutics. The success of these endeavors hinges on the accurate and robust validation of UAA incorporation. This guide provides an objective comparison of mass spectrometry-based approaches with alternative methods for confirming the presence and position of this compound in a target protein, supported by detailed experimental protocols and illustrative data.

Mass spectrometry has emerged as the gold standard for the characterization of proteins containing UAAs.[1] Its high sensitivity, accuracy, and ability to provide detailed structural information make it an indispensable tool in modern proteomics. This guide will delve into the specifics of using mass spectrometry for the validation of this compound incorporation and compare its performance against the classical Edman degradation sequencing method.

Comparative Analysis of Validation Techniques

The choice of a validation method depends on various factors, including the required level of detail, sample purity, and available instrumentation. Below is a comparison of mass spectrometry and Edman degradation for the validation of this compound incorporation.

FeatureMass Spectrometry (LC-MS/MS)Edman Degradation
Primary Function High-throughput protein identification, sequence confirmation, and localization of modifications.N-terminal sequencing of proteins and peptides.
Principle Measures the mass-to-charge ratio of peptides and their fragments to determine the amino acid sequence.Sequential chemical removal and identification of N-terminal amino acids.
Sample Requirements Can analyze complex mixtures, though purification enhances sensitivity.Requires a highly purified protein or peptide sample.
Sensitivity High (femtomole to attomole range).Moderate (picomole range).
Throughput High, suitable for analyzing multiple samples.Low, a single sample at a time.
Information Provided Provides molecular weight of the intact protein, peptide sequences, and precise location of the UAA.Provides the sequence of the N-terminal amino acids.
Limitations Data analysis can be complex.Cannot sequence proteins with a blocked N-terminus. Limited to ~30-50 residues.

Mass Spectrometry-Based Validation of this compound Incorporation

The core principle behind using mass spectrometry to validate the incorporation of this compound is the detection of a specific mass shift in the peptide containing the UAA. The molecular weight of this compound is 166.18 g/mol . By comparing the experimental mass of a tryptic peptide with its theoretical mass, the incorporation of the UAA can be confirmed.

Illustrative Experimental Data

Consider a hypothetical protein with a tryptic peptide having the sequence G-A-V-F-K, where Phenylalanine (F) is the target residue for replacement with this compound (pY-Ala).

Table 1: Theoretical and Observed Mass-to-Charge Ratios for a Model Peptide

Peptide SequenceTheoretical Monoisotopic Mass (Da)Observed m/z ([M+H]⁺)Mass Error (ppm)
G-A-V-F-K550.3224550.3221-0.55
G-A-V-(pY-Ala)-K569.3173569.3170-0.53

Tandem mass spectrometry (MS/MS) is then used to pinpoint the exact location of the UAA within the peptide. The peptide ion is fragmented, and the masses of the resulting fragment ions (b- and y-ions) are measured. The mass shift corresponding to this compound will be observed in the fragment ions containing this residue.

Table 2: Illustrative MS/MS Fragmentation Data for the Peptide G-A-V-(pY-Ala)-K

Fragment IonSequenceTheoretical m/zObserved m/z
b₂G-A129.0659129.0658
b₃G-A-V228.1343228.1341
b₄G-A-V-(pY-Ala)394.2124394.2122
y₁K147.1128147.1127
y₂(pY-Ala)-K313.1909313.1907
y₃V-(pY-Ala)-K412.2593412.2590
y₄A-V-(pY-Ala)-K483.3022483.3019

Experimental Protocols

Mass Spectrometry Analysis

A typical workflow for the validation of this compound incorporation by mass spectrometry involves protein digestion followed by LC-MS/MS analysis.[2][3]

1. In-Solution Tryptic Digestion:

  • Denaturation, Reduction, and Alkylation:

    • Solubilize the protein sample (containing the incorporated this compound) in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 1 M.

    • Add sequencing-grade trypsin at a 1:50 (w/w) trypsin-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the enzymatic reaction.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the peptides in a vacuum centrifuge.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

  • Chromatography:

    • Resuspend the dried peptides in 0.1% formic acid in water.

    • Load the sample onto a C18 reversed-phase column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 5-40% acetonitrile in 0.1% formic acid over 60 minutes).

  • Mass Spectrometry:

    • Acquire mass spectra in a data-dependent acquisition mode.

    • Perform a full scan (MS1) to detect peptide precursor ions.

    • Select the most intense precursor ions for fragmentation (MS2) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein with the this compound modification.

    • Identify peptides based on the matching of experimental and theoretical fragmentation patterns.

    • Confirm the incorporation and location of this compound by observing the expected mass shift in the identified peptide and its fragment ions.

Edman Degradation

Edman degradation provides a method for sequencing the N-terminal region of a protein.

1. Sample Preparation:

  • The protein sample must be highly purified and free of detergents and salts.

  • The N-terminus of the protein must be unmodified (not blocked).

2. Sequencing:

  • The purified protein is immobilized on a solid support.

  • The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).

  • The derivatized amino acid is cleaved from the peptide chain using trifluoroacetic acid.

  • The released amino acid derivative is identified by chromatography.

  • The cycle is repeated to identify the subsequent amino acids in the sequence.

Visualizing the Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Protein with this compound Denature Denaturation, Reduction, Alkylation Protein->Denature Digest Tryptic Digestion Denature->Digest Cleanup Peptide Cleanup (SPE) Digest->Cleanup LC LC Separation Cleanup->LC MS1 MS1 Scan (Precursor Ions) LC->MS1 MS2 MS2 Scan (Fragment Ions) MS1->MS2 Data Data Analysis MS2->Data

Caption: Experimental workflow for mass spectrometry-based validation.

Signaling_Pathway Start Purified Protein Immobilize Immobilize on Support Start->Immobilize Couple Couple with PITC Immobilize->Couple Cleave Cleave with TFA Couple->Cleave Identify Identify PTH-Amino Acid (HPLC) Cleave->Identify Repeat Repeat Cycle Identify->Repeat Repeat->Couple Next Residue

Caption: The cyclical process of Edman degradation sequencing.

Conclusion

Mass spectrometry, particularly LC-MS/MS, offers a powerful and comprehensive approach for the validation of this compound incorporation into proteins. It provides not only confirmation of the incorporation but also the precise location of the unnatural amino acid within the protein sequence. While Edman degradation can be a useful orthogonal technique for N-terminal sequence confirmation, its limitations in terms of throughput and applicability to modified proteins make mass spectrometry the superior choice for most modern protein engineering and drug development applications. The detailed protocols and illustrative data provided in this guide offer a solid foundation for researchers to confidently validate the incorporation of this compound in their proteins of interest.

References

Safety Operating Guide

Personal protective equipment for handling 3-(4-Pyridyl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(4-Pyridyl)-L-alanine, including personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]
Skin Protection Wear impervious, flame-retardant clothing. Handle with chemical-resistant gloves that have been inspected prior to use.[1] Wash and dry hands after handling.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended.[2] Use only in a well-ventilated area.[1]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[1]

  • Preventing Contamination: Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1] Wash hands thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

First-Aid Measures:

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • In case of skin contact: Immediately wash the affected area with plenty of water.[1] Remove contaminated clothing.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Spill and Disposal Procedures:

  • Spill Containment: In the event of a spill, avoid dust formation.[1] Collect the spilled material and place it in a suitable container for disposal.[1] Prevent further leakage or spillage if it is safe to do so.[1]

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1] Do not allow the chemical to enter drains or waterways.

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Ventilated Enclosure B->C Proceed to Handling D Perform Experimental Procedure C->D E Decontaminate Work Area D->E Procedure Complete F Dispose of Waste in Accordance with Regulations E->F G Doff and Clean PPE F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.